1h,1h,7h-dodecafluoroheptyl iodide
Description
The exact mass of the compound 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F12I/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJUMWKQPCAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F12I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379838 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-32-9 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 376-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl Iodide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,7H-Dodecafluoroheptyl iodide, a partially fluorinated alkyl iodide, serves as a critical building block in the synthesis of advanced fluorinated materials. Its unique structure, featuring a terminal iodide, a spacer, and a significant fluorinated segment, imparts desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers and molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and key applications, with a focus on providing practical insights for laboratory and industrial use.
Physicochemical Properties
This compound is a colorless to pale red liquid with the chemical formula C7H3F12I.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 376-32-9[1][2] |
| Molecular Formula | C7H3F12I[1][2] |
| Molecular Weight | 441.98 g/mol [1] |
| Boiling Point | 78 °C[1] |
| Density | 2.044 g/cm³[1] |
| Refractive Index | 1.364[1] |
Synthesis of this compound
The primary industrial method for the synthesis of perfluoroalkyl iodides is through a process known as telomerization.[3][4] This process involves the reaction of a "telogen" (a molecule that provides the end groups of the polymer chain, in this case, a perfluoroalkyl iodide) with a "taxogen" (a monomer that is inserted into the chain, such as tetrafluoroethylene or vinylidene fluoride).[5]
A general representation of the synthesis of a perfluoroalkyl iodide via telomerization is depicted below:
Caption: General synthesis of perfluoroalkyl iodides via telomerization.
Experimental Protocol: General Telomerization for Perfluoroalkyl Iodides
The following is a generalized experimental protocol for the synthesis of perfluoroalkyl iodides via thermal telomerization. Specific conditions for the synthesis of this compound may require optimization.
-
Reactor Setup: A high-pressure autoclave or a tubular reactor is charged with the telogen, such as pentafluoroethyl iodide (C2F5I).
-
Introduction of Taxogen: The taxogen, tetrafluoroethylene (TFE), is continuously fed into the reactor.[4] To control the chain length and minimize the formation of higher molecular weight telomers, the TFE can be introduced at different points along the reactor.[4]
-
Reaction Conditions: The telomerization reaction is typically carried out at elevated temperatures, in the range of 300°C to 360°C.[4]
-
Product Mixture: The reaction yields a mixture of perfluoroalkyl iodides with varying chain lengths.
-
Purification: The desired this compound is separated from the product mixture by fractional distillation.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the relatively weak carbon-iodine bond, which can undergo homolytic cleavage to form a perfluoroalkyl radical. This radical is a key intermediate in many of its important reactions.
Free Radical Addition to Alkenes
Perfluoroalkyl iodides readily participate in free-radical addition reactions with alkenes.[6] This reaction is typically initiated by heat, light, or a radical initiator. The anti-Markovnikov addition product is generally favored, where the perfluoroalkyl group adds to the less substituted carbon of the double bond.
Caption: Mechanism of free radical addition of a perfluoroalkyl iodide to an alkene.
Telomerization with Vinylidene Fluoride (VDF)
A significant application of this compound is in the telomerization of vinylidene fluoride (VDF).[7] This reaction produces low molecular weight fluoropolymers, known as telomers, with a perfluoroalkyl end-group and a terminal iodine atom. These telomers are valuable precursors for further chemical modifications. The telomerization can be initiated either thermally or through a redox system, with the redox-initiated process often being more selective.[7]
Applications in Materials Science and Organic Synthesis
The unique properties of the perfluoroalkyl chain make this compound a valuable reagent in several fields.
-
Fluoropolymer Synthesis: As a chain transfer agent in telomerization reactions, it is used to control the molecular weight of fluoropolymers and to introduce functional end-groups.[7] These fluorotelomers are used in the production of surfactants, surface protectants, and other specialty chemicals.
-
Organic Intermediates: It serves as a precursor for the synthesis of a variety of fluorinated organic molecules. The iodine atom can be substituted by other functional groups, allowing for the incorporation of the dodecafluoroheptyl moiety into more complex structures.
-
Surface Modification: The low surface energy of the dodecafluoroheptyl group makes it useful for modifying the surface properties of materials, imparting hydrophobicity and oleophobicity.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
-
Precautionary Statements:
-
Wash hands and face thoroughly after handling.[8]
-
Wear protective gloves, eye protection, and face protection.[8]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
-
Use only outdoors or in a well-ventilated area.[9]
-
Store in a well-ventilated place. Keep container tightly closed.[9]
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a versatile and important fluorinated building block. Its synthesis via telomerization and its reactivity, particularly in free radical additions, enable the creation of a wide range of fluorinated materials with tailored properties. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.
References
- Balagué, J., et al. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215-223.
-
MDPI. (n.d.). 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. In PubChem Compound Summary. Retrieved from [Link]
- Taylor & Francis. (2020). Telomerization – Knowledge and References. In Handbook of Essential Oils.
- Google Patents. (1993). Synthesis of perfluoroalkyl iodides. (U.S.
- Fisher Scientific. (2025).
- YouTube. (2021, July 27). Free radical addition reactions of alkenes.
-
National Center for Biotechnology Information. (n.d.). Perfluoroheptyl iodide. In PubChem Compound Summary. Retrieved from [Link]
- TCI Chemicals. (n.d.).
- ResearchGate. (2011). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1H,1H,8H,8H-Dodecafluoro-1,8-octanediol.
- Synquest Labs. (n.d.).
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SciSupplies. (n.d.). This compound, 98.0%, 1g. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H,7H-Dodecafluoroheptyl Iodide
Introduction
1H,1H,7H-Dodecafluoroheptyl iodide is a partially fluorinated alkyl halide that serves as a critical building block in modern synthetic chemistry. Its unique structure, featuring a hydrocarbon methylene group adjacent to a long perfluorinated segment and terminated by a reactive iodine atom, imparts a combination of properties that are highly sought after in materials science, surface chemistry, and drug development. The presence of the extensive fluorinated chain creates a fluorous phase affinity, while the C-I bond provides a versatile reactive site for introducing the dodecafluoroheptyl moiety into a wide range of molecular architectures.
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this reagent for its effective application in experimental design and synthesis. We will delve into its structural and physical properties, spectroscopic signature, chemical reactivity, and the standardized protocols for its characterization.
Chemical Identity and Structure
The unambiguous identification of a chemical reagent is the foundation of scientific reproducibility. This compound is systematically named to define the precise location of its hydrogen and fluorine substituents.
-
Systematic Name: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-iodoheptane
-
Common Synonyms: 1H,1H,7H-Perfluoroheptyl iodide, 1H,1H,7H-1-Iodoperfluoroheptane[1]
-
Molecular Weight: 441.98 g/mol [1]
The structure consists of a terminal difluoromethyl group (CHF₂), followed by five consecutive difluoromethylene units (-(CF₂)₅-), a methylene "spacer" group (-CH₂-), and a terminal iodine atom. This structure is depicted below.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical properties of this compound are dominated by its high fluorine content, leading to a high density and a refractive index that is relatively low for a molecule of its molecular weight, which are characteristic features of fluorinated compounds.
| Property | Value | Significance & Commentary |
| Appearance | Colorless to light yellow liquid | The color may depend on purity; trace impurities or slight decomposition upon exposure to light can impart a yellowish or pinkish hue. |
| Boiling Point | 78 °C | This relatively low boiling point for its mass is typical of fluorocarbons, reflecting weak intermolecular van der Waals forces.[1] |
| Density | 2.044 g/cm³ at 25 °C | The high density is a direct consequence of the high atomic masses of fluorine and iodine relative to hydrogen.[1][2] |
| Refractive Index | n²⁰/D = 1.364 | The low refractive index is characteristic of highly fluorinated aliphatic compounds due to the low polarizability of the C-F bond.[1] |
| Solubility | Insoluble in water; soluble in fluorinated solvents and many common organic solvents (e.g., ethers, acetone, chlorinated solvents). | The molecule's amphiphobic nature (both hydrophobic and lipophobic) dictates its unique solubility profile, favoring fluorous or halogenated media. |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and highly informative:
-
-CH₂-I (Iodomethylene group): A triplet is expected around δ 3.5-4.0 ppm. The signal is split into a triplet by the two adjacent protons of the -CH₂- group in the chain.
-
-CHF₂ (Difluoromethyl group): A triplet of doublets (td) is predicted to appear further downfield, likely in the range of δ 5.8-6.5 ppm. This complex splitting pattern arises from a large geminal coupling to the two fluorine atoms (²JH-F) and a smaller vicinal coupling to the two protons on the adjacent carbon (³JH-H).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present:
-
~2980-2850 cm⁻¹: C-H stretching vibrations from the -CH₂- and -CHF₂ groups.
-
~1400-1050 cm⁻¹: A series of very strong, sharp absorption bands characteristic of C-F stretching vibrations. This region is often complex but is a definitive indicator of a perfluoroalkyl chain.
-
~530 cm⁻¹: A weak C-I stretching absorption is expected at the low end of the spectrum.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern:
-
Molecular Ion (M⁺): A peak at m/z 442, corresponding to the molecular weight.
-
Key Fragments: A prominent peak at m/z 315, corresponding to the loss of the iodine atom ([M-I]⁺). Other fragments would arise from the systematic cleavage of the C-C bonds within the fluoroalkyl chain. The presence of iodine (atomic mass ~127) is a key diagnostic feature.
Reactivity and Synthetic Applications
The synthetic utility of this compound is centered on the reactivity of the carbon-iodine bond. The C-I bond is the weakest link in the molecule and is susceptible to cleavage under various conditions, making it an excellent precursor for introducing the H(CF₂)₆CH₂- moiety.
-
Radical Reactions: Like other perfluoroalkyl iodides, the C-I bond can be homolytically cleaved using radical initiators (e.g., AIBN) or photolysis to generate the corresponding fluoroalkyl radical. This radical can then participate in addition reactions across alkenes and alkynes.
-
Nucleophilic Substitution: While less reactive than non-fluorinated alkyl iodides due to the electron-withdrawing effect of the fluorous chain, it can undergo substitution reactions with strong nucleophiles.
-
Organometallic Chemistry: It can be used to form organometallic reagents, such as Grignard or organocopper reagents, which are valuable for forming new carbon-carbon bonds.
Caption: A typical radical addition reaction pathway.
Experimental Protocols for Property Determination
The trustworthiness of physicochemical data relies on standardized, validated measurement protocols. The following sections detail the methodologies for determining the core properties of this compound.
Protocol: Boiling Point Determination (Thiele Tube Method)
This micro-method is ideal for determining the boiling point with a small sample volume, which is cost-effective and safer.[1]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, this point is observed when a rapid, continuous stream of bubbles from an inverted capillary tube ceases, and the liquid is drawn back into the capillary.[4]
Apparatus:
-
Thiele tube
-
High-temperature mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or micro-burner
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently and slowly with a micro-burner.[1]
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tip. Continue gentle heating until a rapid, continuous stream of bubbles is observed.
-
Measurement: Remove the heat source. The boiling point is the temperature recorded the instant the bubbling stops and the liquid begins to enter the capillary tube.
-
Validation: Allow the apparatus to cool and repeat the measurement to ensure reproducibility.
Protocol: Density and Refractive Index Measurement
These two properties are often measured concurrently as they are both temperature-dependent and provide excellent checks on purity.
Principle: Density is determined by precisely weighing a known volume of the liquid using a calibrated pycnometer.[5] The refractive index is measured using an Abbe refractometer, which operates on the principle of critical angle.[6][7]
Apparatus:
-
Pycnometer (e.g., 10 mL, Class A)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath set to 20.0 ± 0.1 °C
-
Abbe refractometer
-
Constant temperature circulator for the refractometer
Procedure:
Part A: Density Determination
-
Calibration: Clean and dry the pycnometer thoroughly. Weigh it on the analytical balance (m₀). Fill the pycnometer with deionized water and equilibrate it in the thermostatic water bath for 20 minutes. Weigh the water-filled pycnometer (m₁). The volume of the pycnometer is V = (m₁ - m₀) / ρwater, where ρwater at 20.0 °C is 0.99820 g/cm³.[8]
-
Sample Measurement: Dry the pycnometer completely. Fill it with this compound, ensuring no air bubbles are present.
-
Equilibration & Weighing: Place the sample-filled pycnometer in the water bath for 20 minutes to reach thermal equilibrium. Carefully dry the outside and weigh it (m₂).
-
Calculation: The density (ρ) of the sample is calculated as: ρ = (m₂ - m₀) / V .[5]
Part B: Refractive Index Determination
-
Instrument Setup: Turn on the Abbe refractometer and the circulating water bath set to 20.0 °C. Allow the prisms to reach thermal equilibrium.
-
Calibration: Calibrate the instrument using a standard of known refractive index (e.g., distilled water, n²⁰/D = 1.3330).[9]
-
Measurement: Open the refractometer prisms and clean them with a suitable solvent (e.g., isopropanol) and a soft lens tissue. Apply 2-3 drops of this compound onto the lower prism and securely close it.
-
Reading: Look through the eyepiece and turn the adjustment knob until the light and dark fields meet sharply at the crosshairs. If a color fringe is visible, adjust the dispersion compensator until a sharp black-and-white borderline is achieved.
-
Record: Read the refractive index value from the scale.
Caption: Experimental workflow for physicochemical characterization.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. Based on available data, the compound is classified with the following hazards:
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear safety glasses with side shields or chemical splash goggles.
-
A lab coat is mandatory.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep the container tightly closed when not in use. Store in a cool, dry place away from direct sunlight and incompatible materials.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a specialized reagent with a distinct set of physicochemical properties defined by its unique molecular structure. Its high density, low refractive index, and characteristic spectroscopic signature make it readily identifiable. The true value of this compound lies in the targeted reactivity of its carbon-iodine bond, which provides a gateway for the incorporation of the dodecafluoroheptyl group into advanced materials and complex molecules. A thorough understanding and application of the standardized characterization protocols outlined in this guide are paramount for ensuring the quality, purity, and successful application of this versatile chemical building block in research and development.
References
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Pobel. (2026, January 13). How to Measure and Calculate Density with a Pycnometer. [Link]
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DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from Angelo State University. [Link]
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Chem-Tools GmbH. (n.d.). 1H, 1H, 7H-dodecafluoroheptyl iodide. Retrieved from Chem-Tools. [Link]
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Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from vijaynazare.weebly.com. [Link]
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Scribd. (n.d.). Density Determination by Pycnometer. [Link]
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Amrita University. (2011, March 11). Abbe's Refractometer. YouTube. [Link]
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Food Quality & Safety. (2022, July 26). How to check Brix and Refractive index by abbe refractometer. YouTube. [Link]
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Random Experiments Int. (2017, August 17). Abbe refractometer (The use and how it works). YouTube. [Link]
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An In-depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl Iodide
This guide provides a comprehensive overview of 1H,1H,7H-dodecafluoroheptyl iodide, a significant fluorinated compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into its molecular characteristics, synthesis, and applications.
Core Molecular and Physical Properties
This compound is a partially fluorinated alkyl iodide. The presence of a terminal hydrogen atom on the fluorinated chain and an iodine atom at the other end makes it a valuable intermediate in organic synthesis. Its structure combines the unique properties of fluorinated compounds, such as high density and thermal stability, with the reactivity of an alkyl iodide.
The fundamental attributes of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C7H3F12I | [1] |
| Molecular Weight | 441.98 g/mol | [1] |
| CAS Number | 376-32-9 | [1][2] |
| Synonyms | 1H,1H,7H-Perfluoroheptyl iodide, 1-Iodo-1H,1H,7H-perfluoroheptane | [1] |
A visual representation of the molecular structure is provided below.
Caption: Generalized synthetic workflow for this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties into organic molecules.
-
Intermediate in Fluorocarbon Compound Synthesis : It is a key intermediate in the production of various fluorocarbon compounds. [2]These compounds are utilized in the manufacturing of perfluorinated surfactants, which have applications in the textile, paper, and metal industries due to their water- and oil-repellent properties. [2]* Reagent in Organic Synthesis : It can be used as a catalyst or reagent in various organic reactions. [2]The carbon-iodine bond is relatively weak and can be cleaved to generate a fluorinated radical, which can then participate in a variety of addition and coupling reactions. This allows for the precise introduction of a dodecafluoroheptyl group into a target molecule, thereby modifying its physical and chemical properties. [2]Molecular iodine, a related substance, is known for its role in numerous organic transformations due to its mild Lewis acidic character. [3][4][5][6]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Skin Irritation : Causes skin irritation (H315). [1][7]* Eye Irritation : Causes serious eye irritation (H319). [1][7][8]* Respiratory Irritation : May cause respiratory irritation (H335). [1][8]
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [7][9]* Personal Protective Equipment (PPE) :
-
Gloves : Wear protective gloves. [7] * Eye Protection : Use safety glasses with side-shields or goggles. [7] * Clothing : Wear a lab coat or other protective clothing. [10]* Handling Procedures :
-
Wash hands thoroughly after handling. [1][7] * Avoid contact with skin and eyes. [9] * In case of contact, rinse the affected area with plenty of water. [7][11]If irritation persists, seek medical attention. [7]* Storage : Store in a cool, dry, and well-ventilated place. [11]It is also noted to be light-sensitive. [11]
-
Conclusion
This compound is a valuable fluorinated compound with a unique combination of properties that make it a useful intermediate in organic synthesis. Its ability to introduce a dodecafluoroheptyl moiety into various molecules has led to its use in the development of specialty materials and potentially in the synthesis of novel pharmaceutical compounds. Proper understanding of its chemical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development.
References
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PubChem. Perfluorodecyl iodide. Available from: [Link]
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ResearchGate. Molecular Iodine: An Efficient and Versatile Reagent for Organic Synthesis. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of Fluorotelomer Iodides: The Case of 1H,1H,7H-Dodecafluoroheptyl Iodide
This guide provides a comprehensive overview of the predominant synthesis routes for fluorotelomer iodides, a critical class of intermediates used in the production of fluorinated surfactants, polymers, and surface treatment agents. While focusing on the principles applicable to the synthesis of 1H,1H,7H-dodecafluoroheptyl iodide (CAS No. 376-32-9), this document details the more broadly established and industrially significant two-step telomerization and subsequent ethylene insertion process, which serves as the foundational chemistry for this family of compounds.
Introduction: The Significance of Fluorotelomer Iodides
Fluorotelomer iodides are versatile chemical building blocks characterized by a perfluoroalkyl chain linked to a reactive functional group, typically via a hydrocarbon spacer.[1] The unique properties conferred by the highly fluorinated "tail"—including hydrophobicity, oleophobicity, and thermal stability—make these compounds indispensable precursors for a wide range of commercial products, from fire-fighting foams to stain-resistant coatings for textiles and paper.[2][3][4]
The target molecule, this compound (Chemical Formula: C₇H₃F₁₂I), belongs to this class. Its synthesis, while not as widely documented as that of its even-numbered, fully-perfluorinated-chain analogues, relies on the fundamental principles of free-radical chemistry that govern the formation of all fluorotelomers. This guide will elucidate these core principles through a detailed examination of the most robust and scalable synthesis pathway.
The Core Synthesis Strategy: A Two-Step Telomerization Approach
The most common industrial synthesis of compounds with the structure Rբ-CH₂CH₂-I (where Rբ is a perfluoroalkyl chain) is a two-part process.[1] This method offers control over the final chain length and introduces a hydrocarbon "spacer" that is crucial for the reactivity of subsequent derivatization.
-
Part A: Telomerization. A short-chain perfluoroalkyl iodide (the "telogen") is reacted with tetrafluoroethylene (TFE, the "taxogen") to generate a homologous series of longer-chain perfluoroalkyl iodides.[1]
-
Part B: Ethylene Insertion. The desired perfluoroalkyl iodide from Part A is then reacted with ethylene to insert a -CH₂CH₂- group, yielding the final fluorotelomer iodide.[1]
This two-step workflow is a cornerstone of fluorotelomer manufacturing, providing a reliable path to versatile chemical intermediates.
Workflow of Fluorotelomer Iodide Synthesis
Caption: A diagram of the industrial two-step synthesis process.
Part A: Synthesis of the Perfluoroalkyl Iodide Intermediate (Telomer A)
The foundation of the final product is a perfluoroalkyl iodide of a specific chain length, often referred to as "Telomer A".[1] This intermediate is synthesized via a free-radical chain reaction.
Mechanism: Free-Radical Telomerization
The reaction is typically initiated thermally, obviating the need for chemical initiators that could introduce impurities.[2]
-
Initiation: At elevated temperatures (200-300°C), the telogen (e.g., perfluoroethyl iodide, C₂F₅I) homolytically cleaves at its weakest point, the C-I bond, to generate a perfluoroethyl radical.
-
C₂F₅I → C₂F₅• + I•
-
-
Propagation: The highly electrophilic perfluoroethyl radical rapidly adds across the double bond of a TFE monomer. This process repeats, adding C₂F₄ units and elongating the chain.
-
C₂F₅• + n(CF₂=CF₂) → C₂F₅(CF₂CF₂)ₙ•
-
-
Chain Transfer: The growing radical chain abstracts an iodine atom from another molecule of the telogen. This terminates the growth of one chain, yielding the desired perfluoroalkyl iodide product, and simultaneously creates a new perfluoroethyl radical that continues the chain reaction.
-
C₂F₅(CF₂CF₂)ₙ• + C₂F₅I → C₂F₅(CF₂CF₂)ₙI + C₂F₅•
-
Controlling the Outcome: The distribution of chain lengths (the value of 'n') in the final mixture is controlled by the molar ratio of the taxogen (TFE) to the telogen (C₂F₅I). A higher concentration of the telogen favors shorter chains, as chain transfer becomes more probable. The resulting homologous mixture is then separated by fractional distillation to isolate the perfluoroalkyl iodide of the desired chain length (e.g., perfluorohexyl iodide, C₆F₁₃I).[4]
Part B: Ethylene Insertion to Yield the Final Product (Telomer B)
The purified perfluoroalkyl iodide is then reacted with ethylene in a second free-radical addition process to produce the final product, often called "Telomer B".[1] This step introduces the crucial -CH₂CH₂- spacer.
Mechanism: Free-Radical Addition to an Olefin
This reaction is also typically initiated thermally or photochemically.[5][6]
-
Initiation: The perfluoroalkyl iodide (e.g., C₆F₁₃I) is cleaved to form a perfluoroalkyl radical.
-
C₆F₁₃I → C₆F₁₃• + I•
-
-
Propagation: The perfluoroalkyl radical attacks the electron-rich double bond of ethylene. The addition occurs regioselectively to form the more stable secondary radical.
-
C₆F₁₃• + CH₂=CH₂ → C₆F₁₃CH₂CH₂•
-
-
Chain Transfer: The newly formed radical abstracts an iodine atom from another molecule of the perfluoroalkyl iodide starting material, yielding the final product and regenerating the perfluoroalkyl radical to continue the chain.
-
C₆F₁₃CH₂CH₂• + C₆F₁₃I → C₆F₁₃CH₂CH₂I + C₆F₁₃•
-
This reaction is highly efficient and provides a clean method for adding the iodoethyl group, which is a versatile handle for further chemical transformations into alcohols, acrylates, and other derivatives.[3][7][8]
Exemplary Experimental Protocol
The following protocol outlines a general procedure for the synthesis of a representative fluorotelomer iodide, 1H,1H,2H,2H-tridecafluorooctyl iodide (C₆F₁₃CH₂CH₂I), based on the principles described.
Objective: To synthesize 1H,1H,2H,2H-tridecafluorooctyl iodide from perfluorohexyl iodide and ethylene.
Materials & Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| Perfluorohexyl Iodide | C₆F₁₃I | 445.96 | 1.0 mol | Starting Material |
| Ethylene | C₂H₄ | 28.05 | As required | Reactant |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.02 mol | Radical Initiator (Optional) |
| Stainless Steel Autoclave | - | - | 1 L | Reaction Vessel |
Procedure:
-
Reactor Preparation: A 1 L stainless steel autoclave is charged with perfluorohexyl iodide (1.0 mol). If a chemical initiator is used, AIBN (0.02 mol) is also added.
-
Purging: The reactor is sealed and purged multiple times with nitrogen to remove all oxygen, which can interfere with free-radical processes.
-
Pressurization: The reactor is pressurized with ethylene gas to the target pressure (e.g., 20-30 atm).
-
Reaction: The reactor is heated to the target temperature (e.g., 70-90°C if using AIBN, or higher for thermal initiation) with constant stirring. The reaction progress is monitored by the drop in ethylene pressure as it is consumed. The pressure is maintained by feeding additional ethylene.
-
Cooling & Depressurization: Once the reaction is complete (indicated by the cessation of ethylene uptake), the reactor is cooled to room temperature. Any unreacted ethylene is carefully vented.
-
Purification: The crude product is washed with an aqueous solution of sodium thiosulfate to remove any residual iodine. The organic layer is then separated, dried, and purified by vacuum distillation to yield the final product, 1H,1H,2H,2H-tridecafluorooctyl iodide, as a colorless liquid.
Note on the Synthesis of this compound
The specific target molecule, this compound (C₇H₃F₁₂I), presents a unique structural challenge compared to the standard telomerization products. Its formula suggests a structure such as CHF₂(CF₂)₄CH₂CH₂I . The presence of a terminal CHF₂- group and an odd number of carbons in the main perfluoro-chain segment indicates that its synthesis would not proceed from the standard TFE telomerization route.
Instead, its synthesis would likely require a specialized telogen, such as 1H,1H-perfluorohexyl iodide (CHF₂(CF₂)₅I) , which would then be reacted with ethylene as described in Part B. The synthesis of this specific telogen itself would require alternative fluorination or telomerization strategies using different starting materials, for instance, the telomerization of TFE using CHF₂I as a telogen. These specialized routes, while based on the same free-radical principles, are less common in large-scale industrial manufacturing.[9][10]
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Spectroscopic Unveiling of 1H,1H,7H-Dodecafluoroheptyl Iodide: A Technical Guide for Researchers
Introduction: The Structural Elucidation of a Fluorinated Building Block
1H,1H,7H-Dodecafluoroheptyl iodide, a partially fluorinated iodoalkane, represents a key synthon in the development of advanced materials and pharmaceuticals. Its unique combination of a reactive carbon-iodine bond and a fluorous segment imparts desirable properties such as lipophobicity and specific reactivity. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and data from closely related structural analogs to provide a robust, predictive framework for its characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.
Experimental Protocol: NMR Data Acquisition
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or acetone-d₆. The addition of a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR is recommended. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the historical standard (0 ppm), though modern instruments can be referenced internally.
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is sufficient. A spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds are typical starting points.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each unique carbon. A wider spectral width (e.g., 200-250 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay (2-5 seconds) are required for adequate signal-to-noise.
-
¹⁹F NMR: A standard single-pulse experiment with proton decoupling is typically employed. Given the wide chemical shift range of fluorine, a spectral width of at least 250 ppm is recommended.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct multiplets.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5 - 3.8 | Triplet of triplets (tt) | 2H | -CH₂-I | The methylene group adjacent to the iodine atom is deshielded by the electronegative iodine, shifting it downfield. It is expected to show coupling to the adjacent -CF₂- group (triplet) and the adjacent -CH₂- group (triplet), resulting in a triplet of triplets. |
| ~5.8 - 6.2 | Triplet of doublets (td) or Triplet (t) | 1H | -CF₂-H | The terminal proton is significantly deshielded by the two adjacent fluorine atoms and will appear at a much lower field. It will be split into a triplet by the two geminal fluorine atoms and may show further smaller coupling to the vicinal -CF₂- group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms, with characteristic shifts influenced by the attached fluorine and iodine atoms. The signals for the fluorinated carbons will appear as triplets due to one-bond C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ -5 to 5 | -CH₂-I | The carbon attached to the iodine is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield shift, potentially close to or even below 0 ppm.[1][2] |
| ~105 - 125 (multiplets) | -(CF₂)₅- | The perfluorinated carbons will appear in the characteristic region for fluorinated sp³ carbons. The chemical shifts will vary slightly depending on their position in the chain.[1][3][4][5][6] |
| ~108 - 112 (triplet) | -CF₂-H | The terminal -CF₂H carbon will be in a similar region to the other fluorinated carbons but will be identifiable by its coupling to the attached proton (in a proton-coupled spectrum) and its distinct fluorine coupling pattern. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is the most informative for this molecule, with distinct signals for each of the six unique fluorine environments. Chemical shifts are referenced to CFCl₃ at 0 ppm.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ -60 to -65 | -CF₂-I | The fluorine atoms on the carbon adjacent to the iodine will be the most downfield (least shielded) of the perfluoromethylene groups due to the electronegativity of the iodine. |
| ~ -115 to -125 | -(CF₂)₄- | The internal perfluoromethylene groups are expected in this typical range for perfluoroalkanes. Subtle differences in their shifts will arise from their distance to the ends of the chain.[7][8][9] |
| ~ -135 to -145 | -CF₂-H | The terminal -CF₂H group is expected to be the most upfield (most shielded) due to the presence of the hydrogen atom, which is less electronegative than fluorine. |
II. Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR Data Acquisition
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a thin film can be cast on a salt plate from a volatile solvent.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Acquisition Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by strong C-F stretching vibrations.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2950 - 3050 | Weak to Medium | C-H stretch | This corresponds to the stretching vibrations of the C-H bonds in the -CH₂- and -CF₂H groups.[6] |
| ~1100 - 1350 | Very Strong | C-F stretch | This broad and intense region is characteristic of the stretching vibrations of the numerous C-F bonds in the perfluoroalkyl chain.[10][11] |
| ~600 - 700 | Medium | C-I stretch | The carbon-iodine stretching vibration is expected in this lower frequency region. |
III. Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
Instrumentation: Electron Ionization (EI) or a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Acquisition Parameters (EI-MS): A standard electron energy of 70 eV is used. The mass analyzer is scanned over a range of m/z 50 to 500.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low abundance in EI-MS. The fragmentation pattern will be dominated by cleavages of the carbon-carbon bonds within the fluorinated chain and the loss of the iodine atom.
Molecular Ion (M⁺˙): The molecular ion is expected at m/z 442.
Key Fragmentation Pathways:
-
Loss of Iodine: A prominent peak is expected at m/z 315, corresponding to the loss of the iodine radical ([M - I]⁺). This perfluoroheptyl cation is a stable fragment.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the iodine can lead to the formation of a CH₂I⁺ fragment at m/z 141.
-
Fragmentation of the Fluorous Chain: The perfluoroalkyl chain will undergo characteristic fragmentation, leading to a series of ions corresponding to the loss of CF₂ units (m/z 50). Common fragments would include C₂F₅⁺ (m/z 119), C₃F₇⁺ (m/z 169), C₄F₉⁺ (m/z 219), and C₅F₁₁⁺ (m/z 269).[12]
-
Terminal Fragmentation: Fragmentation near the -CF₂H end can lead to the loss of a CF₂H radical, resulting in a fragment at m/z 391.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
IV. Conclusion: A Predictive Yet Powerful Analytical Framework
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging established spectroscopic principles and data from closely related analogs, researchers can confidently approach the characterization of this important fluorinated compound. The detailed analysis of the expected NMR, IR, and MS data serves as a valuable roadmap for experimental design, data interpretation, and ultimately, the successful application of this versatile chemical building block in innovative research and development.
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Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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Kiraly, P., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]
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solubility profile of 1h,1h,7h-dodecafluoroheptyl iodide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1H,1H,7H-Dodecafluoroheptyl Iodide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound in common organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds in their work. This document will delve into the theoretical underpinnings of its solubility, present a predicted solubility profile, and offer a detailed experimental protocol for precise quantitative determination.
Introduction: The Unique Nature of Fluorinated Compounds
This compound (CAS No. 376-32-9) is a partially fluorinated organic molecule with significant potential in organic synthesis and materials science.[1][2][3] Its unique properties are largely dictated by the substantial fluorination along the heptyl chain. Fluorine's high electronegativity creates highly polarized C-F bonds, yet the symmetry and helical arrangement of the fluorinated chain result in a molecule with low overall polarity and weak intermolecular van der Waals forces.[1] This leads to the intriguing characteristic of being both hydrophobic and lipophobic, meaning it repels both water and many hydrocarbon-based organic solvents.[1] Understanding the solubility profile of this compound is paramount for its effective application in reaction chemistry, purification processes, and formulation development.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[4][5] This adage is rooted in the thermodynamics of mixing, where the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative for dissolution to occur spontaneously. The enthalpic term (ΔH_mix) represents the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. The entropic term (TΔS_mix) relates to the increase in disorder upon mixing.
For fluorinated compounds like this compound, the low polarizability of the C-F bonds leads to weak London dispersion forces.[1] Consequently, the energy required to overcome the cohesive forces between molecules of the fluorinated compound is relatively low. However, for dissolution in a conventional organic solvent, the solvent molecules must also separate to accommodate the solute. If the solvent's intermolecular forces (e.g., dipole-dipole interactions in polar solvents or stronger London forces in non-polar aliphatic solvents) are significantly stronger than the potential interactions with the fluorinated solute, the enthalpy of mixing will be positive, disfavoring dissolution.
This often leads to the formation of biphasic systems, where the fluorinated compound forms a separate phase from the organic solvent.[6][7] Such "fluorous" biphasic systems are, in fact, a valuable tool in organic synthesis, enabling straightforward separation of fluorous-tagged catalysts or reactants.[7][8]
Predicted Solubility Profile of this compound
In the absence of extensive, publicly available quantitative solubility data for this compound, the following table provides a predicted qualitative solubility profile based on the principles of "like dissolves like" and the known behavior of similar fluorinated compounds. It is crucial to note that this table serves as a guideline and should be confirmed by experimental validation as described in Section 4.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Perfluorohexane | Fluorous | Miscible | "Like dissolves like"; both solute and solvent are highly fluorinated. |
| Hexane | Non-polar Aliphatic | Partially Miscible to Immiscible | Weak solute-solvent interactions compared to solvent-solvent interactions. |
| Toluene | Non-polar Aromatic | Partially Miscible | π-stacking interactions of toluene are dissimilar to the fluorinated chain. |
| Dichloromethane | Polar Aprotic | Partially Miscible | Moderate polarity may offer some interaction with the CH2-I end of the molecule. |
| Chloroform | Polar Aprotic | Partially Miscible | Similar to dichloromethane. |
| Ethyl Acetate | Polar Aprotic | Immiscible | The ester functionality offers polarity that is not well-matched with the fluorinated chain. |
| Acetone | Polar Aprotic | Immiscible | The ketone's polarity makes it a poor solvent for the non-polar fluorinated chain. |
| Ethanol | Polar Protic | Immiscible | Hydrogen bonding in ethanol is a strong cohesive force not overcome by the solute. |
| Methanol | Polar Protic | Immiscible | Strong hydrogen bonding network of methanol leads to immiscibility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Immiscible | Highly polar solvent with strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Immiscible | Highly polar solvent with strong dipole-dipole interactions. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or vortex mixer
-
Centrifuge
-
Gas chromatograph with a suitable detector (e.g., FID or MS) or an HPLC with a UV detector
-
Calibrated volumetric flasks and micropipettes
-
Syringe filters (0.22 µm, PTFE)
Experimental Workflow
The overall workflow for determining solubility is depicted in the following diagram:
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add a known volume (e.g., 2.00 mL) of each organic solvent to be tested.
-
Add an excess of this compound to each vial to ensure a supersaturated solution. A good starting point is to add approximately 10% v/v of the solute.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to pellet the excess, undissolved solute.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
To prevent precipitation due to temperature changes, immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.
-
Accurately weigh the filtered saturated solution.
-
Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal range.
-
-
Analytical Method:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards by GC or HPLC to generate a calibration curve.
-
Sample Analysis: Analyze the diluted saturated solution using the same analytical method.
-
Quantification: Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Approach to Equilibrium: The experiment should be repeated with different equilibration times (e.g., 24, 48, and 72 hours) to confirm that true equilibrium has been reached.
-
Reproducibility: Each solubility determination should be performed in triplicate to assess the precision of the measurement.
-
Method Validation: The analytical method (GC or HPLC) should be validated for linearity, accuracy, and precision.
Safety and Handling
This compound is classified as a hazardous substance.[9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
The solubility of this compound is a critical parameter for its effective use in scientific research and development. While its highly fluorinated nature suggests limited solubility in many common organic solvents, this property can be advantageously exploited in fluorous biphasic systems. This guide has provided a theoretical basis for understanding its solubility, a predicted solubility profile, and a detailed, robust experimental protocol for its quantitative determination. By following the outlined procedures, researchers can generate reliable and accurate solubility data to inform their experimental design and accelerate their research endeavors.
References
-
Why do biphasic systems of fluorous and organic solvents form? (2012-05-23). Chemistry Stack Exchange. [Link]
-
New fluorous/organic biphasic systems achieved by solvent tuning. National Institutes of Health. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. University of California, Irvine. [Link]
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This compound. Chem-Tools. [Link]
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The Experimental Determination of Solubilities. ResearchGate. [Link]
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Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]
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CAS No.376-32-9,this compound Suppliers. LookChem. [Link]
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An In-Depth Technical Guide to the Core Chemical Reactions of 1H,1H,7H-Dodecafluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,7H-Dodecafluoroheptyl iodide, a partially fluorinated alkyl iodide, represents a versatile building block in modern organic and materials chemistry. Its unique structure, featuring a perfluorinated carbon chain insulated by a hydrocarbon segment and terminated with a reactive iodine atom, imparts a distinct set of physicochemical properties and reactivity. This guide provides an in-depth exploration of the key chemical transformations involving this compound, offering insights into reaction mechanisms, detailed experimental protocols, and the strategic considerations essential for its effective utilization in research and development.
The presence of the electron-withdrawing perfluoroalkyl moiety significantly influences the reactivity of the C-I bond, making it susceptible to radical-mediated transformations and a participant in various metal-catalyzed cross-coupling reactions. Furthermore, the terminal iodide serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Understanding these core reactions is paramount for harnessing the full potential of this compound in the synthesis of advanced materials, functionalized surfaces, and complex molecules with potential applications in drug discovery.
I. Synthesis of this compound
The most common and direct route to this compound is through the iodination of the corresponding alcohol, 1H,1H,7H-dodecafluoroheptan-1-ol. This transformation is typically achieved using a phosphine-based iodinating reagent system, such as triphenylphosphine and iodine.
Mechanism of Iodination
The reaction proceeds through the formation of a phosphonium iodide species, which then activates the alcohol for nucleophilic attack by the iodide ion.
Caption: Iodination of an alcohol using triphenylphosphine and iodine.
Experimental Protocol: Synthesis from 1H,1H,7H-Dodecafluoroheptan-1-ol
This protocol is a representative procedure for the iodination of primary alcohols.[1][2][3]
Materials:
-
1H,1H,7H-Dodecafluoroheptan-1-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq.) and anhydrous acetonitrile.
-
Cool the mixture in an ice bath and slowly add iodine (1.2 eq.) in portions. Stir until the iodine has completely reacted and a pale yellow solution of the phosphonium iodide salt is formed.
-
To this mixture, add a solution of 1H,1H,7H-dodecafluoroheptan-1-ol (1.0 eq.) in anhydrous acetonitrile dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove unreacted iodine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
II. Radical Reactions
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon thermal or photochemical initiation to generate the corresponding 1H,1H,7H-dodecafluoroheptyl radical.[4][5] This reactive intermediate is central to several important transformations.
A. Telomerization of Vinylidene Fluoride (VDF)
A significant industrial application of perfluoroalkyl iodides is their use as chain transfer agents in the telomerization of fluoroalkenes, such as vinylidene fluoride (VDF).[6][7][8] This process allows for the synthesis of low molecular weight fluoropolymers, known as telomers, with controlled chain lengths and terminal functionalities.
Mechanism of Radical Telomerization:
The process involves radical initiation, propagation, and chain transfer steps. The perfluoroalkyl iodide acts as the telogen, and the VDF is the taxogen.
Caption: General mechanism of radical telomerization.
Experimental Protocol: Thermal Telomerization of VDF
This is a representative protocol for the thermal telomerization of VDF with a perfluoroalkyl iodide.[8]
Materials:
-
This compound
-
Vinylidene fluoride (VDF)
-
Di-tert-butyl peroxide (DTBP) or another suitable radical initiator
-
Acetonitrile or a suitable solvent
-
High-pressure autoclave equipped with a stirrer, pressure gauge, and thermocouple
Procedure:
-
Charge the high-pressure autoclave with this compound and the solvent.
-
Seal the autoclave and perform several vacuum/nitrogen cycles to remove oxygen.
-
Introduce the radical initiator (e.g., DTBP) into the autoclave.
-
Cool the autoclave and introduce a predetermined amount of liquid VDF.
-
Heat the autoclave to the desired reaction temperature (typically 100-150 °C) with stirring.
-
Monitor the reaction progress by observing the pressure drop.
-
After the desired reaction time or pressure drop, cool the autoclave to room temperature and vent the unreacted VDF.
-
Open the autoclave and collect the reaction mixture.
-
Remove the solvent and unreacted starting materials under reduced pressure.
-
The resulting telomer mixture can be analyzed by GC and NMR and may be fractionated by distillation if desired.
| Parameter | Typical Range | Effect on Product |
| [VDF]/[Iodide] Ratio | 1:1 to 10:1 | Higher ratio leads to higher molecular weight telomers. |
| Initiator Concentration | 0.1 - 2 mol% | Affects reaction rate and molecular weight distribution. |
| Temperature | 100 - 150 °C | Higher temperature increases reaction rate. |
B. Radical Addition to Alkenes and Alkynes
The 1H,1H,7H-dodecafluoroheptyl radical can add across the double or triple bonds of unsaturated compounds.[5][9] This atom transfer radical addition (ATRA) reaction is a powerful method for the simultaneous formation of a carbon-carbon and a carbon-iodine bond.
Mechanism of Radical Addition:
The reaction is a chain process involving the addition of the perfluoroalkyl radical to the unsaturated bond, followed by iodine atom transfer from another molecule of the perfluoroalkyl iodide.
Caption: Mechanism of radical addition to unsaturated bonds.
III. Metal-Catalyzed Cross-Coupling Reactions
This compound can participate in various metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. While perfluoroalkyl iodides can be challenging substrates, appropriate catalytic systems have been developed.
A. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11][12]
General Reaction Scheme:
R₣-I + H−C≡C-R' --[Pd catalyst, Cu(I), Base]--> R₣−C≡C-R'
Representative Experimental Protocol:
This protocol is a general procedure for the Sonogashira coupling of organic iodides.[13][14]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.
-
Add the terminal alkyne, this compound, and the base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[15][16][17][18][19]
General Reaction Scheme:
R₣-I + R'-B(OR)₂ --[Pd catalyst, Base]--> R₣-R'
Representative Experimental Protocol:
This is a general protocol for the Suzuki-Miyaura coupling of organic iodides.
Materials:
-
This compound
-
Organoboron reagent (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄))
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
Procedure:
-
In a flask, dissolve the organoboron reagent, this compound, and the palladium catalyst in the organic solvent.
-
Add the aqueous base solution.
-
Heat the mixture to reflux under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Coupling Partner | Catalyst System | Typical Conditions | Product Type |
| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, THF, rt to 50 °C | Alkynylated Fluoroalkane |
| Boronic Acid/Ester | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | Alkylated/Arylated Fluoroalkane |
IV. Nucleophilic Substitution Reactions
The iodide in this compound can be displaced by various nucleophiles, although the strong electron-withdrawing effect of the perfluoroalkyl group can influence the reactivity of the adjacent methylene group. The Williamson ether synthesis is a classic example of such a substitution.
Williamson Ether Synthesis
This reaction involves the reaction of an alkoxide with a primary alkyl halide to form an ether.
Mechanism of Williamson Ether Synthesis:
The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.
Caption: Sɴ2 mechanism of the Williamson ether synthesis.
Representative Experimental Protocol:
This is a general procedure for the Williamson ether synthesis.[20]
Materials:
-
This compound
-
Alcohol (R'-OH)
-
Strong base (e.g., sodium hydride (NaH))
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a dry flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent.
-
Cool the suspension in an ice bath and slowly add the alcohol.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Add this compound to the alkoxide solution.
-
Heat the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction and cautiously quench any unreacted NaH with a few drops of water or ethanol.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the resulting ether by distillation or column chromatography.
Conclusion
This compound is a valuable and reactive intermediate with a diverse range of chemical transformations at its disposal. Its ability to generate fluorinated radicals makes it a key component in telomerization and radical addition reactions, enabling the synthesis of unique fluorinated materials. Furthermore, its participation in metal-catalyzed cross-coupling reactions opens avenues for the construction of complex molecular architectures. While nucleophilic substitution reactions are also feasible, the electronic nature of the perfluoroalkyl chain necessitates careful consideration of reaction conditions. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and scientists to effectively employ this compound in their synthetic endeavors, paving the way for innovations in drug development, materials science, and beyond.
References
-
Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. PMC. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
Sonogashira coupling of phenylacetylene with phenyl iodide catalyzed by... | Download Scientific Diagram. ResearchGate. [Link]
-
1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. MDPI. [Link]
-
Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]
-
Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions (RSC Publishing). [Link]
-
Copper-catalyzed arylation of 1H-perfluoroalkanes. SciSpace. [Link]
-
(PDF) 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. ResearchGate. [Link]
-
Synthesis and Characterization of Fluorinated Telomers Containing Vinylidene Fluoride and Hexafluoropropene from 1,6-Diiodoperfluorohexane | Request PDF. ResearchGate. [Link]
-
Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). RSC Publishing. [Link]
-
Characterization of the telomerization reaction path for ĊCl3 radicals with vinylidene fluoride. Polymer Chemistry (RSC Publishing). [Link]
-
Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. e-Publications@Marquette. [Link]
-
Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Organic Chemistry Portal. [Link]
-
Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. MDPI. [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PMC. [Link]
-
High-resolution 19F and 1H NMR of a vinylidenefluoride telomer. ResearchGate. [Link]
-
A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science (RSC Publishing). [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
-
Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions... | Download Scientific Diagram. ResearchGate. [Link]
-
Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Sci-Hub. [Link]
-
Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Semantic Scholar. [Link]
-
Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions | Request PDF. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages. [Link]
-
Perfluoroalkyl iodide. Wikipedia. [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. ResearchGate. [Link]
-
Iodination of alcohols using triphenylphosphine/iodine under solvent-free conditions using microwave irradiation. Sci-Hub. [Link]/s0040-4039(00)01418-5)
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- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
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Unlocking the Research Potential of 1H,1H,7H-Dodecafluoroheptyl Iodide
An In-Depth Technical Guide
Foreword: Beyond a Building Block
In the landscape of fluorinated molecules, 1H,1H,7H-dodecafluoroheptyl iodide stands out for its unique combination of a highly fluorinated segment and a reactive carbon-iodine bond. While its role as an intermediate in the synthesis of surfactants and polymers is well-established, its true potential extends far beyond these applications.[1] This guide is designed to move past the conventional, providing a technical deep-dive into novel, high-impact research areas where this molecule can be a critical enabler. We will explore its application in advanced polymer synthesis, its potential in creating next-generation biomedical imaging agents, and its use as a tool for fundamental mechanistic studies. The protocols and workflows detailed herein are grounded in established chemical principles, designed to serve as a robust starting point for innovation in your own laboratory.
PART 1: Foundational Profile of the Molecule
A comprehensive understanding of the physicochemical properties of this compound is paramount for designing effective experiments. Its structure, F(CF₂)₆CH₂CH₂I, dictates its reactivity and physical behavior. The electron-withdrawing nature of the perfluorinated chain significantly influences the C-I bond, making it a versatile handle for a range of chemical transformations.
Physicochemical Data Table
| Property | Value | Significance & Experimental Implication |
| CAS Number | 376-32-9 | The unique identifier for ensuring correct reagent sourcing.[1][2][3] |
| Molecular Formula | C₇H₃F₁₂I | Essential for calculating molar quantities and reaction stoichiometry.[2] |
| Molecular Weight | 441.98 g/mol | Critical for accurate mass-based measurements in experimental setups.[2] |
| Boiling Point | ~78 °C | Dictates conditions for distillation-based purification and informs the choice of reaction temperature to avoid solvent loss.[2] |
| Density | ~2.044 g/cm³ | Important for volume-based measurements and for understanding its behavior in biphasic systems.[2] |
| Appearance | Colorless liquid | A primary indicator of purity; deviations may suggest contamination or degradation.[1] |
PART 2: Frontier Research Area 1: Precision Fluorinated Macromolecules via Controlled Radical Polymerization
The synthesis of block copolymers incorporating fluorinated segments is a powerful strategy for creating materials with highly tailored properties, such as self-assembly into unique nanostructures and the formation of ultra-low energy surfaces. This compound is an excellent candidate for use as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low dispersity.
Experimental Workflow: ATRP of Methyl Methacrylate
This protocol details the synthesis of a well-defined poly(methyl methacrylate) (PMMA) polymer with a 1H,1H,7H-dodecafluoroheptyl end-group. This fluorinated polymer can then be used as a macroinitiator to create more complex block copolymers.
Logical Diagram of the ATRP Process
Sources
Methodological & Application
Application Notes and Protocols for Polymer Surface Modification using 1H,1H,7H-Dodecafluoroheptyl Iodide
Introduction: Engineering Surfaces with Advanced Fluoropolymers
The precise control of surface properties is a cornerstone of modern materials science, enabling advancements in fields ranging from biomedical devices and drug delivery to microfluidics and high-performance coatings. Polymers, while offering exceptional bulk properties, often lack the desired surface characteristics for specialized applications. Surface modification provides a powerful toolkit to tailor these properties without altering the bulk material. Among the most sought-after surface modifications is the introduction of fluorine-containing moieties, which can dramatically lower surface energy, leading to exceptional hydrophobicity and oleophobicity.[1][2]
This guide focuses on the application of 1H,1H,7H-dodecafluoroheptyl iodide as a versatile reagent for the surface modification of a range of polymeric substrates. The unique chemical structure of this molecule, featuring a significant fluorinated segment and a reactive carbon-iodine bond, allows for its covalent attachment to polymer surfaces through radical-mediated processes. This results in robust, low-energy surfaces with a wide array of potential applications, including anti-fouling coatings, self-cleaning surfaces, and biocompatible materials.[3][4] This document provides a detailed exploration of the underlying chemical principles, comprehensive experimental protocols, and essential characterization techniques for researchers, scientists, and drug development professionals seeking to leverage the power of fluoropolymer surface modification.
Core Principles: The Chemistry of Fluoroalkyl Iodide Grafting
The covalent attachment of this compound to a polymer surface is typically achieved through a free-radical mediated grafting process. The carbon-iodine (C-I) bond in the molecule is relatively weak and can be cleaved under appropriate energetic conditions to generate a reactive dodecafluoroheptyl radical. This radical can then engage with the polymer backbone in several ways, primarily through hydrogen abstraction or addition to unsaturated sites, leading to the formation of a stable carbon-carbon bond between the fluorinated moiety and the polymer surface.
The initiation of this process can be achieved through several methods:
-
Thermal Initiation: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, heating the reaction mixture generates radicals that can abstract the iodine atom from the dodecafluoroheptyl iodide, initiating the grafting process.
-
Photochemical Initiation: Ultraviolet (UV) irradiation can provide the energy required to homolytically cleave the C-I bond, directly generating the desired fluoroalkyl radical. This method offers excellent spatial and temporal control over the modification process.
-
Plasma Treatment: Exposing the polymer surface to a plasma environment creates a high-energy, reactive surface rich in free radicals.[5] Subsequent introduction of the dodecafluoroheptyl iodide to this activated surface can lead to efficient grafting.[6]
The choice of initiation method will depend on the specific polymer substrate, the desired degree of modification, and the available experimental setup.
Experimental Section: Protocols for Surface Modification
This section provides detailed protocols for the surface modification of three common polymers: Polyethylene (PE), Polypropylene (PP), and Poly(ethylene terephthalate) (PET).
Materials and Reagents
-
Substrates: Polymer films or articles (e.g., PE, PP, PET)
-
Modification Reagent: this compound
-
Solvents: Acetone, Isopropanol, Dichloromethane (or other suitable solvent for the polymer)
-
Initiator (for thermal method): Azobisisobutyronitrile (AIBN)
-
Gases (for plasma method): Argon or other inert gas
-
Cleaning Agents: Deionized water, ethanol
Protocol 1: Photochemical Grafting of this compound
This protocol is analogous to photoinitiated graft polymerization of similar fluorinated acrylates and is suitable for polymers that can be readily functionalized under UV irradiation.[3]
Step-by-Step Methodology:
-
Substrate Preparation:
-
Thoroughly clean the polymer substrate by sonication in a sequence of deionized water, ethanol, and acetone (15 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
-
Reaction Setup:
-
Prepare a solution of this compound in a suitable solvent (e.g., 1-5% w/v in dichloromethane).
-
Place the cleaned polymer substrate in a quartz reaction vessel.
-
Add the dodecafluoroheptyl iodide solution to the vessel, ensuring the substrate is fully immersed.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 20-30 minutes to remove oxygen, which can quench radical reactions.
-
-
UV Irradiation:
-
Expose the reaction vessel to a UV source (e.g., a medium-pressure mercury lamp) for a predetermined time (e.g., 30 minutes to 2 hours). The optimal irradiation time will depend on the lamp intensity and the desired degree of modification.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Thoroughly rinse the modified substrate with fresh solvent (dichloromethane, followed by acetone and ethanol) to remove any unreacted dodecafluoroheptyl iodide.
-
Dry the modified substrate under a stream of nitrogen.
-
Protocol 2: Thermal-Initiated Grafting
This method utilizes a chemical initiator to generate radicals and is a common approach for graft polymerization.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Follow the same cleaning procedure as in Protocol 1.
-
-
Reaction Setup:
-
Prepare a solution of this compound and a radical initiator (e.g., AIBN) in a high-boiling point, inert solvent (e.g., toluene or xylenes). A typical concentration would be 1-5% w/v for the iodide and 0.1-0.5% w/v for the initiator.
-
Place the cleaned polymer substrate in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add the reaction solution to the flask.
-
Purge the flask with an inert gas for 20-30 minutes.
-
-
Thermal Reaction:
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 70-80 °C for AIBN) and maintain this temperature with stirring for several hours (e.g., 4-12 hours).
-
-
Post-Reaction Cleaning:
-
Cool the reaction mixture to room temperature.
-
Remove the substrate and clean it thoroughly as described in Protocol 1.
-
Protocol 3: Plasma-Assisted Grafting
Plasma treatment is a highly effective method for creating reactive polymer surfaces.[7]
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean the polymer substrate as described in Protocol 1.
-
-
Plasma Activation:
-
Place the cleaned substrate in the chamber of a plasma reactor.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Introduce an inert gas (e.g., Argon) and ignite the plasma at a low power (e.g., 20-50 W) for a short duration (e.g., 1-5 minutes) to activate the surface.
-
-
Grafting Reaction:
-
Vent the plasma chamber with an inert gas.
-
Immediately immerse the plasma-activated substrate in a solution of this compound in a suitable solvent.
-
Allow the reaction to proceed for a specified time (e.g., 1-6 hours) at room temperature or with gentle heating.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the solution and perform the cleaning procedure as outlined in Protocol 1.
-
Characterization of Modified Surfaces
Thorough characterization is essential to confirm the successful grafting of the dodecafluoroheptyl iodide and to quantify the changes in surface properties.
Contact Angle Goniometry
This is a primary technique to assess the hydrophobicity and oleophobicity of the modified surface. A significant increase in the static water and oil contact angles is expected.
| Surface | Expected Water Contact Angle | Expected Oil Contact Angle (e.g., Diiodomethane) |
| Unmodified PE | ~90-100° | Low |
| Modified PE | >110° | Significantly Increased |
| Unmodified PP | ~90-100° | Low |
| Modified PP | >110° | Significantly Increased |
| Unmodified PET | ~70-80° | Low |
| Modified PET | >100° | Significantly Increased |
Note: These are expected values and will vary depending on the degree of modification and surface roughness.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides elemental and chemical state information of the top 5-10 nm of the surface.[1][8]
-
Expected Elemental Changes: A successful modification will be confirmed by the appearance of strong fluorine (F 1s) and iodine (I 3d) peaks in the XPS survey spectrum of the modified polymer.
-
High-Resolution C 1s Spectrum: The high-resolution C 1s spectrum will show new peaks at higher binding energies corresponding to C-F bonds (e.g., -CF2- at ~291 eV and -CH2-CF2- at ~288 eV).
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
ATR-FTIR can be used to detect the presence of the grafted fluorinated chains. Look for the appearance of strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations.
Atomic Force Microscopy (AFM)
AFM can be used to investigate changes in surface morphology and roughness resulting from the modification process. An increase in surface roughness may be observed, which can further enhance the hydrophobic properties of the surface.
Visualizations
Workflow for Polymer Surface Modification
Caption: General workflow for polymer surface modification.
Mechanism of Radical-Initiated Grafting
Caption: Simplified radical-initiated grafting mechanism.
Troubleshooting and Considerations
-
Low Grafting Density: If characterization reveals a low degree of modification, consider increasing the reaction time, initiator concentration (for the thermal method), or UV/plasma intensity. Ensure the reaction environment is thoroughly deoxygenated.
-
Polymer Degradation: Some polymers are sensitive to high-energy processes. If polymer degradation is observed (e.g., discoloration, embrittlement), reduce the intensity or duration of the UV or plasma exposure.
-
Solvent Compatibility: Ensure the chosen solvent does not significantly swell or dissolve the polymer substrate, which could affect its bulk properties.
-
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling information.
Conclusion
The surface modification of polymers with this compound offers a robust and versatile method for creating highly hydrophobic and oleophobic surfaces. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this powerful surface engineering approach. The resulting materials have significant promise in a wide range of applications where precise control of surface energy and wettability is paramount.
References
-
Zubarev, E. R., et al. (2021). Surface Modification of Polyethylene Terephthalate Track-Etched Membranes by 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate for Application in Water Desalination by Direct Contact Membrane Distillation. Membranes, 11(11), 853. [Link]
-
EAG Laboratories. (n.d.). XPS Analysis of Surface Modified Polymers. [Link]
-
Khelifa, F., et al. (2016). Free-Radical-Induced Grafting from Plasma Polymer Surfaces. Plasma Chemistry and Plasma Processing, 36, 1079–1103. [Link]
-
Verbruggen, H., et al. (2017). Free-Radical-Induced Grafting from Plasma Polymer Surfaces. Request PDF. [Link]
-
Le-Huu, P., et al. (1993). XPS Studies of Polymers. Die Angewandte Makromolekulare Chemie, 213(1), 133-146. [Link]
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Aculon. (n.d.). Hydrophobic Polymer Coatings | Oleophobic Polymer Treatments. [Link]
-
Omega Optical. (2021). A Guide to Hydrophobic and Oleophobic Coatings. [Link]
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Hardman, S. J., et al. (2012). Surface Modification of Polyethylene with Multi-End-Functional Polyethylene Additives. Langmuir, 28(4), 2259–2268. [Link]
-
MDPI. (n.d.). Surface Modification of Polyethylene. [Link]
-
MDPI. (2024). Surface Hydrophilic Modification of Polypropylene by Nanosecond Pulsed Ar/O2 Dielectric Barrier Discharge. Coatings, 14(1), 86. [Link]
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O'Connell, D., et al. (2011). XPS investigation of plasma modified polyethylene surfaces. ResearchGate. [Link]
-
Riccardi, C., et al. (2003). Surface modification of poly(ethylene terephthalate) fibers induced by radio frequency air plasma treatment. Request PDF. [Link]
-
MacManus, L. F. (1998). Surface modification studies of polypropylene using ultraviolet radiation and ozone. [Link]
-
Kim, D., et al. (2019). Facile Surface Modification of Polyethylene Film via Spray-Assisted Layer-by-Layer Self-Assembly of Graphene Oxide for Oxygen Barrier Properties. PMC. [Link]
-
Jeon, H. J., et al. (2015). Surface Modification of Poly(ethylene terephthalate) Polymeric Films by Inductively Coupled Oxygen Plasma. Request PDF. [Link]
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Chodák, I., & Novák, I. (1999). Surface modification of polypropylene by additives. ResearchGate. [Link]
-
Ho, G., et al. (2017). Surface modification of polypropylene for enhanced layer by layer deposition of polyelectrolytes. PMC. [Link]
-
Aksoy, B. (2018). Modification of surfaces using polymers towards preparation of functional coatings. [Link]
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Park, C. H., et al. (2020). Surface modification of polyethylene microplastic particles during the aqueous-phase ozonation process. Environmental Engineering Research, 26(4), 200230. [Link]
-
Karimi, M., et al. (2016). Environmentally friendly surface modification of Polyethylene terephthalate (PET) fabric by low-temperature oxygen plasma and carboxymethyl chitosan. Request PDF. [Link]
-
González-García, Y., et al. (2010). Photochemical nanomodification of polymer surfaces: aerospace applications. Semantic Scholar. [Link]
-
Razavi, M., et al. (2020). Surface modification of polypropylene membrane for the removal of iodine using polydopamine chemistry. PubMed. [Link]
-
Li, H., et al. (2023). Iodine-Modified Ag NPs for Highly Sensitive SERS Detection of Deltamethrin Residues on Surfaces. MDPI. [Link]
-
Qu, W., et al. (2015). Dynamic contact angle measurements on superhydrophobic surfaces. Physics of Fluids, 27(3), 032107. [Link]
-
Kang, E. T., et al. (2001). Grafting of Epoxy Resin on Surface-modified Poly(tetrafluoroethylene) Films. ResearchGate. [Link]
-
Gao, L., et al. (2018). Grafting Polytetrafluoroethylene Micropowder via in Situ Electron Beam Irradiation-Induced Polymerization. MDPI. [Link]
-
Wang, Y., et al. (2023). Novel Chain-End Modification of Polymer Iodides via Reversible Complexation-Mediated Polymerization with Functionalized Radical Generation Agents. MDPI. [Link]
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Protocol for the Formation of Robust Self-Assembled Monolayers using 1H,1H,7H-Dodecafluoroheptyl Iodide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate, offering a powerful method for tailoring surface properties. This guide provides a comprehensive protocol for the preparation and characterization of SAMs using 1H,1H,7H-dodecafluoroheptyl iodide. This partially fluorinated molecule is of significant interest due to the unique properties imparted by its fluorocarbon segment, including extremely low surface energy, which results in high hydrophobicity and oleophobicity.[1] Such properties are critical for applications ranging from anti-fouling coatings and biosensors to low-friction surfaces in microelectromechanical systems (MEMS).[2] This document details two primary deposition methods—solution-phase and vapor-phase deposition—and outlines essential characterization techniques to validate the formation and quality of the monolayer.
Introduction: The Rationale for Fluorinated SAMs
Self-assembled monolayers represent a cornerstone of modern surface science, enabling precise control over the chemical and physical properties of interfaces. The process involves the chemisorption of a headgroup onto a substrate, followed by the self-organization of the molecular chains, driven by intermolecular forces like van der Waals interactions.[3]
The molecule of interest, this compound, possesses a unique architecture:
-
Iodide Headgroup (-I): This functional group serves as the anchor, forming a bond with the substrate. While thiol-gold chemistry is the most studied SAM system, halogen headgroups can form stable monolayers, particularly on oxide surfaces or through halogen bonding interactions.[4]
-
Fluorocarbon Chain (-CF₂-): The stiff, helical geometry and low polarizability of the perfluorinated chain are responsible for the monolayer's defining characteristics.[1][5] These chains create a surface with exceptionally low energy, repelling both water and oils.[1][5]
-
Hydrocarbon Spacer (-CH₂-): The short hydrocarbon segment provides flexibility and can influence the packing density of the monolayer.
The resulting fluorinated surface exhibits enhanced thermal stability and chemical inertness compared to its hydrocarbon counterparts, making it a superior choice for robust applications.[1]
Mechanism of Monolayer Formation
The formation of a this compound SAM is a two-stage process. Initially, the iodide headgroup adsorbs onto the active sites of the substrate surface. This is followed by a slower, secondary process where the fluorinated alkyl chains organize into a densely packed, ordered structure to maximize van der Waals forces between neighboring molecules. This organization process can take several hours to complete, which is why longer incubation times generally yield higher quality, more ordered films.[3]
Due to the larger van der Waals diameter of fluorocarbon chains (~5.7 Å) compared to hydrocarbon chains (~4.2 Å), the packing density of fluorinated SAMs is inherently different, a critical factor influencing the final surface properties.[5]
Caption: Experimental workflow for SAM preparation and analysis.
Detailed Experimental Protocol
A clean environment is paramount for preparing high-quality SAMs. Low levels of contaminants, particularly silanes or iodine, can compromise monolayer quality. All steps involving solvents and the iodide precursor should be performed in a fume hood.
Part A: Materials and Equipment
-
Precursor: this compound (CAS No. 376-32-9)[6]
-
Substrates: Gold-coated silicon wafers, Silicon wafers (with native oxide), or Titanium dioxide-coated substrates.
-
Solvents: 200-proof Ethanol, Tetrahydrofuran (THF), Hexane (all ACS grade or higher).
-
Cleaning Reagents: Sulfuric acid (H₂SO₄), 30% Hydrogen peroxide (H₂O₂), Ultrapure deionized water (18.2 MΩ·cm).
-
Equipment: Glass scintillation vials or polypropylene tubes, tweezers, calibrated micropipettes, sonicator, analytical balance, dry nitrogen gas source, petri dishes for storage.
Part B: Substrate Preparation
The cleanliness and chemical state of the substrate surface are critical for the formation of a well-ordered monolayer.
For Gold (Au) Substrates:
-
Immerse the gold substrate in piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂). EXTREME CAUTION: Piranha solution is a powerful oxidant and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Leave the substrate in the solution for 10-15 minutes.
-
Carefully remove the substrate and rinse copiously with ultrapure water, followed by a final rinse with ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen. Use immediately.
For Silicon (SiO₂) and Titanium Dioxide (TiO₂) Substrates:
-
These oxide surfaces can be cleaned effectively using a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants and generate a hydrophilic, hydroxylated surface.
-
Alternatively, immerse the substrate in piranha solution for 10-15 minutes, following the same safety precautions as for gold.
-
Rinse thoroughly with ultrapure water and ethanol.
-
Dry under a stream of dry nitrogen.
Part C: SAM Deposition Methodologies
Method 1: Solution-Phase Deposition (Recommended)
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent. A 1:3 volume ratio of THF:Ethanol has been shown to be effective for fluorinated adsorbates.[1] Sonicate the solution for 5-10 minutes to ensure the precursor is fully dissolved.
-
Immersion: Place the freshly cleaned substrate into a clean vial. Dispense enough of the prepared solution to fully submerge the substrate.
-
Incubation: To minimize oxygen exposure, reduce the headspace above the solution and backfill the vial with dry nitrogen before sealing tightly. Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer assembly times typically result in better monolayer packing and order.
Method 2: Vapor-Phase Deposition This method is useful for substrates that may be sensitive to solvents and can produce highly uniform films.
-
Place the cleaned substrate inside a vacuum-compatible container (e.g., a desiccator).
-
Place a small, open vial containing ~100 mg of this compound inside the container, ensuring it does not touch the substrate.
-
Seal the container and place it in an oven. Heat to 100-120°C for 2-4 hours. These conditions have been optimized for similar long-chain fluorinated iodides.[7][8]
-
Allow the container to cool to room temperature before opening to retrieve the coated substrate.
Part D: Post-Deposition Cleaning
-
After incubation, remove the substrate from the deposition solution (or vapor chamber).
-
Rinse the surface thoroughly with a stream of fresh solvent (e.g., ethanol or the same solvent used for deposition) to wash away any non-chemisorbed (physisorbed) molecules.
-
Briefly sonicate the substrate (1-2 minutes) in a fresh bath of the rinsing solvent to remove any loosely bound aggregates.
-
Dry the substrate under a gentle stream of dry nitrogen. Store in a clean, dry environment such as a desiccator or petri dish.
Monolayer Characterization: Validating Success
Characterization is essential to confirm the presence, quality, and properties of the SAM.
Caption: Structure of the self-assembled monolayer on a substrate.
Static Contact Angle Goniometry
This is a rapid and powerful technique to assess the surface energy of the monolayer. A successful fluorinated SAM will exhibit high contact angles with both polar (water) and nonpolar (hexadecane) liquids.
| Probe Liquid | Expected Static Contact Angle (θ) | Inference |
| Deionized Water | > 110° | Indicates a highly hydrophobic surface.[9] |
| Hexadecane | > 60° | Indicates a highly oleophobic (oil-repellent) surface.[5] |
These are typical values; actual results may vary slightly based on monolayer packing and substrate roughness.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides direct evidence of the SAM's elemental composition and chemical bonding states. It is used to confirm the presence of the fluorinated molecules on the surface.
| Element (Region) | Expected Binding Energy (eV) | Assignment |
| F 1s | ~689 eV | C-F bonds in the fluorocarbon chain |
| C 1s | ~292 eV | -C F₂- groups |
| ~285 eV | -C H₂- groups | |
| I 3d₅/₂ | ~619 eV | Iodine headgroup attached to the surface |
| Substrate Signal | Varies (e.g., Au 4f, Si 2p) | Attenuated signal confirms surface coverage |
Binding energies are approximate and can shift slightly based on instrument calibration and surface charging.[2][7]
Ellipsometry
This optical technique measures the thickness of the thin film on the substrate. For this compound, a well-formed, upright monolayer should have a thickness in the range of 1.0 - 1.5 nm, consistent with the length of the molecule.
Conclusion
This protocol provides a detailed framework for the successful fabrication and validation of high-quality self-assembled monolayers from this compound. By carefully controlling substrate preparation, deposition conditions, and post-processing steps, researchers can create robust, low-energy surfaces suitable for a wide array of advanced applications. The characterization techniques outlined are crucial for verifying monolayer integrity and ensuring reproducibility, which is the hallmark of a reliable surface modification strategy.
References
- Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. (2025). John Wiley & Sons, Ltd.
- Fluorinated self-assembled monolayers : composition, structure and interfacial properties. (2003). Elsevier Ltd.
- Characterizing Self-Assembled Monolayers on Gold Nanoparticles. (2016).
- SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. (2022). Dr. Lee Group - University of Houston.
- Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Co
- Water contact angles of the silicon wafers modified with DOP-IL SAMs. (n.d.).
- Self-assembled monolayers of CF3-terminated alkanethiols on gold. (1999). Semantic Scholar.
- Evaluation of Fluorinated Self‐Assembled Monolayer by Photoelectron and Near Edge X‐Ray Absorption Fine Structure Spectroscopy. (2015). Scilit.
- Preparing Self-Assembled Monolayers. (n.d.). Sigma-Aldrich.
- Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. (2024). MDPI.
- 1H, 1H, 7H-dodecafluoroheptyl iodide. (n.d.). Chem-Tools.
- Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. (2024).
- Water contact angles on different SAMs. Fluoroalkylsilane SAM on glass: G-CF, or ITO. (n.d.).
- Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. (2024). PMC - NIH.
- Self Assembled Monolayer Films. (2017). YouTube.
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Application Note & Protocols: 1H,1H,7H-Dodecafluoroheptyl Iodide as a Versatile Precursor for Advanced Fluorinated Surfactants
Abstract
Fluorinated surfactants are a unique class of surface-active agents renowned for their exceptional ability to lower surface tension and their high thermal and chemical stability.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel fluorinated surfactants using 1H,1H,7H-dodecafluoroheptyl iodide (F(CF₂)₅CH₂CH₂I) as a key precursor. This partially fluorinated starting material offers a strategic advantage in creating surfactants with a balance of performance and improved environmental profiles compared to traditional long-chain perfluorinated compounds. We present validated, step-by-step methodologies for the synthesis of both cationic and non-ionic fluorinated surfactants, complete with mechanistic insights, characterization techniques, and critical safety protocols.
Introduction: The Strategic Importance of Partially Fluorinated Surfactants
Fluorinated surfactants distinguish themselves from their hydrocarbon counterparts by replacing hydrogen atoms in the hydrophobic tail with fluorine atoms.[1] This substitution imparts remarkable properties, including the ability to reduce the surface tension of water to values below 20 mN/m, and exceptional stability in harsh chemical and thermal environments.[2] These characteristics make them indispensable in applications such as fire-fighting foams, coatings, and specialized electronics manufacturing.[2][3]
Historically, perfluoroalkyl substances (PFAS) like PFOA and PFOS were dominant. However, due to concerns about their persistence and bioaccumulation, the industry has shifted towards alternatives.[4] Telomer-based surfactants, derived from precursors like this compound, represent a significant advancement.[5][6][7] These molecules contain a fluorinated segment for performance and a hydrocarbon spacer, which can alter their environmental and biological interactions.[6] The terminal iodide in this compound is a highly versatile functional group, enabling straightforward conversion into a variety of surfactant classes.
This document serves as a practical guide for researchers in materials science and drug development to leverage this precursor for creating custom-designed fluorinated surfactants.
Core Precursor: this compound
Understanding the properties of the starting material is fundamental to designing successful synthetic strategies.
Physicochemical Properties
The combination of a dense fluorinated segment and a reactive iodide group defines the utility of this precursor.
| Property | Value | Source/Note |
| Chemical Formula | C₇H₃F₁₂I | |
| Molecular Weight | 473.98 g/mol | |
| Appearance | Colorless to pale yellow liquid | Typical observation |
| CAS Number | 376-32-9 | [8] |
| Boiling Point | ~180-185 °C | Literature value |
| Density | ~1.95 g/cm³ | Literature value |
| Solubility | Insoluble in water; Soluble in acetone, THF, ethyl acetate | Experimental observation |
Chemical Reactivity and Handling
The primary site of reactivity is the carbon-iodine (C-I) bond. Iodine is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution. This is the cornerstone of its conversion into various surfactant headgroups.
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from light.[9]
-
Keep containers tightly sealed and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.
-
Avoid contact with strong oxidizing agents, bases, and reactive metals.[9]
Synthetic Pathways from Precursor to Surfactant
The versatility of the terminal iodide allows for the synthesis of multiple surfactant types. This guide focuses on two primary classes: cationic and non-ionic.
Caption: Synthetic overview from the iodide precursor to target surfactants.
Experimental Protocols
Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).[9]
Protocol 1: Synthesis of a Cationic Fluorinated Surfactant
This protocol details the synthesis of N,N,N-trimethyl-1-(3,3,4,4,5,5,6,6,7,7,7-dodecafluoroheptyl)ammonium iodide via a direct quaternization reaction. This class of surfactants is often used in applications requiring antimicrobial properties or strong adsorption to negatively charged surfaces.[10]
Causality: The lone pair of electrons on the nitrogen of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon attached to the iodide. The stability of the iodide as a leaving group facilitates this Sₙ2 reaction. Acetonitrile is chosen as the solvent due to its polarity, which stabilizes the charged transition state and product, and its appropriate boiling point for the reaction temperature.
Materials & Equipment:
-
This compound (1.0 eq)
-
Trimethylamine solution (2.0 M in THF, 1.5 eq) or condensed trimethylamine gas
-
Anhydrous Acetonitrile
-
Diethyl ether (for precipitation)
-
Round-bottom flask with stir bar
-
Reflux condenser with drying tube
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Dissolve this compound (e.g., 4.74 g, 10 mmol) in 30 mL of anhydrous acetonitrile.
-
Nucleophile Addition: Slowly add the trimethylamine solution (7.5 mL, 15 mmol) to the stirred solution at room temperature. Note: The reaction is exothermic. For larger scales, an ice bath may be necessary during addition.
-
Reaction: Heat the mixture to a gentle reflux (~60-70 °C) for 12-18 hours. The progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting iodide signal.
-
Work-up & Purification: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to ~10 mL using a rotary evaporator. c. Add 100 mL of cold diethyl ether to the concentrated mixture with vigorous stirring. The product will precipitate as a white or off-white solid. d. Isolate the solid by vacuum filtration. e. Wash the solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting material. f. Dry the product under high vacuum for 4-6 hours.
-
Characterization: The final product should be a white, crystalline solid. Confirm its structure using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. Expected yield: 85-95%.
Protocol 2: Synthesis of a Non-Ionic Fluorinated Surfactant
This protocol describes the synthesis of a fluorinated polyethylene glycol (PEG) conjugate via Williamson ether synthesis. Non-ionic fluorosurfactants are highly valued for their low foaming properties, chemical inertness, and effectiveness in reducing interfacial tension, making them suitable for biological applications and as leveling agents in coatings.[11][12]
Causality: This reaction requires the conversion of a terminal PEG hydroxyl group into a more potent nucleophile, an alkoxide. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this deprotonation. The resulting alkoxide then displaces the iodide from the fluorinated precursor. Anhydrous THF is an excellent solvent as it is inert to the strong base and effectively solvates the reactants.
Materials & Equipment:
-
This compound (1.0 eq)
-
Monomethyl ether polyethylene glycol (mPEG-OH, average Mn = 350 g/mol , 1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with stir bar
-
Dropping funnel, reflux condenser, nitrogen/argon inlet
-
Ice bath
Procedure:
-
Preparation: Dry the mPEG-OH by azeotropic distillation with toluene or by drying under high vacuum at 60 °C for several hours.
-
Setup: Assemble a 250 mL three-neck flask under a nitrogen atmosphere. Add the dried mPEG-OH (e.g., 3.85 g, 11 mmol) and dissolve it in 80 mL of anhydrous THF.
-
Deprotonation: Cool the solution in an ice bath. Carefully add the sodium hydride (e.g., 0.48 g, 12 mmol) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Nucleophilic Attack: Add a solution of this compound (4.74 g, 10 mmol) in 20 mL of anhydrous THF to the alkoxide solution via a dropping funnel over 20 minutes.
-
Reaction: Heat the mixture to reflux (~65 °C) for 24 hours.
-
Work-up & Purification: a. Cool the reaction to 0 °C and cautiously quench by slowly adding 10 mL of saturated NH₄Cl solution. b. Remove the THF using a rotary evaporator. c. Dilute the residue with 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. The crude product, a viscous oil, can be purified by column chromatography (Silica gel, gradient elution from hexanes to ethyl acetate) if necessary.
-
Characterization: Confirm the structure via ¹H NMR (disappearance of the -CH₂I triplet and appearance of a new ether linkage signal) and ¹⁹F NMR.
Caption: A generalized workflow for surfactant synthesis and analysis.
Characterization of Synthesized Surfactants
Validating the structure and performance of the synthesized surfactants is a critical step.
| Technique | Purpose | Expected Observations |
| ¹H & ¹⁹F NMR | Structural Confirmation | Cationic: Disappearance of -CH₂I signal (~3.2 ppm) and appearance of -CH₂-N⁺ signal (~3.5 ppm). Non-ionic: Shift of the -CH₂- group adjacent to the fluorinated chain. ¹⁹F NMR confirms the integrity of the fluorinated tail.[13] |
| Mass Spectrometry | Molecular Weight Verification | ESI-MS should show the correct molecular ion for the target surfactant. |
| Surface Tensiometry | Performance Evaluation | Measurement of surface tension at various concentrations in water to determine the Critical Micelle Concentration (CMC) and the minimum surface tension (γ_cmc). |
Safety & Handling of Organofluorine Compounds
Working with fluorinated materials requires stringent safety protocols. While this compound is not as hazardous as reactive fluorinating agents, caution is mandatory.[9]
| Hazard Category | Precautionary Measures |
| Personal Protective Equipment (PPE) | Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (consult manufacturer's chart). A face shield is recommended when handling larger quantities.[9] |
| Engineering Controls | All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[14] |
| Spills | For small spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the emergency response team.[9] |
| Waste Disposal | All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers and disposed of according to institutional and local regulations. Do not pour down the drain.[9] |
| First Aid | Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention for any significant exposure.[9][15] |
Conclusion
This compound stands out as a highly effective and versatile precursor for the development of advanced, partially fluorinated surfactants. The straightforward reactivity of the terminal iodide allows for the synthesis of diverse surfactant classes, including cationic and non-ionic types, using well-established organic chemistry principles. The protocols provided herein are robust and can be adapted for the synthesis of a wide array of novel amphiphilic molecules. By combining the unique properties of a fluorinated segment with tailored hydrophilic headgroups, researchers can design next-generation surfactants for specialized applications in medicine, materials, and beyond.
References
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Balague, J., Ameduri, B., Boutevin, B., & Caporiccio, G. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215–223. (URL: [Link])
- Characteristics and application fields of fluorinated surfactants. (n.d.). Retrieved January 21, 2026. (URL: Provided by search tool)
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What Are the Examples of Fluorinated Surfactants? (2026, January 11). Sparrow Chemical. (URL: [Link])
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D’eon, J. C., & Mabury, S. A. (2013). Identification of Novel Fluorinated Surfactants in Aqueous Film Forming Foams and Commercial Surfactant Concentrates. Environmental Science & Technology. (URL: [Link])
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Identification of novel fluorinated surfactants in aqueous film forming foams and commercial surfactant concentrates. (n.d.). National Genomics Data Center. Retrieved January 21, 2026. (URL: [Link])
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D'eon, J. C., & Mabury, S. A. (2013). Identification of Novel Fluorinated Surfactants in Aqueous Film Forming Foams and Commercial Surfactant Concentrates. CoLab. (URL: [Link])
- Perfluoroalkyl Ethyl Iodides: Synthesis, Applications, and Properties in Advanced Materials. (n.d.). Retrieved January 21, 2026. (URL: Provided by search tool)
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Lehmler, H.-J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471–1496. (URL: [Link])
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Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. (2022). Royal Society of Chemistry. (URL: [Link])
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Krafft, M. P., & Riess, J. G. (2015). Fluorinated Surfactants: Synthesis, Properties, Effluent Treatment. ResearchGate. (URL: [Link])
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Non‐Ionic Fluorosurfactants for Droplet‐Based in vivo Applications. (n.d.). PubMed Central. Retrieved January 21, 2026. (URL: [Link])
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Non-Ionic Fluorosurfactants for Droplet-Based in vivo Applications. (n.d.). ChemRxiv. Retrieved January 21, 2026. (URL: [Link])
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Synthesis and application of cationic fluorocarbon surfactants. (n.d.). ResearchGate. Retrieved January 21, 2026. (URL: [Link])
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Fluorine Safety. (n.d.). Purdue University. Retrieved January 21, 2026. (URL: [Link])
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Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. (n.d.). National Institutes of Health. Retrieved January 21, 2026. (URL: [Link])
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. (URL: [Link])
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Hazard Summary: Fluorine. (n.d.). New Jersey Department of Health. Retrieved January 21, 2026. (URL: [Link])
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Organofluorine chemistry. (n.d.). Wikipedia. Retrieved January 21, 2026. (URL: [Link])
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1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. (2025). ResearchGate. (URL: [Link])
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Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. (n.d.). ResearchGate. Retrieved January 21, 2026. (URL: [Link])
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Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. (n.d.). National Institutes of Health. Retrieved January 21, 2026. (URL: [Link])
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Synthesis and Characterization of Furan-Based Non-Ionic Surfactants (fbnios). (2023). PubMed. (URL: [Link])
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Cationic–anionic fluorinated surfactant mixtures based on short fluorocarbon chains as potential aqueous film-forming foam. (n.d.). ResearchGate. Retrieved January 21, 2026. (URL: [Link])
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Synthesis of Highly Fluorinated Nonionic Surfactants. (n.d.). ResearchGate. (URL: [Link])
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Practical and efficient synthesis of perfluoroalkyl iodides from perfluoroalkyl chlorides via modified sulfinatodehalogenation. (n.d.). ResearchGate. Retrieved January 21, 2026. (URL: [Link])
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PFAS chemicals and their applications. (2022). Beltox. (URL: [Link])
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Application Notes and Protocols: Leveraging 1H,1H,7H-Dodecafluoroheptyl Iodide for Advanced Hydrophobic Coatings
Introduction: The Strategic Advantage of the Dodecafluoroheptyl Moiety in Surface Science
In the pursuit of robust and high-performance hydrophobic surfaces, the strategic incorporation of fluorinated compounds is paramount. The 1H,1H,7H-dodecafluoroheptyl group, with its dense C-F bonds, offers an exceptionally low surface energy, leading to pronounced water and oil repellency.[1] While not directly applied as a coating, 1H,1H,7H-dodecafluoroheptyl iodide is a critical and versatile precursor for synthesizing surface-active agents capable of forming durable, low-energy self-assembled monolayers (SAMs).[2][3]
These application notes provide a comprehensive guide for researchers and material scientists on the utilization of this compound in the development of advanced hydrophobic coatings. We will delve into the synthetic conversion of the iodide into a reactive silane agent, followed by detailed protocols for surface modification and in-depth characterization of the resulting hydrophobic films.
Core Principle: From Inert Precursor to Reactive Surface Modifier
This compound is relatively inert in the context of direct surface binding. The key to its application in hydrophobic coatings lies in its conversion to a molecule with a head group capable of covalently bonding to a substrate's surface. A common and highly effective strategy is its conversion to a fluoroalkylsilane (FAS). This is typically achieved through a hydrosilylation reaction or by reacting the iodide with a suitable aminosilane. The resulting FAS possesses a reactive headgroup (e.g., trimethoxysilane) that can form strong, covalent bonds with hydroxyl-rich surfaces such as glass, silicon wafers, and various metal oxides.[4][5]
The causality behind this two-step approach is rooted in creating a molecule with dual functionality: a highly fluorinated, low-energy "tail" that imparts hydrophobicity and a reactive "head" that ensures robust anchoring to the substrate.
Experimental Protocols
Part 1: Synthesis of (1H,1H,7H-Dodecafluoroheptyl)trimethoxysilane from this compound
This protocol outlines a representative synthesis of a fluoroalkylsilane from the corresponding iodide. Safety Precaution: This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Materials:
-
This compound
-
Allyltrimethoxysilane
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous toluene or other suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Protocol:
-
In a dry, inert atmosphere, combine this compound and a stoichiometric excess of allyltrimethoxysilane in a round-bottom flask containing anhydrous toluene.
-
Add a catalytic amount of AIBN to the mixture.
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation, to yield the desired (1H,1H,7H-Dodecafluoroheptyl)trimethoxysilane.
Part 2: Preparation of Hydrophobic Coatings via Self-Assembled Monolayer (SAM) Deposition
This section details two common methods for depositing the synthesized fluoroalkylsilane onto a substrate: solution-phase deposition and chemical vapor deposition.
Protocol 2A: Solution-Phase Deposition
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass slide, silicon wafer) by sonication in a series of solvents such as acetone, and isopropanol.
-
To generate hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is advised when handling piranha solution as it is highly corrosive and reactive. Alternatively, treatment with an oxygen plasma or UV-ozone can be used.[6]
-
Rinse the substrate extensively with deionized water and dry with a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a dilute solution (typically 1-5 mM) of the synthesized (1H,1H,7H-Dodecafluoroheptyl)trimethoxysilane in an anhydrous solvent such as toluene or hexane.
-
Immerse the cleaned and hydroxylated substrate into the silane solution.
-
Allow the self-assembly process to proceed for several hours (typically 2-24 hours) at room temperature or slightly elevated temperatures.[4]
-
After immersion, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bonded molecules.
-
Cure the coated substrate in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable siloxane network.[4]
-
Protocol 2B: Chemical Vapor Deposition (CVD)
-
Substrate Preparation: Follow the same cleaning and hydroxylation procedure as in Protocol 2A.
-
CVD Process:
-
Place the cleaned substrate in a vacuum chamber.
-
Introduce the (1H,1H,7H-Dodecafluoroheptyl)trimethoxysilane precursor into the chamber in its vapor phase. This can be achieved by heating the liquid precursor in a bubbler and carrying the vapor into the chamber with an inert gas or by introducing it under reduced pressure.
-
The deposition is typically carried out at elevated temperatures for a set duration. The specific conditions (temperature, pressure, time) will need to be optimized for the specific substrate and desired coating thickness.[6][7]
-
After deposition, the chamber is purged with an inert gas, and the coated substrate is allowed to cool.
-
Visualization of the Process
Caption: Workflow for creating a hydrophobic coating from this compound.
Characterization and Performance Evaluation
A thorough characterization of the prepared hydrophobic coatings is essential to validate their performance and durability.
Contact Angle Goniometry
The primary method for quantifying the hydrophobicity of a surface is by measuring the static water contact angle.[8] A higher contact angle indicates greater hydrophobicity.
-
Procedure: A goniometer is used to deposit a small droplet of deionized water onto the coated surface.[8] The angle formed at the liquid-solid-vapor interface is measured.
-
Expected Results: Surfaces coated with a self-assembled monolayer of (1H,1H,7H-Dodecafluoroheptyl)trimethoxysilane are expected to exhibit high water contact angles, typically in the range of 110-120°.
| Coating Precursor | Substrate | Deposition Method | Water Contact Angle (°) |
| (1H,1H,7H-Dodecafluoroheptyl)trimethoxysilane | Glass | Solution-Phase | ~112°[6] |
| (1H,1H,7H-Dodecafluoroheptyl)trimethoxysilane | Silicon Wafer | CVD | ~115° |
| Tridecafluoro-1,1,2,2-tetrahydrooctyltrichlorosilane | Silicon Wafer | CVD | >110° |
Surface Energy Calculation
The surface energy of the coating can be determined by measuring the contact angles of several liquids with known surface tensions.[9] This provides a more comprehensive understanding of the surface's wettability.
Durability Testing
The robustness of the hydrophobic coating is a critical parameter for real-world applications.
-
Abrasion Resistance: The coating can be subjected to mechanical abrasion using a standardized method (e.g., crockmeter) and the contact angle remeasured at intervals to assess the degradation of hydrophobicity.
-
Chemical Resistance: The stability of the coating can be evaluated by exposing it to various chemical environments (e.g., acidic and basic solutions) and monitoring any changes in the contact angle.[10]
-
Thermal Stability: The coating's performance at elevated temperatures can be assessed by thermal cycling and subsequent contact angle measurements. Fluorinated SAMs are known for their good thermal stability.[1]
Mechanism of Hydrophobicity
The hydrophobic character of the coating is a direct consequence of the low surface energy of the densely packed, terminally fluorinated alkyl chains.[1] The self-assembly process orients these chains away from the substrate, creating a "fluorinated forest" at the surface. The high electronegativity and low polarizability of the fluorine atoms result in very weak van der Waals interactions with water molecules, leading to the observed hydrophobicity.
Caption: Formation of a self-assembled monolayer on a hydroxylated substrate.
Conclusion
This compound serves as a valuable and versatile starting material for the creation of highly hydrophobic surfaces. Through its conversion to a reactive fluoroalkylsilane, it is possible to form robust and durable self-assembled monolayers on a variety of substrates. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore and harness the potential of this compound in advanced material science and surface engineering applications.
References
- Polysciences, Inc. (n.d.). 1H,1H,7H-Dodecafluoroheptyl methacrylate. SpecialChem.
- ChemicalBook. (n.d.). 1H,1H,7H-DODECAFLUOROHEPTYL ACRYLATE | 2993-85-3.
- Polysciences, Inc. (2024). 1H,1H,7H-Dodecafluoroheptyl methacrylate. SpecialChem.
- Xtreme Solutions. (2024, August 16). Shield Testing!! Hydrophobic's & Durability! [Video]. YouTube.
- Arkles, B. (2006). Hydrophobicity, Hydrophilicity and Silanes. ResearchGate.
- Owen, M. J., & Williams, D. E. G. (1991). Surface modification by fluoroalkyl-functional silanes. Journal of Adhesion Science and Technology, 5, 307-320.
- Penn State MRI. (2021, December 4). Introduction to Contact Angle Measurement [Video]. YouTube.
- Colorado, R. Jr., & Lee, T. R. (2007). Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. Accounts of Chemical Research, 40(9), 847-855.
- Hozumi, A., et al. (2007). Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Langmuir, 23(19), 9736-9741.
- Wikipedia contributors. (2023, November 28). Silanization. In Wikipedia, The Free Encyclopedia.
- DFI Solutions. (2015, January 20). How to Evaluate Hydrophobic Protective Glass Coatings [Video]. YouTube.
- Droplet Lab. (2022, September 11). How to Measure Surface Energy Using Contact Angle (Static & Dynamic) | Demo by Dr. Alidad Amirfazli [Video]. YouTube.
- Lin, P.-C., et al. (2021). Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum. Polymers, 13(16), 2758.
- Alfa Chemistry. (n.d.). CAS 2993-85-3 1H,1H,7H-Dodecafluoroheptyl acrylate.
- Souffle Art. (2017, September 5). Hydrophobic Coating Test - Strong Enough for Acrylic Paints? [Video]. YouTube.
- Aaltodoc. (2021). Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers.
- Gelest, Inc. (n.d.). Hydrophobic Silane Surface Treatments. Gelest Technical Library.
- American Chemical Society. (2023). Self-Assembled Monolayers of Diazocine Photoswitches: Inverted Isomer Stability and Surface Wettability. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Synthesis of Methacrylate Silane Coupling Agents with Fluoroalkyl Group at the Side-chain and the Effect of Surface Treatment on a Glass Plate.
- MDPI. (2018). Fluorine Based Superhydrophobic Coatings.
- ResearchGate. (n.d.). How perfluoroalkyl substances modify fluorinated self-assembled monolayer architectures: An electrochemical and computational study.
- Clear Detailing. (2022, November 6). First Wash Hydrophobics | Long-Term Ceramic Coating Test [Video]. YouTube.
- Wikipedia contributors. (2024, January 15). Droplet-based microfluidics. In Wikipedia, The Free Encyclopedia.
- ScottHD. (2022, November 6). 28 WAY GLASS COATINGS TEST (HYDROPHOBICS) - UPDATE 15 - 1 YEAR, 1 MONTH [Video]. YouTube.
- ACS Omega. (2022). Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. ACS Omega, 7(30), 26365–26374.
- PubMed. (2022). How perfluoroalkyl substances modify fluorinated self-assembled monolayer architectures: An electrochemical and computational study. Biosensors and Bioelectronics, 207, 114182.
- Surface Ventures. (2022, July 20). Hydrophilic Surfaces and Imaginary Contact Angles (With Tensiometer Demo) [Video]. YouTube.
- UQAC Constellation. (2010). Nanostructured superhydrophobic coatings using fluoroalkylsilane modified silica nanoparticles.
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- SynQuest Labs. (n.d.). Perfluorodecyl Iodide: Properties, Applications, and Its Role in Advanced Material Science.
- ResearchGate. (n.d.). Hydrophobic properties of surfaces coated with fluoroalkylsiloxane and alkylsiloxane monolayers.
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A Step-by-Step Guide for Controlled Radical Polymerization using 1H,1H,7H-Dodecafluoroheptyl Iodide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive protocol for conducting controlled radical polymerization using 1H,1H,7H-dodecafluoroheptyl iodide as a chain transfer agent (CTA). We delve into the principles of Iodine Transfer Polymerization (ITP), a powerful method of Reversible-Deactivation Radical Polymerization (RDRP), to synthesize polymers with well-defined molecular weights, low polydispersity, and unique fluorinated end-groups.[1] The incorporation of fluorinated moieties imparts valuable properties such as thermal stability, chemical resistance, and distinct surface characteristics, which are highly desirable in advanced materials and drug delivery systems.[2][3] This document offers a detailed experimental procedure, characterization techniques, and expert insights into the causality behind key experimental choices.
The Principle of Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization (ITP) is a subtype of controlled radical polymerization that achieves control over the polymer chain growth through a degenerative transfer mechanism.[4] Unlike conventional free radical polymerization which suffers from uncontrolled termination events, ITP establishes a dynamic equilibrium between a small number of active propagating radical chains (P•) and a large number of dormant, iodide-capped chains (P-I).[5]
The process is initiated by a standard radical initiator, such as Azobisisobutyronitrile (AIBN), which generates primary radicals. These radicals react with monomer units to form short polymer chains. The key control element, this compound (Rf-I), then comes into play. The propagating polymer radical (Pn•) rapidly abstracts the iodine atom from the CTA to become a dormant chain (Pn-I), transferring the radical activity to the fluorinated fragment (Rf•). This new fluorinated radical then initiates a new polymer chain.
The core of the control mechanism is the rapid and reversible exchange of the iodine atom between the dormant chains and the active propagating chains.[5] This degenerative transfer process ensures that all polymer chains have an opportunity to grow at a similar rate, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution (low polydispersity, Đ).[4] The final polymer chains are predominantly terminated with the iodine atom, making them "living" and suitable for further modifications or the creation of block copolymers.
Advantages of this compound as a CTA
The choice of this compound is deliberate and offers significant advantages over non-fluorinated analogues.
-
Weak Carbon-Iodine Bond: The energy of the iodine-perfluoroalkane bond is low, facilitating easy and reversible homolytic cleavage. This ensures a rapid exchange between dormant and active species, which is critical for maintaining control over the polymerization.[5]
-
Incorporation of Fluorinated Moieties: The dodecafluoroheptyl group becomes the alpha (α) end-group of every polymer chain. This imparts unique and valuable properties to the final material. Fluoropolymers are known for their excellent thermal stability, high chemical inertness, flame retardancy, and anti-oxidation properties.[2]
-
Surface Properties: Fluorinated segments are oleophobic and hydrophobic. Their migration to the polymer-air or polymer-liquid interface can dramatically lower the surface energy of the material, creating non-stick, low-friction, or anti-fouling surfaces.
-
Simplicity and Versatility: ITP is a metal-free polymerization technique, which simplifies purification and is advantageous for biomedical applications.[6] It is compatible with a wide range of vinyl monomers.[4]
Experimental Protocol: Synthesis of Poly(methyl methacrylate) with a Dodecafluoroheptyl End-Group
This protocol details the synthesis of poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 100, corresponding to a number-average molecular weight (Mn) of approximately 10,000 g/mol , plus the mass of the end group. The molecular weight can be precisely controlled by adjusting the ratio of monomer to the CTA.[4]
Materials and Equipment
| Material | Purpose | Grade/Purity |
| Methyl methacrylate (MMA) | Monomer | ≥99%, Inhibitor-free |
| This compound | Chain Transfer Agent (CTA) | ≥98% |
| Azobisisobutyronitrile (AIBN) | Radical Initiator | ≥98% |
| Anisole | Solvent | Anhydrous, ≥99.7% |
| Basic Alumina | Inhibitor Removal | Activated |
| Methanol | Non-solvent for Precipitation | ACS Grade |
| Dichloromethane (DCM) | Solvent for polymer | ACS Grade |
| Equipment | Purpose | |
| Schlenk flask (50 mL) | Reaction Vessel | |
| Rubber septa, glass stoppers | Sealing | |
| Schlenk line / Vacuum manifold | Degassing and Inert Atmosphere | |
| Magnetic stirrer and stir bar | Agitation | |
| Oil bath with temperature controller | Heating | |
| Syringes and needles | Reagent Transfer | |
| Buchner funnel and filter paper | Polymer Collection | |
| Vacuum oven | Drying |
Reagent Preparation (Critical Step)
Causality: Radical polymerization is highly sensitive to oxygen, which acts as a radical scavenger and inhibits the reaction. Monomer inhibitors (like hydroquinone monomethyl ether in MMA) must also be removed as they prevent polymerization.
-
Inhibitor Removal: Pass the liquid MMA monomer through a short column packed with basic alumina immediately before use. Collect the purified monomer in a clean, dry flask.
-
Initiator Recrystallization: While commercial AIBN is often pure enough, for optimal results, recrystallize it from methanol to remove any degradation products. Dry thoroughly under vacuum.
Polymerization Procedure
This example targets a DP of 100. The ratio will be [MMA]:[CTA]:[AIBN] = 100:1:0.2.
-
Assemble the Reactor: Place a magnetic stir bar into a 50 mL Schlenk flask. Dry the flask thoroughly in an oven and allow it to cool under a stream of nitrogen or argon.
-
Add Reagents: In the following order, add to the Schlenk flask:
-
AIBN (Initiator): 8.2 mg (0.05 mmol)
-
This compound (CTA): 219 mg (0.5 mmol)
-
Purified MMA (Monomer): 5.00 g (50.0 mmol)
-
Anisole (Solvent): 5 mL
-
-
Seal and Degas: Seal the flask with a rubber septum. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen:
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: Open the flask to the high-vacuum line and evacuate for 10-15 minutes.
-
Thaw: Close the connection to the vacuum line and thaw the contents in a room temperature water bath. You may hear gas bubbling out of the solution.
-
Repeat this cycle two more times. After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Initiate Polymerization: Place the sealed flask in a preheated oil bath set to 70 °C. Turn on the magnetic stirring to ensure the solution is homogeneous.
-
Monitor Reaction: The polymerization will proceed over several hours. To determine monomer conversion, small aliquots can be carefully withdrawn via a degassed syringe at different time points for ¹H NMR analysis. A typical reaction time is 6-12 hours.
-
Terminate and Isolate:
-
To stop the reaction, remove the flask from the oil bath and cool it by exposing it to air, followed by an ice bath.
-
Open the flask to the atmosphere. Dilute the viscous solution with ~5 mL of dichloromethane (DCM) to reduce its viscosity.
-
Slowly pour the polymer solution into a beaker containing a large excess of cold methanol (~200 mL) while stirring vigorously. The PMMA will precipitate as a white solid.
-
Allow the precipitate to settle, then collect the polymer by vacuum filtration using a Buchner funnel.
-
Wash the collected polymer with fresh methanol two more times to remove any residual monomer, initiator, or CTA.
-
-
Dry the Product: Dry the purified polymer in a vacuum oven at 40-50 °C overnight until a constant weight is achieved.
Data Presentation & Expected Results
The key to ITP is the predictable relationship between the monomer-to-CTA ratio and the final molecular weight.
| Target DP ([M]/[CTA]) | Monomer (MMA) | CTA (Rf-I) | Initiator (AIBN) | Temp (°C) | Time (h) | Target Mn ( g/mol ) | Expected Exp. Mn ( g/mol )* | Expected Đ (Mw/Mn) |
| 50 | 50 mmol | 1.0 mmol | 0.2 mmol | 70 | 6 | ~5,400 | 5,000 - 6,000 | < 1.4 |
| 100 | 50 mmol | 0.5 mmol | 0.1 mmol | 70 | 8 | ~10,400 | 9,500 - 11,500 | < 1.4 |
| 200 | 50 mmol | 0.25 mmol | 0.05 mmol | 70 | 12 | ~20,400 | 18,000 - 22,000 | < 1.5 |
*Note: Experimental Mn is dependent on final monomer conversion. The theoretical Mn is calculated as: DP × Mw,monomer + Mw,CTA.
Characterization of the Resulting Polymer
Validation of the polymerization is essential. In-situ monitoring techniques can eliminate delays from offline analysis.[7]
-
Monomer Conversion via ¹H NMR: Dissolve a small sample of the crude reaction mixture in CDCl₃. Compare the integration of the vinyl proton peaks of the MMA monomer (~6.1 and 5.6 ppm) to the integration of the polymer backbone protons (e.g., the -OCH₃ group of PMMA at ~3.6 ppm).
-
Molecular Weight and Polydispersity via GPC: Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn). A successful controlled polymerization will yield a narrow, symmetric peak and a Đ value below 1.5.[8]
-
Structural Verification via ¹H and ¹⁹F NMR:
-
¹H NMR of the purified polymer will show the characteristic broad peaks of the PMMA backbone and the absence of monomer vinyl peaks. A triplet signal around 4.3 ppm can often be assigned to the -CH₂-I group at the chain end.
-
¹⁹F NMR is the definitive test for the incorporation of the CTA. The spectrum should show characteristic signals corresponding to the various -CF₂- groups of the dodecafluoroheptyl chain, confirming its presence as an end-group.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Polymerization | 1. Incomplete removal of inhibitor from monomer.2. Presence of oxygen in the system.3. Defective initiator. | 1. Repurify the monomer using a fresh alumina column.2. Improve the degassing procedure (more F-P-T cycles).3. Use a fresh, recrystallized batch of initiator. |
| High Polydispersity (Đ > 1.6) | 1. Initiator concentration is too high relative to CTA.2. Reaction temperature is too high.3. Impurities in the system. | 1. Reduce the [Initiator]/[CTA] ratio (e.g., to 0.1-0.2).2. Lower the temperature to slow down the polymerization rate.3. Ensure all reagents and solvents are pure and anhydrous. |
| Low Monomer Conversion | 1. Insufficient reaction time.2. Reaction temperature is too low for the initiator.3. Low initiator concentration. | 1. Extend the reaction time.2. Ensure the temperature is appropriate for the initiator's half-life (65-80 °C for AIBN).3. Slightly increase the amount of initiator. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Monomers like MMA are volatile and flammable. Avoid ignition sources.
-
Liquid nitrogen should be handled with cryogenic gloves and face shield.
-
Pressure can build up in the Schlenk flask during the thaw step of degassing. Never seal a vessel containing a cryogenic liquid.
References
-
Peng, L., et al. (2019). Iodine-mediated reversible-deactivation radical polymerization: a powerful strategy for polymer synthesis. RSC Publishing. Available at: [Link]
-
Matyjaszewski, K., et al. (1995). Well-Defined Polymers Obtained Through the Use of Controlled Radical Polymerization: The Use of Alkyl Iodides as Degenerative Transfer Agents. Defense Technical Information Center. Available at: [Link]
-
Li, Y., et al. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. National Institutes of Health (NIH). Available at: [Link]
-
Zhang, L., et al. (2016). Catalyst-free iodine-mediated living radical polymerization under irradiation over a wide visible-light spectral scope. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Wikipedia. (Accessed 2024). Living free-radical polymerization. Available at: [Link]
-
Mettler Toledo. (Accessed 2024). Polymerization Reactions. Available at: [Link]
-
Oz, Y. (2022). Emerging Concepts in Iodine Transfer Polymerization. TU Delft Repository. Available at: [Link]
Sources
- 1. Iodine-mediated reversible-deactivation radical polymerization: a powerful strategy for polymer synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Living free-radical polymerization - Wikipedia [en.wikipedia.org]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. mt.com [mt.com]
- 8. Catalyst-free iodine-mediated living radical polymerization under irradiation over a wide visible-light spectral scope - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Comprehensive Surface Characterization of 1H,1H,7H-Dodecafluoroheptyl Iodide Modified Surfaces
Introduction: The Imperative for Precision in Fluorinated Surface Engineering
The strategic modification of surfaces with fluorinated compounds, such as 1H,1H,7H-dodecafluoroheptyl iodide, is a cornerstone of advanced materials science. This process imparts desirable properties including hydrophobicity, oleophobicity, low surface energy, and chemical inertness, which are critical for applications ranging from biomedical devices and microelectronics to protective coatings. This compound, with its perfluorinated chain and reactive iodide headgroup, allows for the formation of robust self-assembled monolayers (SAMs) on a variety of substrates. The efficacy and reliability of these modified surfaces are directly contingent on the quality, uniformity, and stability of the molecular layer.
This guide provides a comprehensive overview of the essential analytical techniques for the in-depth characterization of surfaces functionalized with this compound. We will move beyond procedural outlines to delve into the rationale behind methodological choices, ensuring a foundational understanding for researchers, scientists, and drug development professionals.
Logical Workflow for Surface Characterization
A multi-faceted approach is imperative for the thorough characterization of these modified surfaces. Each technique provides a unique piece of the puzzle, and their combined insights yield a holistic understanding of the surface chemistry, topography, and performance.
Caption: Logical workflow for the characterization of modified surfaces.
X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material. X-rays are used to eject electrons from the inner-shell orbitals of atoms. The kinetic energy of these photoelectrons is characteristic of the element and its chemical environment.
Why it's critical: For surfaces modified with this compound, XPS provides irrefutable evidence of the successful deposition of the fluorinated molecule. It allows for the quantification of fluorine, carbon, and iodine on the surface, and the high-resolution spectra of the C 1s and I 3d regions confirm the integrity of the molecule and its bonding to the substrate.
Expected XPS Data for this compound Modified Surfaces
| Element | XPS Region | Expected Binding Energy (eV) | Interpretation |
| Fluorine | F 1s | ~689 eV | Presence of C-F bonds. |
| Carbon | C 1s | ~294 eV | -CF3 group. |
| ~292 eV | -CF2- groups. | ||
| ~287 eV | -CH2-CF2- group. | ||
| ~285 eV | -CH2-CH2-I group. | ||
| Iodine | I 3d5/2 | ~620 eV | Presence of C-I bonds.[1] |
| Substrate | e.g., Si 2p | ~99 eV (Si), ~103 eV (SiO2) | Signal from the underlying substrate. |
Note: Exact binding energies can vary slightly based on the substrate and instrument calibration.
Protocol for XPS Analysis
-
Sample Preparation:
-
Handle the modified substrate with clean, powder-free gloves to avoid organic contamination.
-
Mount the sample on the XPS sample holder using compatible, non-outgassing tape or clips.
-
Ensure the surface to be analyzed is facing the X-ray source and the analyzer.
-
-
Instrument Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) is standard.
-
Vacuum: Ultra-high vacuum (UHV) conditions (<10^-8 mbar) are essential.
-
Analysis Area: Define the area of interest (typically 300 x 700 µm).
-
Survey Scan:
-
Energy Range: 0 - 1100 eV.
-
Pass Energy: 160 eV.
-
Step Size: 1 eV.
-
Purpose: To identify all elements present on the surface.
-
-
High-Resolution Scans:
-
Regions: F 1s, C 1s, I 3d, and substrate-specific peaks.
-
Pass Energy: 20-40 eV for better resolution.
-
Step Size: 0.1 eV.
-
Purpose: To determine chemical states and perform peak fitting.
-
-
-
Data Analysis:
-
Use appropriate software to process the spectra.
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV or a known substrate peak.
-
Perform peak fitting on high-resolution spectra to deconvolute different chemical states.
-
Calculate atomic concentrations from the survey scan using relative sensitivity factors (RSFs).
-
Contact Angle Goniometry: Quantifying Surface Wettability
Principle: Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface.[2] This angle is a measure of the wettability of the surface and is determined by the balance of adhesive forces between the liquid and the solid and cohesive forces within the liquid.[2] For fluorinated surfaces, a high contact angle with water (hydrophobicity) is expected.
Why it's critical: This technique provides a simple, yet powerful, macroscopic confirmation of the successful surface modification. A significant increase in the water contact angle post-modification is a primary indicator of the presence of the low-surface-energy fluorinated layer.
Expected Contact Angle Data
| Surface | Water Contact Angle (Static) | Expected Outcome |
| Unmodified Silicon Wafer | 10-30° | Hydrophilic |
| This compound Modified Surface | >100° | Hydrophobic |
Note: The exact contact angle will depend on the density and ordering of the SAM.
Protocol for Contact Angle Measurement
-
Sample Preparation:
-
Ensure the surface is clean and free of dust or contaminants.
-
Place the sample on a level stage.
-
-
Instrument Setup:
-
Use a high-purity liquid (e.g., deionized water).
-
Employ a calibrated syringe to dispense a consistent droplet volume (e.g., 2-5 µL).
-
-
Measurement:
-
Gently dispense a droplet onto the surface.
-
Use the goniometer's camera and software to capture an image of the droplet profile.
-
The software will analyze the droplet shape and calculate the contact angle.
-
Perform measurements at multiple locations on the surface to assess uniformity.
-
Atomic Force Microscopy (AFM): Visualizing Surface Topography
Principle: AFM is a high-resolution scanning probe microscopy technique that provides a 3D profile of the surface on the nanoscale.[3][4][5][6][7] A sharp tip at the end of a cantilever is scanned across the surface, and the deflection of the cantilever due to forces between the tip and the surface is measured.[4][5]
Why it's critical: AFM can reveal the morphology and roughness of the modified surface. It can be used to assess the uniformity of the SAM, identify defects such as pinholes or aggregates, and measure the thickness of the layer if a scratch is made. For a well-formed SAM, a smooth, uniform surface is expected.
Expected AFM Data
| Parameter | Unmodified Substrate | Modified Surface |
| Root Mean Square (RMS) Roughness | Dependent on substrate | Should be similar to or slightly smoother than the substrate for a well-formed monolayer. |
| Surface Morphology | Features of the bare substrate | Uniform coverage, potential for domains or islands if deposition is incomplete.[6] |
Protocol for AFM Imaging
-
Sample Preparation:
-
Mount the sample on a magnetic disk using double-sided adhesive.
-
Ensure the sample is securely attached and flat.
-
-
Instrument Setup:
-
Select an appropriate AFM cantilever (a silicon nitride probe is often suitable for tapping mode).
-
Install the cantilever and align the laser onto the photodiode.
-
Perform a frequency sweep to determine the cantilever's resonance frequency for tapping mode operation.
-
-
Imaging:
-
Engage the tip with the surface in tapping mode to minimize sample damage.
-
Optimize imaging parameters (scan size, scan rate, setpoint, gains) to obtain a high-quality image.
-
Capture both height and phase images. Phase imaging can often provide contrast based on material properties, highlighting the SAM.
-
-
Data Analysis:
-
Use the AFM software to flatten the image and remove artifacts.
-
Calculate the RMS roughness over a representative area.
-
Analyze the morphology for uniformity and defects.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirming Molecular Identity
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations.[8] The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different chemical bonds.
Why it's critical: While XPS confirms the elemental composition, FTIR confirms the molecular structure. For this compound, FTIR can verify the presence of C-F and C-H bonds, providing further evidence of a successful and intact molecular deposition. Attenuated Total Reflectance (ATR)-FTIR is often the preferred method for surface analysis.
Expected FTIR Peaks
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2900-3000 | C-H stretching |
| ~1100-1300 | C-F stretching |
Protocol for ATR-FTIR Analysis
-
Sample Preparation:
-
Instrument Setup:
-
Select the appropriate ATR crystal (e.g., Germanium for high refractive index substrates).
-
Collect a background spectrum of the clean, unmodified substrate.
-
-
Measurement:
-
Press the modified surface firmly against the ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
-
Data Analysis:
-
Identify characteristic peaks and compare them to known spectra of fluorinated compounds.
-
Conclusion: A Synergistic Approach to Surface Confidence
The robust characterization of surfaces modified with this compound is not achievable with a single technique. It requires a synergistic application of methods that probe the elemental composition, chemical states, surface energy, topography, and molecular structure. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently validate the quality of their surface modifications, leading to more reliable and reproducible results in their downstream applications.
References
-
Ebatco Lab Services. (n.d.). AFM for Surface Roughness. Retrieved from [Link]
-
NANOscientific Community. (2023, November 3). Primer: Surface Analysis Techniques Using Atomic Force Microscopy. NANOscientific Magazine. Retrieved from [Link]
-
Nanosurf. (n.d.). Topography and Surface Roughness Measurements. Retrieved from [Link]
-
AZoOptics. (2023, July 14). How to Use AFM to Analyze Surface Metrology. Retrieved from [Link]
-
Florea, C., Berdich, K., & Dreucean, M. (2012). Topography Imaging of Material Surfaces Using Atomic Force Microscope. Solid State Phenomena, 188, 199-204. [Link]
-
Corn, R. M. (1994). Polarization-modulation FTIR spectroscopy of self-assembled monolayers and multilayers at metal surfaces. SPIE Proceedings, 2089. [Link]
- Yuan, Y., & Lee, T. R. (2013). Contact angle and wetting properties. In Surface science techniques (pp. 3-34). Springer, Berlin, Heidelberg.
-
Bruker. (2023, December 14). Silicon Wafer Quality Control | FT-IR Spectroscopy | Interstitial Carbon and Oxygen in Silicon [Video]. YouTube. Retrieved from [Link]
-
Lang, C.-I., et al. (2013). Characterization of Surface Modifications in Oxygen Plasma-Treated Teflon AF1600. Langmuir, 29(43), 13157–13164. [Link]
-
Colbeck Kirby, L., et al. (2024). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. Nanomaterials, 14(11), 982. [Link]
-
AZoM. (2023, November 28). The Incredible Use of IR Light in Semiconductors. Retrieved from [Link]
-
UniversityWafer, Inc. (n.d.). FTIR Measurement: Silicon Wafers for Infrared Spectroscopy. Retrieved from [Link]
-
Dr. Lee Group. (n.d.). The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Retrieved from [Link]
-
ResearchGate. (n.d.). XPS investigation of plasma modified polyethylene surfaces. Retrieved from [Link]
-
MDPI. (n.d.). Study of the Iodine Fixation over High Surface Area Graphite (HSAG-100) Under Mild Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). XPS Depth-Profiling Studies of Chlorophyll Binding to Poly(cysteine methacrylate) Scaffolds in Pigment–Polymer Antenna Complexes Using a Gas Cluster Ion Source. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of the contact angle at the PFA surface. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mean surface contact angle of diiodomethane (CHI2) and water drops. Retrieved from [Link]
-
ResearchGate. (n.d.). AFM image: islands of self-assembled monolayers of 11-mercaptoundecyl- trifluoroacetate on a germanium substrate. Retrieved from [Link]
-
Madison Group. (2020, May 27). Back to Basics: Fourier Transform Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
Sources
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- 6. par.nsf.gov [par.nsf.gov]
- 7. 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
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- 10. youtube.com [youtube.com]
Strategic Synthesis of Functional Fluorinated Telomers using 1H,1H,7H-Dodecafluoroheptyl Iodide as a Chain Transfer Agent
An Application Note for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of fluorinated telomers via radical telomerization, utilizing 1H,1H,7H-dodecafluoroheptyl iodide as a key chain transfer agent (telogen). Fluorinated polymers and oligomers are of significant interest in materials science and drug development due to their unique properties, including high thermal stability, chemical inertness, and low surface energy. The judicious incorporation of fluorine can significantly modulate a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and potency, which is of particular interest in pharmaceutical design.[1][2][3]
Telomerization is a powerful technique for synthesizing oligomers with a controlled molecular weight, where a chain transfer agent, or telogen, reacts with a polymerizable monomer, or taxogen.[4][5] This process yields a distribution of products with the general structure R-(M)n-X, where R-X is the telogen and M is the monomer. The terminal iodide in the resulting telomers serves as a versatile functional handle, enabling further chemical modifications to create a diverse range of advanced materials and potential therapeutic agents.[6]
The Underlying Chemistry: Radical Telomerization Mechanism
The synthesis is based on a free-radical chain reaction. The process is initiated by the thermal decomposition of a radical initiator, which then abstracts the iodine atom from the this compound to generate a fluorinated radical. This radical subsequently adds across the double bond of a monomer, such as vinylidene fluoride (VDF), initiating polymerization.[7] The growing polymer chain is terminated by transfer with another molecule of the iodide telogen, regenerating the iodine radical and yielding the final telomer product.
The key steps are:
-
Initiation: The thermal decomposition of an initiator (e.g., an organic peroxide) to form primary radicals.
-
Chain Transfer (Telogen): The primary radical abstracts an iodine atom from the dodecafluoroheptyl iodide, creating a fluorinated radical.
-
Propagation (Taxogen Addition): The fluorinated radical adds to a monomer molecule (the taxogen, e.g., Vinylidene Fluoride) to form a new, larger radical. This step repeats to extend the polymer chain.
-
Termination/Transfer: The growing radical chain abstracts an iodine atom from another telogen molecule, terminating the chain growth and creating a new fluorinated radical to continue the cycle.
The ratio of the telogen to the taxogen is the primary factor controlling the average molecular weight of the resulting telomer distribution. A higher concentration of the telogen results in shorter telomer chains.
Experimental Protocol: Synthesis of VDF Telomers
This protocol details a representative synthesis of fluorinated telomers from the telomerization of vinylidene fluoride (VDF) with this compound.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier (Example) |
| This compound | ≥98% purity | Sigma-Aldrich |
| Vinylidene Fluoride (VDF) | ≥99% purity, lecture bottle w/ regulator | SynQuest Labs |
| tert-Butyl peroxypivalate (TBPPI) | 75% solution in mineral spirits (Initiator) | Arkema |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific |
| Methanol (MeOH) | ACS Grade (for precipitation) | VWR |
| High-Pressure Stainless Steel Reactor | 100 mL capacity, with stirrer, thermocouple, pressure gauge | Parr Instrument Co. |
| Schlenk Line / Vacuum Manifold | Standard laboratory glassware | Chemglass |
| Rotary Evaporator | Standard laboratory equipment | Büchi |
| NMR Spectrometer | ≥400 MHz, with ¹H and ¹⁹F capabilities | Bruker |
Safety Note: This procedure involves high-pressure gas, volatile organic compounds, and potentially explosive peroxides. It must be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield.
Step-by-Step Synthesis Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the 100 mL high-pressure reactor body, head, and magnetic stirrer.
-
Assemble the reactor, ensuring all fittings are gas-tight. Leak-test the system with nitrogen gas up to the target reaction pressure.
-
Evacuate the reactor under high vacuum for at least 30 minutes to remove air and moisture, then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
-
Charging of Reagents:
-
Under a positive flow of inert gas, introduce this compound (e.g., 10.0 g) and anhydrous acetonitrile (e.g., 40 mL) into the reactor vessel.
-
Add the radical initiator, tert-butyl peroxypivalate (e.g., 0.5 mL of 75% solution). The amount of initiator is critical for controlling the reaction rate.
-
Seal the reactor and cool it in a dry ice/acetone bath to approximately -78 °C to facilitate the condensation of the gaseous monomer.
-
-
Monomer Addition:
-
Connect the VDF lecture bottle to the reactor via a stainless-steel transfer line.
-
Carefully condense the desired amount of VDF gas (e.g., 20.0 g) into the cold reactor. The amount can be measured by the change in mass of the lecture bottle.
-
Once the monomer is added, close the reactor inlet valve and disconnect the VDF cylinder.
-
-
Reaction Execution:
-
Place the sealed reactor into a heating mantle situated behind a blast shield.
-
Begin stirring and slowly heat the reactor to the target temperature, typically 70-80 °C for TBPPI. The pressure inside the reactor will increase significantly as the VDF vaporizes and the reaction proceeds.
-
Maintain the reaction at this temperature for a set period (e.g., 6-12 hours). Monitor the pressure throughout the reaction; a drop in pressure indicates monomer consumption.
-
-
Work-up and Product Isolation:
-
After the reaction period, cool the reactor to room temperature.
-
Carefully and slowly vent any unreacted VDF gas into the fume hood exhaust.
-
Open the reactor and transfer the resulting solution (which may be a viscous liquid or solid slurry) into a round-bottom flask.
-
Remove the acetonitrile solvent using a rotary evaporator.
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., acetone) and precipitate the telomer product by adding it dropwise to a large volume of a non-solvent like methanol or cold water.
-
Collect the precipitated solid by vacuum filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., Acetone-d₆).
-
¹H NMR: Will show characteristic signals for the -CH₂- protons adjacent to the perfluoroalkyl chain and within the VDF units.
-
¹⁹F NMR: Provides detailed information on the structure, confirming the presence of the C₅F₁₂- group and the -CF₂- groups from the VDF monomer. The integration of signals in both spectra can be used to determine the average number of monomer units (n) per telomer chain.[8][9]
-
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of the telomer mixture.
Experimental Workflow and Data Interpretation
The overall process from setup to analysis is a systematic workflow requiring careful execution at each stage.
Expected Results
The properties of the synthesized telomers are highly dependent on the initial molar ratio of the telogen to the taxogen.
| [Telogen]/[Monomer] Ratio | Avg. Monomer Units (n) | Appearance | Typical Yield |
| 1:5 | 3 - 5 | Waxy Solid / Oil | 75 - 85% |
| 1:10 | 8 - 12 | White Powder | 80 - 90% |
| 1:20 | 18 - 25 | Fine White Powder | > 90% |
Note: These values are illustrative and actual results may vary based on specific reaction conditions such as initiator concentration and temperature.
Applications in Research and Development
The fluorinated telomers synthesized via this method are valuable intermediates. The terminal iodine atom can be readily transformed into other functional groups (e.g., alcohols, amines, acrylates), making them ideal building blocks for:
-
Advanced Surface Coatings: Creating hydrophobic and oleophobic surfaces for applications in stain-resistant textiles, anti-fouling paints, and microfluidic devices.[10]
-
Fluorosurfactants: After modification of the end-group, these telomers can act as high-performance surfactants in demanding chemical environments.[6]
-
Drug Delivery Systems: The unique properties of fluorinated segments can be exploited in the design of novel micelles, nanoparticles, or polymer-drug conjugates for targeted delivery. The fluorine can enhance drug stability and cellular uptake.
-
Medical Imaging: The incorporation of fluorine provides a handle for ¹⁹F MRI applications, a background-free imaging modality.
The ability to precisely control the length of the fluorinated chain allows researchers to fine-tune the physical and biological properties of the final product, a critical aspect of modern drug design and materials science.
References
- Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. Polymer Chemistry (RSC Publishing).
- Balague, J., et al. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215–223.
- Ameduri, B., et al. (2002). Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. New Journal of Chemistry, 26(12).
- ResearchGate. Synthesis and Characterization of Fluorinated Telomers Containing Vinylidene Fluoride and Hexafluoropropene from 1,6-Diiodoperfluorohexane.
- ResearchGate. Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols.
- CORE. SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS.
- Ameduri, B. (2001). Fluoroelastomers: synthesis, properties and applications. Journal of Polymer Science Part A: Polymer Chemistry, 39(23), 4233-4258.
-
Wikipedia. Fluorotelomer. Available at: [Link]
- National Institutes of Health. Ethenesulfonyl fluoride derivatives as telomerase inhibitors: structure-based design, SAR, and anticancer evaluation in vitro.
-
ResearchGate. High-resolution 19F and 1H NMR of a vinylidenefluoride telomer. Available at: [Link]
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available at: [Link]
- Google Patents. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide.
-
PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]
-
ResearchGate. Ethylene-Tetrafluoroethylene (ETFE) Cotelomer Iodides and their Transformation to Surface Protection Intermediates. Available at: [Link]
-
YouTube. PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Available at: [Link]
-
PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]
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Application Notes and Protocols for the Safe Handling of 1H,1H,7H-Dodecafluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unique Properties of 1H,1H,7H-Dodecafluoroheptyl Iodide
This compound (CAS No. 376-32-9) is a partially fluorinated organic compound with growing significance in synthetic chemistry, materials science, and pharmaceutical development. Its unique properties, derived from the combination of a hydrocarbon segment, a lengthy perfluorinated chain, and a reactive carbon-iodine bond, make it a valuable building block. However, these same characteristics necessitate a robust and well-informed approach to laboratory safety.
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. As the toxicological properties of this specific compound have not been exhaustively investigated, the following protocols are grounded in the known hazards of structurally similar perfluoroalkyl iodides, general principles of handling organoiodine compounds, and established best practices for laboratory safety. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe research environment.
Hazard Identification and Risk Assessment
Based on available data for this compound and related compounds, the primary hazards are categorized as follows:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 376-32-9 | [2] |
| Molecular Formula | C7H3F12I | [1] |
| Appearance | Colorless liquid | [2] |
| Density | Approximately 1.9 g/cm³ | [2] |
Causality of Hazards:
The irritant properties of this compound can be attributed to its chemical structure. The lipophilic fluorinated chain can interact with and disrupt the lipid bilayers of cell membranes in the skin and eyes. Upon prolonged or repeated contact, this can lead to defatting of the skin, resulting in dryness and irritation.[3] The reactivity of the carbon-iodine bond may also contribute to its irritant effects. While not highly volatile, any vapors or aerosols generated can irritate the mucous membranes and the upper respiratory tract.
Chronic exposure to iodides, in general, may lead to "iodism," characterized by skin rash, a runny nose, headache, and irritation of the mucous membranes.[4] While the risk of this from occasional laboratory use of this compound is likely low, it underscores the importance of minimizing exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following PPE is mandatory when working with this compound:
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times in the laboratory when handling the compound.[5]
-
Face Shield: A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when conducting reactions under pressure.[6]
-
-
Hand Protection:
-
Nitrile Gloves: Nitrile rubber gloves are the standard for handling many chemicals and offer good protection against incidental contact.[7]
-
Double Gloving: For prolonged handling or when working with larger volumes, wearing two pairs of nitrile gloves is recommended.[8]
-
Glove Compatibility: Always consult the glove manufacturer's compatibility chart for specific breakthrough times, especially when the compound is used in conjunction with solvents.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that fastens to the collar is required.[7]
-
Chemical-Resistant Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
-
Respiratory Protection:
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be necessary. The selection of the appropriate respirator and cartridge must be based on a formal risk assessment and in accordance with institutional and regulatory guidelines.
-
Protocols for Safe Handling and Storage
General Handling Procedures
-
Work in a Ventilated Area: All manipulations of this compound must be performed in a properly functioning chemical fume hood.[8]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.
-
Prevent Inhalation: Avoid inhaling any vapors or mists that may be generated.
-
Grounding: For transfers of larger quantities, ensure that containers are properly grounded to prevent static discharge.
-
Use Compatible Materials: Use glass, or other compatible materials for handling and storage. Avoid strong oxidizing agents and alkali metals, as they are incompatible with similar organoiodine compounds.
Storage Protocol
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[9]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9] Perfluoroalkyl iodides are known to be light-sensitive, which can lead to the formation of free radicals and subsequent degradation.[4]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.
Emergency Procedures: Preparedness and Response
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team.
-
Provide them with the Safety Data Sheet (if available) or information on the hazards of the compound.
-
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.
Waste Disposal: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste materials, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, compatible, and sealed container. Do not mix with incompatible waste streams.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal program. Adhere to all local, state, and federal regulations for the disposal of fluorinated organic compounds.[8] Thermal treatment, such as incineration, may be a suitable disposal method for per- and polyfluoroalkyl substances, but this should be handled by a professional waste management company.
Conclusion: A Culture of Safety
The responsible use of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide into your laboratory workflow, you can effectively mitigate risks and foster a culture of safety. Always consult your institution's safety officer for guidance on specific protocols and regulatory compliance.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 1H,1H,7H-Dodecafluoroheptyl acrylate.
- ChemicalBook. (2025, April 26). Perfluorooctyl iodide - Safety Data Sheet.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Perfluorooctyl iodide.
- Fisher Scientific. (2015, April 24). SAFETY DATA SHEET: Perfluorohexyl iodide.
-
Chem-Tools. (n.d.). 1H, 1H, 7H-dodecafluoroheptyl iodide. Retrieved from [Link]
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Perfluorobutyl iodide.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
-
SciSupplies. (n.d.). This compound, 98.0%, 1g. Retrieved from [Link]
- Deepwater Chemicals, Inc. (n.d.). Safety Data Sheet: Isopropyl Iodide.
- Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 1H,1H,2H,2H-Perfluorooctyl iodide.
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Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 1H,1H,7H-Dodecafluoroheptyl Iodide
Introduction: Welcome to the technical support guide for the synthesis and purification of 1H,1H,7H-dodecafluoroheptyl iodide (CAS No. 376-32-9). This molecule, with the structure I-CH₂-(CF₂)₅-CF₂H, is a valuable fluorinated building block. Its synthesis, typically achieved through free-radical telomerization, presents unique challenges, including controlling product distribution and separating structurally similar homologs. This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to assist researchers in overcoming common experimental hurdles.
Part 1: Synthesis Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which is typically formed via the radical addition of a telogen (e.g., a perfluoroalkyl iodide) to a taxogen (an alkene).
Q1: My reaction yielded a complex mixture of products with different chain lengths. How can I improve the selectivity for the desired monoadduct?
Answer: This is the most common issue in telomerization reactions and is caused by the competitive nature of chain propagation versus chain transfer.[1] When the initially formed radical adduct reacts with another alkene molecule instead of abstracting an iodine atom from the starting iodide, higher-order telomers (diadducts, triadducts, etc.) are formed.
Core Causality: The ratio of the chain transfer rate to the chain propagation rate determines the product distribution. To favor the monoadduct (the n=1 telomer), you must create conditions where chain transfer is significantly faster than propagation.
Solutions:
-
Adjust Reactant Stoichiometry: The most critical parameter is the molar ratio of the telogen (perfluoroalkyl iodide) to the taxogen (alkene). A high telogen-to-taxogen ratio dramatically increases the probability of the radical adduct encountering and reacting with a telogen molecule, thus terminating the chain growth at the monoadduct stage.[2] Start with a molar ratio of at least 3:1 or higher.
-
Control Reactant Addition: Instead of adding all reactants at once, maintain a high concentration of the telogen by slowly adding the taxogen (alkene) to the reaction vessel containing the telogen and initiator. This ensures the taxogen concentration remains low, suppressing propagation.
-
Optimize Temperature: Higher temperatures can sometimes favor the formation of higher-order telomers.[1] However, the effect is system-dependent. If you are using a thermal initiator, you are constrained by its half-life temperature. If yields are low, a modest increase in temperature may be necessary to ensure efficient initiation, but this must be balanced against selectivity.
Q2: The reaction is sluggish or does not go to completion. What parameters should I adjust?
Answer: Low conversion can be attributed to inefficient radical initiation, suboptimal temperature, or the presence of inhibitors.
Solutions:
-
Initiator Selection and Concentration:
-
Thermal Initiators: Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., AIBN, di-tert-butyl peroxide). A common rule of thumb is to set the temperature where the initiator's half-life is around 1-2 hours.
-
Redox Initiation: Redox systems can be more selective and operate at lower temperatures, potentially leading to a cleaner reaction profile with fewer byproducts.[1]
-
Photo-initiation: UV light can be used to cleave the C-I bond, initiating the radical chain.[3] This method offers precise control over initiation.
-
Concentration: If the reaction is slow, a modest increase in initiator concentration can help, but excessive amounts can lead to unwanted side reactions.
-
-
Remove Inhibitors: Alkenes are often shipped with radical inhibitors (like MEHQ). Ensure these are removed by passing the alkene through a column of activated basic alumina or by distillation prior to use. Dissolved oxygen can also interfere with radical reactions; de-gas all solvents and reactants by sparging with an inert gas (N₂ or Ar) before starting the reaction.
-
Solvent Choice: While some telomerizations can be run neat, a solvent can help manage viscosity and heat transfer. Choose a solvent that is inert to radical attack. Fluorinated solvents are often a good choice.
Q3: My final product is discolored (pink, purple, or brown). What is the cause and how can I fix it?
Answer: This discoloration is almost always due to the presence of elemental iodine (I₂). Perfluoroalkyl iodides are sensitive to light and heat, which can cause homolytic cleavage of the weak C-I bond, leading to the formation of I₂.[4]
Solutions:
-
Prevention During Reaction & Storage:
-
Removal During Workup:
-
Aqueous Wash: During the workup, wash the organic phase with an aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are highly effective. They react with I₂ to form colorless iodide ions (I⁻), which are soluble in the aqueous phase.
-
2 Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2 NaI(aq)
-
Part 2: Purification Troubleshooting Guide
Purification focuses on separating the target monoadduct from starting materials, the initiator, and other telomer homologs.
Q1: I'm struggling to separate the desired product from higher molecular weight telomers by distillation. What are the best practices?
Answer: The boiling points of telomer homologs can be very close, making separation by simple distillation difficult.
Solutions:
-
Fractional Vacuum Distillation: This is the most effective method.
-
Use an Efficient Column: A Vigreux column is a minimum requirement. For difficult separations, a packed column (e.g., with Raschig rings or metal sponge) provides a higher number of theoretical plates and better separation.
-
Maintain a Slow Distillation Rate: A slow and steady rate is crucial for allowing the vapor-liquid equilibria to be established at each stage in the column. A reflux ratio of 5:1 to 10:1 (collect 1 drop for every 5-10 drops returned to the column) is a good starting point.
-
Good Vacuum: A stable, high vacuum lowers the boiling points, preventing thermal decomposition of the product.
-
Q2: Column chromatography provides poor separation. What techniques are most effective for these fluorinated compounds?
Answer: Fluorinated compounds exhibit unique interaction properties that can make standard silica gel chromatography challenging. Their "fluorophilic" nature means they have low affinity for both highly polar (silica) and non-polar (hydrocarbon) phases.[7]
Solutions:
-
Fluorous Solid-Phase Extraction (F-SPE): This is a highly effective technique that leverages the strong affinity of fluorinated molecules for a fluorinated stationary phase.[7] The crude mixture is loaded onto a fluorous silica cartridge. Non-fluorinated and less-fluorinated impurities are washed away with a non-fluorinated organic solvent (e.g., methanol, acetonitrile). The desired highly-fluorinated compounds are then eluted with a fluorinated solvent (e.g., perfluorohexane).
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful analytical and preparative tool.
-
Column and Eluent Pairing: Optimal separation can often be achieved by creating a "mismatch" between the column and the eluent. For example, using a standard C8 or C18 column with a fluorinated eluent (like trifluoroethanol in the mobile phase) can significantly enhance the resolution of fluorinated analytes.[8]
-
Temperature Optimization: The interaction of fluorinated compounds is often sensitive to temperature. Increasing the column temperature (e.g., to 45 °C) can improve peak shape and separation efficiency.[8]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and industrially relevant method is the free-radical initiated addition of a suitable telogen to a taxogen. Specifically, the synthesis likely involves the addition of the CF₂H(CF₂)₅• radical (derived from CF₂H(CF₂)₅I) across the double bond of ethylene (CH₂=CH₂), followed by iodine atom transfer. The overall reaction is: CF₂H(CF₂)₅I + CH₂=CH₂ --(Initiator)--> CF₂H(CF₂)₅CH₂CH₂I This reaction type is a well-established method for creating C-C bonds and introducing perfluoroalkyl segments.[9][10]
Q2: What are the critical safety precautions when handling perfluoroalkyl iodides?
Perfluoroalkyl iodides are classified as irritants. Always handle them with appropriate personal protective equipment (PPE) and engineering controls.[11]
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.[5] Ensure an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[5] Avoid exposure to heat and light, which can cause decomposition.[4]
Q3: How should this compound be properly stored?
Store the compound in a tightly sealed container, preferably in an amber glass bottle to protect it from light.[6] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Q4: What analytical techniques are used to characterize the final product and assess its purity?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the structure. ¹H NMR will show the characteristic signals for the I-CH₂- and -CF₂H protons, while ¹⁹F NMR will confirm the structure of the fluorinated chain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for assessing purity by separating the monoadduct from any remaining starting materials or other telomers. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups, particularly the strong C-F stretching bands.
Part 4: Protocols and Data
Table 1: Typical Reaction Conditions for Selective Synthesis
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | >3:1 (Telogen:Taxogen) | Suppresses chain propagation, maximizing monoadduct yield.[2] |
| Initiator | AIBN, Di-tert-butyl peroxide, or Redox System | Choice depends on desired reaction temperature and selectivity.[1] |
| Temperature | 60-140 °C (Initiator Dependent) | Must be sufficient for initiator decomposition without promoting side reactions.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from inhibiting the radical chain reaction. |
| Pre-reaction Treatment | De-gas reactants/solvents; remove inhibitors | Ensures efficient and clean initiation. |
Protocol 1: General Procedure for Synthesis
Disclaimer: This is a generalized procedure and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be performed before commencing.
-
Reactor Setup: Equip a three-neck round-bottom flask with a reflux condenser, a thermometer, and a dropping funnel. Place the flask under an inert atmosphere (N₂ or Ar).
-
Charging Reactants: Charge the flask with the perfluoroalkyl iodide telogen (e.g., CF₂H(CF₂)₅I) and the thermal initiator (e.g., AIBN).
-
De-gassing: Sparge the mixture with N₂ or Ar for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C for AIBN).
-
Taxogen Addition: Add the alkene taxogen (e.g., ethylene can be bubbled through, or a liquid alkene added via dropping funnel) slowly to the reaction mixture over several hours to maintain a low concentration.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable solvent. Wash the organic phase with an aqueous solution of sodium thiosulfate to remove I₂, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short-path distillation head, a Vigreux or packed column, and a vacuum pump protected by a cold trap.
-
Distillation: Place the crude product in the distillation flask. Apply vacuum slowly. Gently heat the flask using an oil bath.
-
Fraction Collection: Discard the initial forerun (low-boiling impurities). Collect the main fraction at the expected boiling point and pressure (e.g., ~78 °C at atmospheric pressure, lower under vacuum).[11] Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.
-
Analysis: Analyze the collected fractions by GC to confirm purity.
Part 5: Diagrams
Diagram 1: Free-Radical Telomerization Mechanism
Caption: General mechanism for free-radical telomerization.
Diagram 2: Experimental Workflow
Caption: Synthesis and purification workflow diagram.
Diagram 3: Troubleshooting Logic Flowchart
Caption: A logic flowchart for troubleshooting common synthesis issues.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. BenchChem.
- Thermo Fisher Scientific. (2025). Perfluorooctyl iodide Safety Data Sheet. Fisher Scientific.
- Shen, H., Tang, X., & Zhu, C. (2021). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry.
- Tedder, J. M., & Walton, J. C. (1978). The kinetics and orientation of free-radical addition to olefins. Accounts of Chemical Research.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Perfluorooctyl iodide, 99%. Cole-Parmer.
- ChemicalBook. (2025). Perfluorooctyl iodide - Safety Data Sheet. ChemicalBook.
- Sloan, J. P., Tedder, J. M., & Walton, J. C. (1975). Free radical addition to olefins. Part XVII. Addition of fluoroiodomethane to fluoroethylenes. Journal of the Chemical Society, Perkin Transactions 2.
- Ameduri, B., & Boutevin, B. (1997). Telomerisation Reactions of fluorinated alkenes. ResearchGate.
- Balague, J., Ameduri, B., Boutevin, B., & Caporiccio, G. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry.
- Liu, H., et al. (2014). Optimize the Separation of Fluorinated Amphiphiles Using High-Performance Liquid Chromatography. PMC.
- Tedder, J. M., Walton, J. C., & Winton, K. D. R. (1972). Free radical addition to olefins. Part 8.—Addition of n-heptafluoropropyl radicals to fluoro-ethylenes. Journal of the Chemical Society, Faraday Transactions 1.
- Tlili, A., et al. (2014). Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Molecules.
- Thermo Fisher Scientific. (2023). 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- Safety Data Sheet. Fisher Scientific.
- Tokyo Chemical Industry Co., Ltd. (2025). 1H,1H,2H,2H-Heptadecafluorodecyl Iodide Safety Data Sheet. TCI Chemicals.
- ChemicalBook. (n.d.). This compound. ChemicalBook.
Sources
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- 3. Sci-Hub. Free radical addition to olefins. Part 8.—Addition of n-heptafluoropropyl radicals to fluoro-ethylenes / Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1972 [sci-hub.ru]
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- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]
improving yield and purity of 1h,1h,7h-dodecafluoroheptyl iodide reactions
Welcome to the Technical Support Center for the synthesis of 1H,1H,7H-dodecafluoroheptyl iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of this important fluorinated building block.
Introduction
This compound is a valuable intermediate in the synthesis of various fluorinated compounds, including surfactants, polymers, and pharmaceutical agents. Its synthesis, typically achieved through the free-radical addition of a perfluoroalkyl iodide to ethylene, can present challenges in achieving high yield and purity. This guide provides a comprehensive resource to navigate these challenges, drawing upon established principles of radical chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially relevant method is the free-radical addition of 1-iodo-perfluorohexane (F(CF₂)₆I) to ethylene gas. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under elevated temperature and pressure.
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors, including inefficient radical initiation, side reactions of the perfluoroalkyl radical, or incomplete reaction. Common culprits include the presence of oxygen, which can quench radicals, improper reaction temperature, or insufficient ethylene pressure. Refer to the Troubleshooting Guide for a detailed analysis of potential causes and solutions.
Q3: What are the common impurities I should expect?
A3: Common impurities include unreacted 1-iodo-perfluorohexane, higher molecular weight telomers (e.g., F(CF₂)₆(CH₂CH₂)₂I), and products from radical-solvent interactions. The presence of these impurities can complicate purification.
Q4: How can I best purify the final product?
A4: Due to the volatility of the product and potential impurities, fractional distillation under reduced pressure is the most effective method for purification. Careful control of the distillation parameters is crucial to achieve high purity.
Q5: What are the key safety precautions for this reaction?
A5: This reaction involves a flammable gas (ethylene) under pressure and potentially flammable solvents. It is imperative to use a properly rated high-pressure reactor and to ensure a leak-tight setup. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.[1][2][3]
Representative Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound. Note: This is a generalized procedure and may require optimization for your specific laboratory conditions and equipment.
Materials:
-
1-Iodo-perfluorohexane (F(CF₂)₆I)
-
Ethylene (high purity)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed solvent (e.g., tert-butanol or acetonitrile)
-
High-pressure reactor with a stirrer, pressure gauge, and thermocouple
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested.
-
Charging the Reactor: In a fume hood, charge the reactor with 1-iodo-perfluorohexane and the chosen solvent. Add the radical initiator, AIBN.
-
Purging the System: Seal the reactor and purge the headspace with an inert gas (e.g., nitrogen or argon) several times to remove all oxygen.
-
Pressurizing with Ethylene: Pressurize the reactor with ethylene gas to the desired pressure. The pressure will drop as the gas dissolves in the solvent and reacts. Maintain a constant pressure throughout the reaction by feeding more ethylene as needed.
-
Reaction: Heat the reactor to the desired temperature (typically 70-90 °C for AIBN initiation) and begin stirring.[4][5]
-
Monitoring the Reaction: Monitor the reaction progress by observing the uptake of ethylene. The reaction is typically run for several hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess ethylene in a safe and controlled manner.
-
Work-up: Open the reactor and transfer the crude reaction mixture to a round-bottom flask.
-
Purification: Purify the crude product by fractional vacuum distillation to separate the desired this compound from unreacted starting materials and side products.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Oxygen Inhibition: Residual oxygen in the reactor can quench the radical chain reaction. | - Ensure thorough purging of the reactor with an inert gas before pressurizing with ethylene. - Use properly degassed solvents. |
| 2. Inactive Initiator: The radical initiator (e.g., AIBN) may have degraded due to improper storage. | - Use a fresh batch of the radical initiator. - Store initiators according to the manufacturer's recommendations (typically refrigerated). | |
| 3. Incorrect Reaction Temperature: The temperature may be too low for efficient initiation or too high, leading to initiator decomposition before the reaction starts. | - Optimize the reaction temperature for the specific initiator used. For AIBN, a range of 70-90°C is generally effective.[4][5] | |
| 4. Insufficient Ethylene Pressure: Low ethylene concentration can slow down the reaction rate. | - Increase the ethylene pressure to enhance its availability in the reaction mixture. - Ensure a constant supply of ethylene to maintain pressure. | |
| Formation of Significant Side Products | 1. Telomerization: High ethylene concentration relative to the perfluoroalkyl iodide can lead to the formation of higher molecular weight adducts (F(CF₂)₆(CH₂CH₂)nI where n > 1). | - Adjust the stoichiometry by using a higher ratio of 1-iodo-perfluorohexane to ethylene. - Control the addition of ethylene to avoid a large excess at any given time. |
| 2. Radical-Solvent Reactions: The perfluoroalkyl radical may react with the solvent, leading to byproducts. | - Choose a solvent with strong C-H bonds that are less susceptible to hydrogen abstraction (e.g., tert-butanol). - Avoid solvents with weak C-H bonds (e.g., THF). | |
| 3. Dimerization of Perfluoroalkyl Radicals: At low ethylene concentrations, the perfluoroalkyl radicals may dimerize to form F(CF₂)₁₂F. | - Ensure sufficient ethylene concentration throughout the reaction. | |
| Difficult Purification | 1. Similar Boiling Points of Product and Impurities: The desired product and unreacted starting material or side products may have close boiling points. | - Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column). - Perform the distillation under a high vacuum to lower the boiling points and improve separation. |
| 2. Product Volatility: The product may be volatile, leading to losses during solvent removal or distillation. | - Use a cold trap during solvent removal under reduced pressure. - Carefully control the temperature and pressure during distillation to minimize product loss. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for this compound synthesis.
Characterization
Accurate characterization of the final product is crucial to confirm its identity and assess its purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to determine the purity of the product and identify any volatile impurities.[6][7] The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of iodine and parts of the fluoroalkyl chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the -CH₂-CH₂-I group. The chemical shifts and coupling patterns will confirm the structure.
-
¹⁹F NMR: The fluorine NMR spectrum is essential for confirming the structure of the perfluoroalkyl chain.[8][9][10] The chemical shifts and integrations of the different CF₂ groups will be indicative of the correct structure.
-
References
-
1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate - MDPI. (URL: [Link])
-
Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water - PubMed. (URL: [Link])
-
(PDF) 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate - ResearchGate. (URL: [Link])
-
Ethylene - Braskem. (URL: [Link])
-
Ethylene - SAFETY DATA SHEET. (URL: [Link])
-
Fundamentals of Free Radical Polymerization of Ethylene - ResearchGate. (URL: [Link])
-
On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR - Magritek. (URL: [Link])
-
Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - The Royal Society of Chemistry. (URL: [Link])
-
(PDF) Characterizing Fluorotelomer & Polyfluoroalkyl Substances in New & Aged Fluorotelomer-Based Polymers for Degradation Studies with GC/MS & LC/MS/MS. - ResearchGate. (URL: [Link])
-
Flammable Liquids | Division of Research Safety - University of Illinois. (URL: [Link])
-
A convenient AIBN-initiated radical addition of ethyl iododifluoroacetate to alkenes - ePrints Soton - University of Southampton. (URL: [Link])
-
Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. - ResearchGate. (URL: [Link])
-
New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination. (URL: [Link])
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR | ChemRxiv. (URL: [Link])
-
Radicals and. (URL: [Link])
-
News from LabRulezGCMS Library - Week 24, 2025. (URL: [Link])
-
II. Basic Stages of a Radical Chain Reaction - Chemistry LibreTexts. (URL: [Link])
-
AIBN-Initiated Radical Reactions of Ethyl Phosphinate - Organic Chemistry Portal. (URL: [Link])
-
A New Versatile Radical Addition on α, ω‐Dimethacrylate Poly(ethylene oxide) | Request PDF - ResearchGate. (URL: [Link])
-
Influence of AIBN/THF ratio on the radical polymerization of ethylene... - ResearchGate. (URL: [Link])
-
Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. | Semantic Scholar. (URL: [Link])
-
Approaches towards the synthesis of [18F]trifluoromethyl iodide - ResearchGate. (URL: [Link])
-
(PDF) Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry - ResearchGate. (URL: [Link])
-
Reaction of ethylene glycol with PI₃ (P + I₂) - Chemistry Stack Exchange. (URL: [Link])
-
Diverging Reaction Pathways and Key Intermediates in Ethylene Forming Enzyme - ChemRxiv. (URL: [Link])
-
Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Troubleshooting Guide for Reactions with 1H,1H,7H-Dodecafluoroheptyl Iodide
Welcome to the technical support center for 1H,1H,7H-dodecafluoroheptyl iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve successful reaction outcomes. Our approach is rooted in a deep understanding of the unique chemical properties of fluorinated compounds, aiming to provide not just solutions, but also the underlying scientific reasoning.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with this compound so slow or incomplete?
A1: Incomplete nucleophilic substitution reactions are a common challenge. Several factors can contribute to this issue. The primary reason is often related to the electronic properties of the fluorinated chain, which can decrease the electrophilicity of the carbon atom attached to the iodine. Additionally, suboptimal reaction conditions, such as the choice of solvent and the nature of the nucleophile, play a crucial role. A detailed troubleshooting guide for this issue is provided in the subsequent section.
Q2: I am observing the formation of multiple byproducts in my radical addition reaction. What are the likely side reactions?
A2: In radical addition reactions, the formation of byproducts can often be attributed to several competing pathways. Telomerization, where the initial product radical reacts with another alkene molecule before iodine transfer, is a common side reaction. Additionally, the perfluoroalkyl radical can react with the solvent or undergo undesired dimerization. Careful control of stoichiometry and reaction conditions is essential to minimize these side reactions.
Q3: What is the best solvent for reactions involving this compound?
A3: The choice of solvent is highly dependent on the type of reaction. For nucleophilic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[1][2] These solvents can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[2] For radical reactions, solvents that are poor hydrogen atom donors are ideal to prevent undesired side reactions. Fluorinated solvents can be an excellent choice due to their inertness, but their cost and environmental impact should be considered.
Q4: How can I effectively monitor the progress of my reaction?
A4: Due to the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a powerful and highly recommended technique for monitoring the progress of reactions involving this compound. It allows for the direct observation of the disappearance of the starting material and the appearance of the product, often in a complex reaction mixture where ¹H NMR might be less informative. Gas chromatography (GC) can also be a useful tool, provided the compounds are sufficiently volatile and thermally stable.
In-Depth Troubleshooting Guides
Part 1: Incomplete Nucleophilic Substitution Reactions
Nucleophilic substitution on this compound typically proceeds via an Sₙ2 mechanism. The primary nature of the alkyl iodide and the instability of a primary carbocation make an Sₙ1 pathway highly unfavorable. The troubleshooting guide below is structured to address the key factors influencing the success of an Sₙ2 reaction with this substrate.
Problem: Low or no conversion of this compound to the desired substitution product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation in radical additions.
Potential Cause 1: Telomerization
-
Scientific Rationale: The radical intermediate formed after the initial addition of the perfluoroalkyl radical to the alkene can react with another molecule of the alkene instead of abstracting an iodine atom from the starting iodide. This leads to the formation of higher molecular weight adducts (telomers).
-
Recommended Solutions:
-
Use an Excess of the Iodide: To favor the iodine atom transfer, use this compound in excess relative to the alkene. This increases the probability that the intermediate radical will encounter and react with the iodide.
-
Slow Addition of the Alkene: Adding the alkene slowly to the reaction mixture can help to maintain a low concentration of the alkene, further disfavoring telomerization.
-
Potential Cause 2: Reaction with Solvent
-
Scientific Rationale: If the solvent has abstractable hydrogen atoms, the perfluoroalkyl radical or the intermediate radical can react with the solvent, leading to hydrodeiodination of the starting material or reduction of the intermediate radical, respectively.
-
Recommended Solutions:
-
Choose an Inert Solvent: Use solvents that are poor hydrogen atom donors. Examples include benzene, t-butanol, or fluorinated solvents.
-
Solvent-Free Conditions: If feasible, consider running the reaction neat (without solvent), especially if the alkene is a liquid.
-
Potential Cause 3: Radical Dimerization or Disproportionation
-
Scientific Rationale: At high radical concentrations, perfluoroalkyl radicals can dimerize to form a longer perfluoroalkane. This is more likely with a high concentration of the radical initiator.
-
Recommended Solutions:
-
Optimize Initiator Concentration: Use the minimum effective concentration of the radical initiator. This is typically in the range of 1-10 mol%.
-
Control the Rate of Initiation: If using a thermal initiator, ensure the temperature is well-controlled to maintain a steady, low concentration of radicals. For photochemical initiation, the light intensity can be adjusted.
-
| Parameter | Recommendation for Radical Addition |
| Initiator | AIBN, benzoyl peroxide, or photolytic initiation. |
| Solvent | Inert solvents like benzene, t-butanol, or fluorinated solvents. |
| Temperature | Dependent on the chosen initiator (e.g., ~80 °C for AIBN). |
| Stoichiometry | Use a slight excess of the iodide to minimize telomerization. |
Model Experimental Protocol: Radical Addition to 1-Octene
This protocol provides a general procedure for the radical-initiated addition of this compound to an alkene.
Materials:
-
This compound
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (1.2 equivalents) and anhydrous, degassed toluene.
-
Begin stirring and bubble nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Add 1-octene (1.0 equivalent) to the reaction mixture.
-
Add AIBN (0.1 equivalents) to the flask.
-
Heat the reaction mixture to 80-85 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by ¹⁹F NMR or GC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
References
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 11). Nucleophilic substitution in polar protic/aprotic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Reddit. (2020, December 23). Why is Fluoride the most nucleophilic halogen when comparing Iodide, bromide, chloride and fluoride in an polar aprotic solvent, but the least in a polar protic solvent? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses with perfluoroalkyl iodides. A review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Retrieved from [Link]
-
Notables de la Ciencia. (n.d.). Radical Fluoroalkylation Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, January 24). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). Retrieved from [Link]
-
Quora. (2017, April 14). Why is the direct fluorination and iodination of alkanes via a free radical mechanism not possible? Retrieved from [Link]
-
Quora. (2018, January 17). Why are fluorine and iodine not adding to alkenes? Retrieved from [Link]
-
National Institutes of Health. (2017, June 21). Iodine(III) Reagents in Radical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Energetic profile of addition of fluoroalkyl radicals proceeding via a.... Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilic Perfluoroalkylating Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Radical addition of perfluorinated alkyl iodides to multi-layered graphene and single-walled carbon nanotubes. Retrieved from [Link]
-
MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Radical Mediated Hydroperfluoroalkylation of Unactivated Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.6: Characteristics of the Sₙ2 Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Radical-Mediated Hydroperfluoroalkylation of Unactivated Alkenes. Retrieved from [Link]
-
WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Retrieved from [Link]
Sources
optimizing reaction time and temperature for 1h,1h,7h-dodecafluoroheptyl iodide
Welcome to the technical support center for the synthesis of 1H,1H,7H-dodecafluoroheptyl iodide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable fluorinated intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through a free-radical addition reaction, a specific type of telomerization. This process involves the addition of a perfluoroalkyl iodide (the telogen) to an olefin (the taxogen). For the target molecule, the key reactants are perfluoro-n-hexyl iodide (C6F13I) and ethylene (CH2=CH2) .
The reaction is initiated by the formation of a perfluorohexyl radical (•C6F13), which then attacks the ethylene double bond. The resulting radical intermediate abstracts an iodine atom from another molecule of perfluoro-n-hexyl iodide, propagating the radical chain and forming the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
A1: The synthesis involves the free-radical addition of perfluoro-n-hexyl iodide (CF3(CF2)5I) to ethylene (CH2=CH2).
Q2: What is the fundamental mechanism of this reaction?
A2: The reaction proceeds via a radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination.[1]
-
Initiation: A radical initiator (e.g., from a peroxide or UV light) generates the initial perfluorohexyl radical (•C6F13).
-
Propagation: The perfluorohexyl radical adds to ethylene, and the resulting radical abstracts an iodine atom from a molecule of perfluoro-n-hexyl iodide to yield the product and a new perfluorohexyl radical.
-
Termination: Two radicals combine to terminate the chain.
Q3: Can I use other olefins instead of ethylene?
A3: Yes, the free-radical addition of perfluoroalkyl iodides is applicable to a range of unactivated alkenes.[2] However, using a different olefin will result in a different final product. The choice of olefin is critical to obtaining the desired molecular structure.
Q4: What are the main competing reactions or byproducts I should be aware of?
A4: The primary side reaction is the formation of higher-order telomers, where more than one unit of ethylene is added to the perfluoroalkyl chain before the iodine atom is transferred. This results in products with the general formula C6F13(CH2CH2)nI, where n > 1. The formation of these higher telomers is more prevalent at higher temperatures.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product. 19F NMR spectroscopy can also be a powerful tool to track the conversion of perfluoro-n-hexyl iodide to the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Action | Scientific Rationale |
| Inefficient Radical Initiation | • Verify the activity of your initiator. If using a chemical initiator like AIBN or a peroxide, ensure it is not expired and has been stored correctly. • If using photochemical initiation, ensure the light source has the correct wavelength and intensity. | The generation of the initial perfluorohexyl radical is the first and most critical step. Without a sufficient concentration of initial radicals, the chain reaction will not proceed efficiently. |
| Low Reaction Temperature | • For thermally initiated reactions, consider increasing the temperature in increments of 10°C. A typical range for thermal telomerization can be from 80°C to over 200°C, depending on the initiator. | Radical additions have an activation energy that must be overcome. Increasing the temperature provides the necessary energy to initiate and propagate the radical chain reaction. |
| Presence of Radical Inhibitors | • Ensure all reactants and solvents are free from radical inhibitors (e.g., certain phenols, oxygen). Degas the solvent and purge the reaction vessel with an inert gas like nitrogen or argon before starting the reaction. | Radical inhibitors are substances that react with and quench free radicals, effectively terminating the chain reaction and preventing product formation. |
| Insufficient Reaction Time | • Extend the reaction time. Monitor the reaction progress by GC or NMR to determine the point of completion. | Radical chain reactions may require a significant amount of time to reach completion, especially at lower temperatures or with less reactive substrates. |
Issue 2: Formation of Multiple Products (Higher-Order Telomers)
| Possible Cause | Recommended Action | Scientific Rationale |
| High Reaction Temperature | • Lower the reaction temperature. Higher temperatures favor the propagation of the radical chain by adding more ethylene units before iodine transfer. Thermal telomerizations often produce a distribution of telomers, with higher temperatures leading to better overall yields but a broader distribution.[4] | The rate of radical addition to ethylene can become competitive with the rate of iodine atom transfer at elevated temperatures, leading to the formation of oligomeric side products. |
| Incorrect Molar Ratio of Reactants | • Use a molar excess of perfluoro-n-hexyl iodide relative to ethylene. This will increase the probability of the intermediate radical reacting with the iodide rather than another ethylene molecule. | Le Chatelier's principle can be applied here; increasing the concentration of the iodine source (perfluoro-n-hexyl iodide) will favor the desired product formation over further polymerization. |
| High Ethylene Pressure/Concentration | • If using gaseous ethylene, control the pressure carefully. Lowering the ethylene pressure can reduce the rate of multiple additions. | A lower concentration of ethylene will decrease the likelihood of the intermediate radical encountering and reacting with another ethylene molecule. |
Issue 3: Product Purity Issues After Workup
| Possible Cause | Recommended Action | Scientific Rationale |
| Incomplete Removal of Unreacted Starting Material | • Optimize the distillation process. Due to the volatility of fluorinated compounds, fractional distillation under reduced pressure is often necessary to separate the product from unreacted perfluoro-n-hexyl iodide. | The boiling points of the desired product and the starting perfluoroalkyl iodide may be close enough to require careful fractional distillation for effective separation. |
| Presence of Isomeric Byproducts | • While less common with ethylene, other olefins can lead to isomeric products depending on the site of radical attack. Characterize the product mixture thoroughly by 1H and 19F NMR to identify any isomers. | The regioselectivity of the radical addition is not always 100%, and understanding the isomeric purity is crucial for downstream applications. |
| Contamination from Solvent or Initiator Byproducts | • Choose a solvent with a significantly different boiling point from the product to facilitate its removal. Ensure that any byproducts from the initiator are removed during the workup and purification steps. | Proper selection of reaction components and a well-designed purification protocol are essential for achieving high product purity. |
Experimental Protocols
Protocol 1: Thermally Initiated Synthesis
This protocol provides a general procedure for the synthesis of this compound using a chemical initiator.
Materials:
-
Perfluoro-n-hexyl iodide (1.0 eq)
-
Ethylene (gas)
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO) (0.02-0.05 eq)
-
Anhydrous solvent (e.g., acetonitrile, t-butanol)
Procedure:
-
To a high-pressure reactor equipped with a magnetic stir bar, add perfluoro-n-hexyl iodide and the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Add the radical initiator (AIBN or BPO) to the reactor.
-
Seal the reactor and pressurize with ethylene to the desired pressure (e.g., 10-20 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C for AIBN) and stir vigorously.
-
Maintain the reaction at this temperature for the specified time (e.g., 12-24 hours), monitoring the pressure of ethylene and re-pressurizing as needed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional vacuum distillation to obtain this compound.
Protocol 2: Photochemically Initiated Synthesis
This protocol outlines the synthesis using UV light as the initiator.
Materials:
-
Perfluoro-n-hexyl iodide (1.0 eq)
-
Ethylene (gas)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Add perfluoro-n-hexyl iodide and the solvent to a quartz reaction vessel equipped with a magnetic stir bar.
-
Degas the solution with nitrogen or argon.
-
Pressurize the vessel with ethylene.
-
Irradiate the reaction mixture with a UV lamp (e.g., 254 nm) at room temperature with vigorous stirring.
-
Continue the irradiation for the required time (e.g., 24-48 hours), monitoring the reaction progress.
-
Once the reaction is complete, vent the excess ethylene.
-
Work up and purify the product as described in Protocol 1.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reactant Molar Ratio (C6F13I : C2H4) | 1.2 : 1 to 2 : 1 | An excess of the perfluoroalkyl iodide helps to minimize the formation of higher-order telomers. |
| Initiator Concentration | 1-5 mol% (relative to C6F13I) | A sufficient amount of initiator is needed to start the radical chain, but an excess can lead to unwanted side reactions. |
| Thermal Reaction Temperature | 80 - 150 °C | This range is generally effective for common initiators like AIBN and BPO, balancing reaction rate with selectivity. Higher temperatures can be used for purely thermal initiation without a chemical initiator.[5] |
| Reaction Time | 12 - 48 hours | The reaction time is dependent on temperature, initiator, and reactant concentrations. Monitoring is key to determining the optimal duration. |
References
Sources
- 1. Free-radical addition - Wikipedia [en.wikipedia.org]
- 2. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
side reactions and byproducts in 1h,1h,7h-dodecafluoroheptyl iodide chemistry
Welcome to the technical support center for 1H,1H,7H-dodecafluoroheptyl iodide (C₃F₇(CF₂)₃CH₂CH₂I). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile fluorinated building block. Here, we address frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Section 1: Synthesis and Purification Troubleshooting
Question 1: During the synthesis of this compound via telomerization, I observe a mixture of products with different chain lengths. How can I control the product distribution?
Answer:
The formation of a product mixture with varying chain lengths is inherent to the telomerization process, which involves the sequential addition of a monomer (e.g., vinylidene fluoride or tetrafluoroethylene) to a telogen (a perfluoroalkyl iodide). The distribution of these telomers is primarily governed by the molar ratio of the monomer to the telogen.
-
To favor the formation of shorter-chain telomers, including the desired this compound, a higher molar ratio of the telogen to the monomer should be employed. This increases the probability of the growing radical chain reacting with the telogen, thereby terminating the chain growth at a shorter length.
-
Conversely, a higher molar ratio of the monomer to the telogen will result in the formation of higher molecular weight polymers.
Experimental Protocol for Controlling Telomer Distribution:
-
Reaction Setup: In a high-pressure reactor, charge the perfluoroalkyl iodide telogen.
-
Monomer Addition: Introduce the gaseous monomer (e.g., vinylidene fluoride) to the desired pressure, which corresponds to a specific molar quantity.
-
Initiation: Initiate the reaction using a radical initiator (e.g., a peroxide) or by thermal means.
-
Monitoring: Monitor the reaction progress by GC to observe the distribution of telomers.
-
Optimization: Adjust the initial monomer-to-telogen ratio in subsequent experiments to achieve the desired product distribution. A systematic variation of this ratio will allow for the targeted synthesis of this compound.
Question 2: My purified this compound shows unexpected peaks in the ¹⁹F NMR spectrum, suggesting the presence of isomers. What is the origin of these isomers and how can I remove them?
Answer:
Isomeric impurities in fluorinated telomers can arise from the regiochemistry of the monomer addition to the growing radical chain. For instance, in the telomerization of vinylidene fluoride (VDF), the addition of the perfluoroalkyl radical can occur at either end of the double bond. While the addition to the CH₂ end is sterically and electronically favored, addition to the CF₂ end can also occur, leading to isomeric products.[1]
Specifically, for a diadduct, you might observe the expected linear isomer (RFCH₂CF₂CH₂CF₂I) and a branched isomer (RFCF₂CH₂CH₂CF₂I).[1]
Diagram of Isomer Formation in VDF Telomerization:
Caption: Formation of linear and branched isomers during VDF telomerization.
Purification Strategy:
The separation of these closely related isomers can be challenging.
-
Fractional Distillation: Due to their likely similar boiling points, fractional distillation under reduced pressure may be effective if there is a sufficient difference in volatility.
-
Preparative Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a fluorinated stationary phase can provide higher resolution for separating isomers.
Analytical Characterization:
-
¹⁹F NMR Spectroscopy: Isomers will exhibit distinct signals in the ¹⁹F NMR spectrum due to the different chemical environments of the fluorine atoms.
-
GC-MS: Gas chromatography coupled with mass spectrometry can be used to separate the isomers and their fragmentation patterns can help in their identification.
Section 2: Stability and Storage FAQs
Question 3: I am concerned about the stability of this compound. Is it prone to degradation during storage or under reaction conditions?
Answer:
This compound is a relatively stable compound, but it can undergo degradation under certain conditions. Two primary degradation pathways to consider are hydrolysis and elimination.
-
Hydrolysis: The C-I bond is susceptible to hydrolysis, particularly in the presence of water and nucleophiles, or at elevated temperatures. This can lead to the formation of the corresponding alcohol, 1H,1H,7H-dodecafluoroheptan-1-ol.
-
Elimination: In the presence of a strong base, elimination of hydrogen iodide (HI) can occur to form a terminal alkene. This is more likely at elevated temperatures.
Storage Recommendations:
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Amber vial/darkness | The C-I bond can be photolytically cleaved to generate radicals. |
| Container | Tightly sealed, inert material | Prevents contamination and reaction with the container surface. |
Section 3: Troubleshooting Guide for Reactions
Question 4: I am using this compound in a radical addition to an alkene, but I am getting low yields and a complex mixture of byproducts. What are the likely side reactions?
Answer:
Radical additions involving perfluoroalkyl iodides are powerful reactions but can be accompanied by several side reactions that compete with the desired chain process.
Diagram of Radical Addition and Side Reactions:
Caption: Key steps in the radical addition of a perfluoroalkyl iodide to an alkene.
Common Side Reactions and Troubleshooting:
-
Homocoupling of the Perfluoroalkyl Radical: The perfluoroalkyl radical (Rf•) can couple with itself to form a dimer (Rf-Rf).
-
Troubleshooting:
-
Maintain a low concentration of the radical initiator: This keeps the steady-state concentration of Rf• low, disfavoring bimolecular termination reactions.
-
Slow addition of the initiator: Adding the initiator over a period of time can help maintain a low radical concentration.
-
-
-
Dimerization of Radical Intermediates: The Rf• radical can also couple with the adduct radical (Rf-CH₂-CHR•) to form a higher molecular weight byproduct.
-
Troubleshooting:
-
Use a high concentration of the alkene: This favors the reaction of Rf• with the alkene over other radical-radical interactions.
-
-
-
Reaction with Solvent: The Rf• radical can abstract a hydrogen atom from certain solvents, leading to a reduced byproduct (Rf-H) and a solvent-derived radical that can initiate other side reactions.
-
Troubleshooting:
-
Choose an inert solvent: Perfluorinated solvents or other solvents with strong C-H bonds are recommended.
-
-
-
Premature Termination: The radical chain can be terminated by impurities or inhibitors.
-
Troubleshooting:
-
Ensure all reagents and solvents are pure and degassed: Oxygen is a known radical scavenger and should be removed.
-
-
Experimental Protocol for a Clean Radical Addition:
-
Reagent Purity: Use freshly purified this compound and alkene.
-
Solvent Choice: Select a degassed, inert solvent (e.g., perfluorohexanes, benzotrifluoride).
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Initiator Addition: If using a chemical initiator, add it slowly via a syringe pump to the reaction mixture at the appropriate temperature. If using photochemical initiation, ensure consistent and controlled irradiation.[2]
-
Monitoring: Follow the reaction progress by GC or TLC to determine the optimal reaction time and minimize byproduct formation.
By understanding these potential side reactions and implementing the appropriate control measures, researchers can significantly improve the outcome of their experiments with this compound.
References
-
Balague, J., Ameduri, B., Boutevin, B., & Caporiccio, G. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215–223. [Link]
-
Ollivier, C., & Renaud, P. (2001). Organoboranes as a Source of Radicals. Chemical Reviews, 101(11), 3415–3434. [Link]
Sources
Technical Support Center: Purification of Crude 1H,1H,7H-Dodecafluoroheptyl Iodide
Welcome to the technical support center for the purification of 1H,1H,7H-dodecafluoroheptyl iodide (CAS 376-32-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this versatile fluorinated intermediate.
Introduction
This compound is a valuable building block in the synthesis of fluorinated materials, surfactants, and pharmaceutical compounds. Its synthesis, typically achieved through the telomerization of vinylidene fluoride (1,1-difluoroethylene) with a perfluoroalkyl iodide such as 1-iodoperfluoropentane, often results in a crude product containing a mixture of homologous telomers, unreacted starting materials, and potential isomers.[1] Achieving high purity is paramount for its successful application in subsequent synthetic steps. This guide provides practical, field-proven insights into the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: Multiple Peaks Observed in GC-MS Analysis of the Crude Product
-
Probable Cause: The telomerization process is a radical chain reaction that can lead to a distribution of products with varying numbers of vinylidene fluoride (VDF) units.[1] Therefore, the crude product is expected to be a mixture of the desired this compound (the 1:1 adduct of 1-iodoperfluoropentane and VDF) and higher-order telomers (e.g., containing two or more VDF units), as well as unreacted 1-iodoperfluoropentane. Isomeric byproducts may also be present.[1]
-
Solution:
-
Characterization: Utilize ¹H and ¹⁹F NMR spectroscopy to identify the different telomers present in the mixture. The integration of the signals corresponding to the -CH₂- and -CHF₂ groups can help determine the relative ratios of the different species.
-
Purification Strategy: Fractional distillation is the most effective method for separating these homologous telomers due to their differing boiling points. Flash column chromatography can also be employed, particularly for smaller-scale purifications or for removing non-volatile impurities.
-
Issue 2: Product Discoloration (Pink or Purple Hue)
-
Probable Cause: The presence of elemental iodine (I₂) is the most common reason for a pink or purple discoloration in alkyl iodides. This can result from slight decomposition of the product, especially upon exposure to light or heat.[2]
-
Solution:
-
Aqueous Wash: Before distillation, wash the crude product with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the elemental iodine to colorless iodide ions (I⁻).
-
Procedure:
-
In a separatory funnel, dilute the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash with a 5-10% aqueous solution of sodium thiosulfate. The color should disappear.
-
Separate the organic layer and wash it with deionized water and then with brine to remove any residual salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure before proceeding with distillation.
-
-
Issue 3: Poor Separation During Fractional Distillation
-
Probable Cause: Inefficient distillation setup or improper distillation parameters can lead to poor separation of the desired product from closely boiling impurities.
-
Solution:
-
Apparatus: Use a sufficiently long, insulated Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. Ensure all glass joints are well-sealed to maintain a stable vacuum.
-
Parameters:
-
Vacuum: Perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition.
-
Heating: Use a heating mantle with a stirrer for uniform heating. Avoid overheating, which can lead to bumping and carryover of less volatile components.
-
Distillation Rate: Maintain a slow and steady distillation rate. A general rule of thumb is to collect 1-2 drops of distillate per second.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
-
A1: The reported physical properties can vary slightly between sources, but typical values are:
Q2: What is the best method for purifying large quantities of crude this compound?
-
A2: For multi-gram to kilogram scale, fractional distillation under reduced pressure is the most practical and cost-effective method for separating the desired product from other telomers and lower-boiling impurities.
Q3: Can flash column chromatography be used for purification?
-
A3: Yes, flash chromatography is a viable option, especially for smaller quantities or for removing non-volatile impurities. Due to the fluorinated nature of the compound, a fluorinated stationary phase or reverse-phase silica gel may provide better separation than standard silica gel. A solvent system of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point for method development.
Q4: How should I store purified this compound?
-
A4: The compound is sensitive to light.[2] It should be stored in an amber glass bottle or a container protected from light. To prevent decomposition, store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[1]
Q5: Are there any specific safety precautions I should take when handling this compound?
-
A5: Yes. This compound is an irritant to the skin, eyes, and respiratory system.[3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of crude this compound on a laboratory scale.
1. Pre-treatment (Decolorization): a. Transfer the crude product to a separatory funnel. b. Add an equal volume of diethyl ether to dissolve the product. c. Add a 10% aqueous solution of sodium thiosulfate and shake gently. Continue adding the thiosulfate solution until the organic layer is colorless. d. Separate the organic layer. e. Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic solution). f. Wash the organic layer with brine (1 x 50 mL). g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude, decolorized product.
2. Fractional Distillation Setup: a. Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column (at least 30 cm), a distillation head with a thermometer, a condenser, and a receiving flask. b. Ensure all joints are properly sealed with vacuum grease. c. Connect the apparatus to a vacuum pump with a cold trap in between.
3. Distillation Procedure: a. Add the decolorized crude product and a magnetic stir bar to the distillation flask. b. Slowly apply vacuum to the system. c. Begin stirring and gently heat the distillation flask using a heating mantle. d. Collect the forerun, which will primarily consist of any remaining solvent and lower-boiling impurities. e. Slowly increase the temperature and collect the main fraction at the expected boiling point (the exact temperature will depend on the vacuum level). f. Monitor the temperature closely. A stable temperature during collection indicates a pure fraction. g. Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.
Data Summary Table
| Parameter | Value | Source(s) |
| CAS Number | 376-32-9 | [4][5][6][7] |
| Molecular Formula | C₇H₃F₁₂I | [3] |
| Molecular Weight | 441.98 g/mol | [3] |
| Boiling Point | ~78 °C (pressure not specified) | [3] |
| Density | ~2.044 g/cm³ | [3] |
| Refractive Index | ~1.364 | [3] |
Visualizations
Purification Workflow Diagram
Caption: Logical workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common impurities in crude this compound.
References
- Balagué, J., Ameduri, B., Boutevin, B., & Caporiccio, G. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215–223.
- Deepwater Chemicals, Inc.
- Fisher Scientific. (2023, March 16).
- Fisher Scientific. (2025, December 24).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H,1H,7H-Dodecafluoroheptanol, 97%.
-
Chem-Tools. (n.d.). 1H, 1H, 7H-dodecafluoroheptyl iodide. Retrieved from [Link]
- BenchChem. (2025).
-
MDPI. (2025, October 17). 1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. Retrieved from [Link]
-
Wuhan Chemwish Technology Co., Ltd. (n.d.). This compound CAS NO.376-32-9. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.376-32-9,this compound Suppliers. Retrieved from [Link]
Sources
- 1. Sci-Hub. Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides / Journal of Fluorine Chemistry, 1995 [sci-hub.ru]
- 2. mdpi.com [mdpi.com]
- 3. Free radical polymerization of vinylidene fluoride initiated by the photolysis of R6Sn2 (R = Me, Bu) in the presence of alkyl and perfluoroalkyl chloride and bromide chain transfer agents - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. (PDF) Telomerization of tetrafluoroethylene and hexafluoropropene: synthesis of diiodoperfluoroalkanes [academia.edu]
- 7. researchwith.njit.edu [researchwith.njit.edu]
Technical Support Center: Synthesis of 1H,1H,7H-Dodecafluoroheptyl Iodide
Welcome to the technical support center for the synthesis of 1H,1H,7H-dodecafluoroheptyl iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the synthesis and scale-up of this important fluorinated compound.
Introduction: The Synthetic Pathway and its Challenges
The primary industrial route to this compound is the radical-initiated telomerization of vinylidene fluoride (VDF) with a suitable perfluoroalkyl iodide, typically perfluoroethyl iodide (C₂F₅I). This process, while conceptually straightforward, presents several challenges, particularly when transitioning from laboratory to pilot or production scale. The main difficulties lie in controlling the selectivity of the telomerization to favor the desired n=3 adduct (this compound), managing the highly exothermic nature of the reaction, and effectively purifying the target compound from a mixture of homologous telomers.
This guide provides a structured approach to troubleshooting these common issues, backed by scientific principles and practical advice.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired n=3 Telomer (this compound)
Question: My reaction produces a broad distribution of telomers, with low selectivity for the target this compound. How can I improve the yield of the n=3 adduct?
Answer: Achieving high selectivity for a single telomer in a radical chain reaction is a common challenge. The distribution of telomers is primarily governed by the relative rates of chain propagation versus chain transfer. To favor the formation of the n=3 adduct, you need to carefully control the reaction kinetics.
Causality: A high concentration of the monomer (VDF) relative to the chain transfer agent (perfluoroethyl iodide) will favor the formation of higher molecular weight telomers (n > 3). Conversely, a high concentration of the chain transfer agent will lead to a higher proportion of lower molecular weight adducts (n=1, 2).
Troubleshooting Steps:
-
Optimize the Molar Ratio of Reactants:
-
Starting Point: Begin with a systematic study of the molar ratio of VDF to C₂F₅I. A common starting point is a ratio that stoichiometrically favors the formation of the n=3 adduct, but this often requires empirical optimization.
-
Adjustment:
-
If you observe a high proportion of n>3 telomers, decrease the initial concentration of VDF or increase the feed rate of C₂F₅I.
-
If you have an excess of n=1 and n=2 adducts, increase the initial VDF concentration or decrease the C₂F₅I feed rate.
-
-
-
Initiator Selection and Concentration:
-
Thermal vs. Redox Initiation: Thermal initiators (e.g., azo compounds) can lead to a broader distribution of telomers due to less controlled initiation rates. Redox initiation systems (e.g., a combination of an oxidizing and a reducing agent) often provide better control at lower temperatures, leading to a narrower telomer distribution. A study on the telomerization of VDF with perfluoroalkyl iodides has shown that redox-initiated telomerization is more selective, leading primarily to the first two adducts[1].
-
Concentration: The initiator concentration affects the overall reaction rate. A lower initiator concentration will generally slow down the reaction, which can sometimes lead to better selectivity.
-
-
Temperature Control:
-
Higher reaction temperatures increase the rates of both propagation and transfer, but not necessarily to the same extent. Higher temperatures in thermal telomerizations have been shown to produce a wider distribution of telomers, though with better overall yields[1]. For redox systems, lower temperatures are generally preferred for better control.
-
Experimental Protocol: Optimizing Telomer Selectivity
This protocol outlines a general approach to optimizing the reaction for the n=3 telomer.
| Parameter | Range to Investigate | Rationale |
| Molar Ratio (VDF:C₂F₅I) | 1:1 to 5:1 | To find the optimal balance between propagation and chain transfer for n=3 formation. |
| Initiator Type | Thermal (e.g., AIBN) vs. Redox (e.g., (NH₄)₂S₂O₈/Na₂S₂O₃) | Redox systems often offer better selectivity. |
| Initiator Concentration | 0.1 to 1.0 mol% (relative to C₂F₅I) | To control the rate of radical generation. |
| Temperature | 40-80 °C (Redox) / 70-100 °C (Thermal) | To influence the relative rates of propagation and transfer. |
| Solvent | Acetonitrile, 1,1,1,3,3-pentafluorobutane | To ensure homogeneity and aid in heat transfer. |
Workflow for Optimization:
Caption: Workflow for optimizing n=3 telomer selectivity.
Issue 2: Runaway Reaction and Poor Temperature Control During Scale-Up
Question: We are experiencing significant exotherms and difficulty in controlling the temperature of our telomerization reaction in a larger reactor. What are the key considerations for managing the reaction on a larger scale?
Answer: The telomerization of VDF is a highly exothermic process. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a rapid temperature increase, resulting in a runaway reaction, which is a major safety hazard.
Causality: Inadequate heat removal from the reactor can lead to an uncontrolled acceleration of the reaction rate, further increasing heat generation. This positive feedback loop can cause a dangerous rise in temperature and pressure.
Troubleshooting and Mitigation Strategies:
-
Reactor Design and Material:
-
Heat Transfer: Employ a reactor with a high heat transfer coefficient. Jacketed reactors with efficient agitation are essential. For very large-scale operations, consider reactors with internal cooling coils or external heat exchangers.
-
Material of Construction: Due to the corrosive nature of some reactants and potential byproducts (like HF in the presence of moisture), reactors made of or lined with corrosion-resistant materials such as Hastelloy or glass are recommended[2].
-
-
Controlled Addition of Reactants:
-
Instead of charging all reactants at once, use a semi-batch process where one of the reactants (typically VDF) is fed into the reactor at a controlled rate. This allows the rate of heat generation to be matched by the cooling capacity of the reactor.
-
-
Agitation:
-
Ensure efficient agitation to promote heat transfer to the reactor walls and maintain a uniform temperature throughout the reaction mass. Poor mixing can lead to localized "hot spots" where the reaction can accelerate uncontrollably[3].
-
-
Emergency Quenching System:
-
Have a documented and tested emergency quenching procedure. This may involve the rapid injection of a reaction inhibitor (e.g., a radical scavenger) or a large volume of a cold, inert solvent.
-
Emergency Quenching Protocol:
Caption: Emergency quenching workflow for a runaway telomerization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesis and how can they be removed?
A1: The most common impurities are other telomer homologues (n=1, 2, 4, 5, etc.). Additionally, you may find unreacted starting materials (C₂F₅I) and byproducts from side reactions. The separation of these closely related fluorinated compounds is challenging due to their similar boiling points.
-
Purification Method: The primary method for purifying this compound is fractional distillation under reduced pressure . A high-efficiency distillation column with a large number of theoretical plates is required to achieve good separation. One study on a related fluorinated compound noted significant product loss during the distillation step, highlighting the importance of an optimized distillation setup[4][5].
-
Analytical Monitoring: Use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the purity of the fractions during distillation.
Q2: What are the key safety precautions for handling vinylidene fluoride and perfluoroalkyl iodides on a large scale?
A2: Both vinylidene fluoride and perfluoroalkyl iodides present significant hazards.
-
Vinylidene Fluoride (VDF):
-
Flammability: VDF is a flammable gas. All equipment must be properly grounded, and the reaction should be conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with air.
-
Toxicity: VDF is a suspected carcinogen and can cause respiratory irritation. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including respirators with organic vapor cartridges[4].
-
-
Perfluoroalkyl Iodides:
-
Toxicity: These compounds can be toxic upon inhalation or skin contact. Handle them in a fume hood with appropriate gloves and eye protection.
-
Thermal Decomposition: At high temperatures, perfluoroalkyl iodides can decompose to release toxic fumes, including hydrogen fluoride (HF) and iodine-containing compounds. Ensure that the reaction temperature is well-controlled.
-
-
General Precautions:
-
Pressure Equipment: The reaction is typically carried out under pressure. Ensure the reactor and all associated fittings are rated for the expected operating pressures.
-
Emergency Systems: The reactor should be equipped with a rupture disk and a pressure relief valve that vents to a safe location, preferably through a scrubber system.
-
Q3: Can you provide a general experimental protocol for the synthesis of this compound?
A3: The following is a generalized laboratory-scale protocol. Note: This should be optimized for your specific equipment and safety protocols.
Materials:
-
Perfluoroethyl iodide (C₂F₅I)
-
Vinylidene fluoride (VDF)
-
Redox initiator system (e.g., Ammonium persulfate and sodium sulfite)
-
Solvent (e.g., Acetonitrile)
-
Pressure reactor with temperature control, agitation, and gas inlet/outlet
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen[2].
-
Charging Reactants: Charge the reactor with the solvent, perfluoroethyl iodide, and the components of the redox initiator system.
-
VDF Addition: Cool the reactor to the desired starting temperature (e.g., 40 °C) and begin feeding VDF gas at a controlled rate. Monitor the internal pressure of the reactor.
-
Reaction Monitoring: Maintain the desired reaction temperature and pressure. The progress of the reaction can be monitored by taking aliquots (if the system allows) and analyzing them by GC.
-
Reaction Completion and Work-up: Once the desired conversion is achieved, stop the VDF feed and cool the reactor. Vent any unreacted VDF through a scrubber.
-
Isolation and Purification: Transfer the reaction mixture and wash with water to remove the initiator salts. Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product is then purified by fractional vacuum distillation.
References
- Balagué, J., Améduri, B., Boutevin, B., & Caporiccio, G. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215–223.
-
State of New Jersey. (n.d.). Right to Know Hazardous Substance Fact Sheet: Vinylidene Fluoride. Retrieved from [Link]
- Karpov, V. M., Mezhenkova, T. V., Platonov, V. E., Gatilov, Y. V., & Bagryanskaya, I. Y. (2025).
-
Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions. Retrieved from [Link]
-
Zhanghua. (2025, August 18). Troubleshooting CSTR Reactor Problems: A Guide. Retrieved from [Link]
- Laflamme, P., Porzio, F., Améduri, B., & Soldera, A. (2012). Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals. Polymer Chemistry, 3(3), 652-657.
- Ameduri, B. (2021). Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. Molecules, 26(16), 4983.
-
Achieve Chem. (2024, November 25). How Do You Troubleshoot Problems in A Steel Reactor? Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection and Optimization for 1H,1H,7H-Dodecafluoroheptyl Iodide Reactions
Welcome to the technical support center for reactions involving 1H,1H,7H-dodecafluoroheptyl iodide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to empower you with the knowledge to select the optimal catalyst and reaction conditions for your specific synthetic needs, ensuring successful and reproducible outcomes.
Understanding the Reactivity of this compound
This compound (C₆F₁₂H₂I) is a valuable building block in organic synthesis, primarily utilized as a source of the dodecafluoroheptyl radical (•C₆F₁₂H₂). The reactivity of this compound is dominated by the relatively weak carbon-iodine (C-I) bond, which can undergo homolytic cleavage under thermal, photochemical, or chemical initiation to generate the desired radical intermediate[1]. This radical can then participate in a variety of transformations, making this reagent a versatile tool for the introduction of fluorinated moieties into organic molecules.
This guide will delve into the catalyst selection and optimization for several key reaction classes:
-
Radical Additions to Unsaturated Bonds
-
Telomerization Reactions
-
Copper-Catalyzed Coupling Reactions
-
Modern Photoredox-Catalyzed Transformations
Radical Additions to Alkenes and Alkynes
The addition of the dodecafluoroheptyl radical across a double or triple bond is a fundamental and widely used transformation. The choice of initiator (catalyst) is critical and depends on the substrate, desired reaction conditions, and scalability.
Catalyst Selection Guide
The initiation of the radical addition can be achieved through several methods, each with its own advantages and considerations.
| Initiator Class | Specific Examples | Typical Conditions | Key Considerations |
| Azo Initiators | Azobisisobutyronitrile (AIBN) | 50-80°C | Well-controlled radical generation, suitable for a wide range of vinyl monomers.[2] |
| Peroxides | Benzoyl Peroxide (BPO) | 80-100°C | Effective for additions to alkenes and arenes.[2] Can sometimes lead to side reactions. |
| Metal Oxidants | Pb(OAc)₄ | Varies | Can initiate radical reactions with both electron-rich and electron-deficient alkenes.[2] |
| Reducing Agents | Sodium Dithionite (Na₂S₂O₄) | Room Temperature | Milder conditions, suitable for sensitive substrates. Can generate mono- and bis-adducts.[2] |
| Thermal Initiation | High Temperature (e.g., 185°C) | Elevated temperatures | Can be effective for simple alkenes like ethene, but may not be suitable for complex or thermally sensitive molecules.[2] |
| Photochemical | UV irradiation (e.g., 454 nm) | Room Temperature | Avoids high temperatures, useful for preventing polymerization of acrylate monomers.[2] |
Experimental Protocol: AIBN-Initiated Radical Addition to an Alkene
-
To a solution of the alkene (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., toluene, 0.5 M), add AIBN (0.1 equiv).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 80°C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting & FAQs for Radical Additions
Q: My radical addition reaction is not initiating. What could be the problem?
A:
-
Initiator Decomposition: Ensure your initiator is fresh. AIBN and peroxides have limited shelf lives. Consider a fresh batch or a different initiator.
-
Insufficient Temperature: Check that the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, temperatures are typically in the 70-80°C range.
-
Radical Traps: The presence of radical inhibitors (e.g., oxygen, certain impurities) can quench the reaction. Ensure your reaction is properly degassed. The use of TEMPO can be a diagnostic tool to confirm the radical nature of a reaction; its addition should inhibit the desired transformation if it is indeed a radical process[3].
Q: I am observing significant polymerization of my alkene substrate instead of the desired 1:1 adduct.
A:
-
Concentration: High concentrations of the alkene can favor polymerization. Try running the reaction at a lower concentration.
-
Stoichiometry: Use a slight excess of the this compound to ensure the intermediate radical is trapped by the iodide before it can add to another alkene monomer.
-
Initiator Choice: For reactive monomers like acrylates, photochemical initiation at lower temperatures can suppress polymerization[2].
Q: How can I control the regioselectivity of the addition?
A: The regioselectivity of the radical addition is primarily governed by the stability of the resulting carbon-centered radical intermediate. The dodecafluoroheptyl radical will add to the less substituted carbon of the double bond to form the more stable radical. For terminal alkenes, this generally leads to the formation of the anti-Markovnikov product.
Logical Flow for Troubleshooting Radical Additions
Caption: Troubleshooting Decision Tree for Radical Additions.
Telomerization Reactions
Telomerization is a specific type of polymerization where a chain transfer agent (in this case, this compound) limits the molecular weight of the resulting polymer, producing low molecular weight oligomers known as telomers.
Catalyst Selection and Optimization
The catalyst for telomerization is typically a radical initiator. The key to optimization is controlling the ratio of the telogen (this compound) to the taxogen (the monomer) to achieve the desired chain length.
-
Initiator: AIBN is a common and effective initiator for the telomerization of vinyl monomers[2].
-
Optimization: The degree of polymerization (n) can be controlled by the molar ratio of the monomer to the fluoroalkyl iodide. A higher concentration of the iodide will lead to shorter telomers.
Experimental Protocol: Telomerization of Vinyl Acetate
-
In a reaction vessel, combine this compound, vinyl acetate, and AIBN in the desired molar ratio.
-
Degas the mixture and heat to 50-80°C.
-
Monitor the reaction until the desired conversion is reached.
-
The resulting mixture of telomers can be analyzed and separated by chromatographic techniques.
Troubleshooting & FAQs for Telomerization
Q: The molecular weight distribution of my telomers is very broad. How can I narrow it?
A:
-
Controlled Radical Polymerization: For more precise control over the molecular weight and dispersity, consider using a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP). ARGET ATRP, for example, allows for the synthesis of well-defined polymers and can be adapted for fluorinated monomers.[4][5][6]
-
Initiator Concentration: Ensure a consistent and appropriate initiator concentration. Too much initiator can lead to a broader distribution.
Q: How do I prevent the formation of high molecular weight polymers?
A: Increase the concentration of the this compound relative to the monomer. This will increase the rate of chain transfer and result in the formation of shorter telomers.
Copper-Catalyzed Coupling Reactions
This compound can be used to introduce the fluoroalkyl group onto aromatic and heteroaromatic systems through copper-catalyzed coupling reactions.
Catalyst Selection and Optimization
-
Catalyst System: Copper-based catalysts are effective for these transformations. The choice of ligand and additives can be crucial for achieving high yields.
-
Reaction Type: These methods can be applied to couple perfluoroalkyl iodides with aryl halides or boronic acids[7].
Troubleshooting & FAQs for Copper-Catalyzed Coupling
Q: My copper-catalyzed coupling reaction is sluggish or gives low yields.
A:
-
Ligand Choice: The ligand for the copper catalyst is critical. Experiment with different phosphine or nitrogen-based ligands to find the optimal one for your substrate.
-
Base: The choice and stoichiometry of the base can significantly impact the reaction rate and yield. Screen various inorganic and organic bases.
-
Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and reagents. Anhydrous and degassed solvents are often necessary.
Modern Photoredox-Catalyzed Transformations
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating fluoroalkyl radicals from their corresponding iodides[8]. This approach offers several advantages, including ambient reaction temperatures and high functional group tolerance.
Catalyst Selection Guide
A variety of photocatalysts can be employed, with the choice depending on the specific transformation.
| Photocatalyst | Typical Reaction | Key Features |
| Iridium Complexes | Hydroxyfluoroalkylation | Highly efficient and versatile for a range of alkenes. |
| Ruthenium Complexes | Azidofluoroalkylation | Enables the direct formation of C-RF and C-N₃ bonds.[9] |
| Organic Dyes (e.g., Eosin Y) | Hydroxy-perfluoroalkylation | Metal-free alternative, often used with a co-catalyst or sacrificial electron donor. |
Experimental Protocol: Photoredox-Catalyzed Hydroxyfluoroalkylation of an Alkene
-
To a solution of the alkene (1.0 equiv), this compound (1.5 equiv), and the photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%) in a suitable solvent (e.g., DMSO), add a sacrificial electron donor if required.
-
Ensure the reaction mixture is thoroughly degassed.
-
Irradiate the reaction with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress until completion.
-
Work up the reaction and purify the product by standard methods.
Mechanism of Photoredox Catalysis
Caption: Generalized Catalytic Cycle for Reductive Photoredox Fluoroalkylation.
Troubleshooting & FAQs for Photoredox Catalysis
Q: My photoredox reaction is not working. What should I check?
A:
-
Light Source: Ensure your light source has the correct wavelength to excite your chosen photocatalyst. Check the intensity and proximity of the light source to the reaction vessel.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, so thorough degassing is crucial.
-
Solvent: The choice of solvent can affect the solubility of the catalyst and the efficiency of the reaction. Polar aprotic solvents like DMSO or DMF are often used.
-
Sacrificial Reagents: If a sacrificial electron donor or acceptor is required, ensure it is present in the correct stoichiometry and is of high purity.
Q: I am getting a complex mixture of products.
A:
-
Reaction Time: Over-irradiation can sometimes lead to product degradation. Optimize the reaction time by monitoring the reaction closely.
-
Substrate Compatibility: While photoredox catalysis is generally tolerant of many functional groups, some may be sensitive to the reaction conditions. Consider protecting sensitive groups if necessary.
References
-
Syntheses with perfluoroalkyl iodides. A review. (2001). Journal of Fluorine Chemistry, 108(2), 147-175. [Link]
-
Photoredox-catalyzed hydroxyfluoroalkylation of alkene with simple fluoroalkyl iodides. (2018). Sci-Hub. [Link]
-
Azidofluoroalkylation of Alkenes with Simple Fluoroalkyl Iodides Enabled by Photoredox Catalysis. (2017). Organic Letters, 19(18), 4738-4741. [Link]
-
Visible Light–Induced (Per)fluoroalkylation by Photoredox Catalysis. (2018). Request PDF. [Link]
-
Systematic Optimization of Fluorogenic ARGET ATRP toward Rapid and Oxygen-Tolerant Analyte Detection. (2025). ACS Omega. [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. (n.d.). PMC. [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. (n.d.). Chemical Science. [Link]
- Perfluoroacyl peroxide production method, and fluoroalkyl iodide... (n.d.).
-
Systematic Optimization of Fluorogenic ARGET ATRP toward Rapid and Oxygen-Tolerant Analyte Detection. (2025). PubMed. [Link]
-
Visible Light–Induced (Per)fluoroalkylation by Photoredox Catalysis. (n.d.). ResearchGate. [Link]
-
Perfluoro Alkyl Iodide. (n.d.). Scribd. [Link]
-
Metal-free visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins using enamine catalyst. (2022). Semantic Scholar. [Link]
-
Radical Fluoroalkylation Reactions. (n.d.). Notables de la Ciencia. [Link]
-
Perfluoroalkyl iodide. (n.d.). Wikipedia. [Link]
-
Two pathways of initiation in the intermolecular Iodine Atom Transfer Addition Reaction (I-ATRA) initiated by AIBN. (2003). ResearchGate. [Link]
-
Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer. (n.d.). ACS Publications. [Link]
-
Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols. (n.d.). RSC Publishing. [Link]
-
Recent Advances in Iodine-Mediated Radical Reactions. (2024). PubMed Central. [Link]
-
Iodine atom transfer addition reaction of 1-iodoalkyl phosphonates to alkenes in the presence of α,α′-azoisobutyronitrile (AIBN): mechanistic aspects. (n.d.). RSC Publishing. [Link]
-
Non-metallic iodine single-atom catalysts with optimized electronic structures for efficient Fenton-like reactions. (2025). ResearchGate. [Link]
-
This compound CAS NO.376-32-9. (n.d.). Wuhan Chemwish Technology Co., Ltd. [Link]
-
1H,1H,2H,2H-perfluorodecyl-acrylate-containing block copolymers from ARGET ATRP. (2009). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodine atom transfer addition reaction of 1-iodoalkyl phosphonates to alkenes in the presence of α,α′-azoisobutyronitrile (AIBN): mechanistic aspects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Systematic Optimization of Fluorogenic ARGET ATRP toward Rapid and Oxygen-Tolerant Analyte Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Optimization of Fluorogenic ARGET ATRP toward Rapid and Oxygen-Tolerant Analyte Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Azidofluoroalkylation of Alkenes with Simple Fluoroalkyl Iodides Enabled by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 1h,1h,7h-dodecafluoroheptyl iodide during storage
Welcome to the technical support center for 1H,1H,7H-dodecafluoroheptyl iodide. This resource is designed for our valued partners in research, development, and manufacturing. Here, you will find comprehensive guidance, troubleshooting protocols, and frequently asked questions to ensure the long-term stability and integrity of this critical reagent in your experiments.
I. Executive Summary: The Challenge of Stability
This compound is a partially fluorinated alkyl iodide. While its unique structure is advantageous in many synthetic applications, the carbon-iodine (C-I) bond is inherently labile. This bond is susceptible to homolytic cleavage, particularly when exposed to energy sources like light and heat, leading to the formation of iodine and other degradation byproducts. This degradation can compromise the purity of the material, affect reaction stoichiometry, and introduce impurities into your final products.
The primary goal of proper storage and handling is to mitigate the factors that initiate this degradation cascade. This guide provides the foundational knowledge and practical steps to achieve this.
II. Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the storage and handling of this compound.
Q1: What are the ideal storage temperatures for this compound?
A1: For optimal stability, it is recommended to store the compound in a cool, dry, and well-ventilated location, ideally at temperatures below 25°C.[1] Refrigeration is a common and effective practice.
Q2: What type of container should I use for long-term storage?
A2: The material should be stored in the original amber glass bottle or another opaque container to protect it from light. Avoid storing it in metal containers, as metals can potentially catalyze degradation.[1][2]
Q3: I've noticed a slight pink or brownish tint in my previously colorless this compound. What does this mean?
A3: A pink or brownish discoloration is a visual indicator of degradation. This color is due to the formation of elemental iodine (I₂) as a result of the C-I bond cleavage.[2][3] While a slight tint may not significantly impact all applications, it signals that the material is beginning to degrade and should be purified if high purity is required.
Q4: Can I store this compound under an inert atmosphere?
A4: Yes, storing the compound under an inert atmosphere, such as argon or nitrogen, is a highly effective method to prevent oxidative degradation. By displacing oxygen, you minimize the potential for radical chain reactions that can accelerate decomposition.
Q5: Are there any common chemicals that are incompatible with this compound during storage?
A5: Yes, avoid storing this compound near strong oxidizing agents, strong bases, finely powdered metals, ammonia, and alcohols.[1][4][5] These substances can react with the alkyl iodide and promote its degradation.
III. Troubleshooting Guide: Diagnosing and Resolving Degradation
This section provides a more in-depth, problem-solution format for issues encountered during the use and storage of this compound.
Issue 1: Significant Discoloration Observed Upon Receipt or After Short-Term Storage
-
Observation: The liquid, which should be colorless, exhibits a noticeable pink, purple, or brown color.
-
Root Cause Analysis: The primary cause is exposure to light and/or heat, which initiates the homolytic cleavage of the C-I bond, leading to the formation of iodine (I₂).[2][3] This process can be accelerated by the presence of oxygen. Alkyl iodides are known to be light-sensitive.[5][6]
-
Immediate Action/Remediation:
-
Assess Purity: If the discoloration is minor, the material may still be suitable for some applications. However, for reactions sensitive to impurities or requiring precise stoichiometry, purification is necessary.
-
Purification Protocol: A common method to remove dissolved iodine is to wash the alkyl iodide with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer and can be separated.
-
-
Preventative Measures:
-
Light Exclusion: Always store the compound in amber glass bottles or wrap clear glass containers in aluminum foil to block light.[5][6]
-
Temperature Control: Store in a refrigerator or a cool, dark cabinet away from heat sources.[1]
-
Inert Atmosphere: For long-term storage or for high-purity applications, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Observation: Reactions using this compound from an older or improperly stored bottle give lower yields or show unidentified peaks in analytical data (e.g., GC-MS, NMR) compared to reactions with a fresh bottle.
-
Root Cause Analysis: The presence of degradation products, primarily iodine, can interfere with many chemical reactions. Iodine can act as a radical scavenger or participate in side reactions, thus altering the intended reaction pathway. The reduced concentration of the active alkyl iodide will also lead to lower yields.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reaction outcomes.
-
Detailed Steps:
-
Visual Inspection: First, check for any discoloration as described in Issue 1.
-
Purity Verification: If possible, analyze a small sample of the reagent using Gas Chromatography (GC) or quantitative Nuclear Magnetic Resonance (qNMR) to determine its purity. Compare this to the certificate of analysis of a new batch.
-
Purification: If impurities are detected, purify the bulk material using the washing protocol mentioned above. Ensure the purified material is thoroughly dried, as residual water can be detrimental to many reactions.
-
Storage Review: Critically evaluate your current storage protocol. Is the container opaque? Is it stored away from heat and light? Is an inert atmosphere necessary for your application's sensitivity?
-
Implement Best Practices: Based on the review, implement the recommended storage conditions to prevent future degradation.
-
Issue 3: Pressure Buildup in the Storage Container
-
Observation: A noticeable hiss is heard upon opening the container, or the cap appears to be under pressure.
-
Root Cause Analysis: While less common for this specific compound under normal conditions, pressure buildup can occur if the material is contaminated or stored at elevated temperatures. Decomposition can sometimes lead to the formation of gaseous byproducts.
-
Immediate Action:
-
Handle with Caution: Cool the container before opening. Open it slowly in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Inspect for Contamination: Visually inspect the material for any signs of foreign matter or significant changes in appearance.
-
-
Preventative Measures:
-
Strict Temperature Control: Adhere to the recommended storage temperature of below 25°C.[1] Avoid storing bottles in direct sunlight or near equipment that generates heat.
-
Ensure Purity: Use only clean, dry glassware when handling the reagent to prevent introducing contaminants that could catalyze decomposition.
-
IV. Summary of Best Practices for Storage and Handling
To maximize the shelf-life and maintain the purity of this compound, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, below 25°C. Refrigeration is recommended. | Reduces the rate of thermally induced C-I bond cleavage.[2] |
| Light | Store in an amber glass bottle or an opaque container. | Prevents photolytic (light-induced) degradation of the C-I bond.[3][5][6] |
| Atmosphere | For long-term storage, flush with an inert gas (Ar, N₂). | Minimizes oxidative degradation and radical chain reactions. |
| Container | Use glass containers. Avoid metal containers. | Prevents potential catalytic decomposition by metals.[1][2] |
| Compatibility | Store away from strong oxidizing agents, strong bases, and powdered metals. | Avoids chemical reactions that would degrade the compound.[1][4][5] |
V. Degradation Pathway Overview
The primary degradation mechanism for this compound is initiated by energy input, leading to the formation of radicals.
Caption: Simplified degradation pathway of alkyl iodides.
This diagram illustrates that the input of light or heat causes the weak C-I bond to break, forming a dodecafluoroheptyl radical (R•) and an iodine radical (I•). Two iodine radicals can then combine to form molecular iodine (I₂), which is responsible for the visible discoloration. The highly reactive dodecafluoroheptyl radical can then engage in a variety of side reactions.
By controlling the storage environment, you effectively limit the initial energy input required to start this degradation process, thereby preserving the integrity of your this compound.
VI. References
-
Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide: Reaction Mechanisms and System Efficiencies. (2021). Environmental Science & Technology. Retrieved January 20, 2026, from [Link]
-
Alkyl iodide storage container and method for purification of alkyl iodide. (2009). Google Patents. Retrieved January 20, 2026, from
-
Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. (2020, August 6). Chemical Reviews. Retrieved January 20, 2026, from [Link]
-
Reductive degradation of perfluoroalkyl compounds with aquated electrons generated from iodide photolysis at 254 nm. (2011). Photochemical & Photobiological Sciences. Retrieved January 20, 2026, from [Link]
-
Why do alkyl bromides and iodides develop colour when exposed to light? (2013, November 8). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Why can alkyl iodides not be prepared by directly heating iodine with alkenes? (2018, September 8). Quora. Retrieved January 20, 2026, from [Link]
-
Alkyl Iodide. (n.d.). Vedantu. Retrieved January 20, 2026, from [Link]
-
Reductive Degradation of Perfluoroalkyl Compounds with Aquated Electrons Generated from Iodide Photolysis at 254 nm. (2011). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. (2024, June 4). MDPI. Retrieved January 20, 2026, from [Link]
Sources
- 1. pccarx.com [pccarx.com]
- 2. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
analytical methods for detecting impurities in 1h,1h,7h-dodecafluoroheptyl iodide
An authoritative guide to the analytical methodologies and troubleshooting for purity assessment of 1H,1H,7H-Dodecafluoroheptyl Iodide.
Introduction: The Critical Need for Purity in Fluorinated Intermediates
This compound is a vital building block in synthesizing a wide array of fluorinated materials, including surfactants, polymers, and pharmaceutical intermediates. Its high degree of fluorination imparts unique chemical properties, but also presents distinct challenges in synthesis and purification. The presence of even trace impurities—such as starting materials, by-products, or degradation products—can significantly impact the performance, safety, and regulatory compliance of the final product.
This technical support guide, designed for researchers and drug development professionals, provides in-depth protocols and troubleshooting advice for the three primary analytical techniques used to assess the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Anticipating Potential Impurities
Effective impurity detection begins with understanding what to look for. During the synthesis and storage of this compound, several types of impurities can arise:
-
Starting Materials: Unreacted precursors, such as the corresponding alcohol (1H,1H,7H-dodecafluoro-1-heptanol).
-
Solvent Residues: Trace amounts of solvents used during the reaction or purification steps (e.g., dichloromethane, acetonitrile).[1][2][3]
-
By-products: Compounds formed from side reactions, which could include isomers or oligomers.
-
Degradation Products: The C-I bond can be susceptible to degradation, particularly in the presence of light or heat, potentially leading to the formation of radical species or corresponding alcohols/alkenes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the workhorse for analyzing volatile and semi-volatile compounds. For this compound, its volatility makes it an ideal candidate for GC analysis. The mass spectrometer provides definitive identification of the parent compound and any separated impurities based on their mass-to-charge ratio and fragmentation patterns. However, the reactive nature of fluorinated compounds requires careful optimization to prevent analytical artifacts.[4][5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in 10 mL of a high-purity, volatile solvent such as Ethyl Acetate or Hexane. The choice of solvent is critical to avoid co-elution with early-eluting impurities.
-
Vortex until fully dissolved.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: A mid-polarity column is often a good starting point. A DB-17ms (50%-Phenyl)-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm) is recommended for resolving potential aromatic and polar impurities.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split/Splitless injector at 250°C. Use a split ratio of 50:1 to avoid overloading the column.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters:
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C. Note: For fluorinated compounds where molecular ions may not be readily observed with EI, Field Ionization (FI) can be a powerful alternative if available.[7]
-
Quadrupole: 150°C.
-
Scan Range: 40-600 m/z.
-
-
Logical Workflow for GC-MS Analysis
Caption: Workflow for GC-MS impurity profiling.
Troubleshooting Guide & FAQs: GC-MS
| Question/Issue | Potential Cause & Scientific Rationale | Recommended Solution(s) |
| Why do my peaks show significant tailing? | Active Sites: The highly electronegative fluorine atoms can interact with active sites (silanols) in the injector liner or the front of the column, causing reversible adsorption.[8] | 1. Use an ultra-inert or deactivated injector liner. 2. Trim the first 10-15 cm of the column to remove accumulated active sites. 3. Confirm all connections are sound and there are no dead volumes.[9] |
| I see "ghost peaks" in my blank runs. | Carryover/Contamination: The analyte may be retained in the injector or column from a previous, more concentrated sample. It can also indicate contamination in the carrier gas line or septum bleed. | 1. Run a solvent wash injection (e.g., ethyl acetate) to clean the injector. 2. Bake out the column at its maximum isothermal temperature for 30-60 minutes. 3. Check for contamination by running a blank analysis without an injection.[9] |
| The molecular ion for my main peak is weak or absent. | Extensive Fragmentation: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation of fluorinated molecules, sometimes leaving no detectable molecular ion.[7] | 1. Lower the ionization energy if your instrument allows. 2. Use a softer ionization technique like Chemical Ionization (CI) or Field Ionization (FI) if available, as these are more likely to preserve the molecular ion.[7] |
| My peak response is decreasing over several injections. | Analyte Degradation/Adsorption: The compound may be degrading on hot surfaces in the inlet or adsorbing to active sites that are becoming more pronounced with each injection.[10] | 1. Lower the injector temperature in 10°C increments to find the lowest possible temperature that still ensures complete volatilization. 2. Replace the septum, as a cored septum can create active sites.[10][11] |
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While GC-MS is excellent for volatile compounds, HPLC is superior for non-volatile impurities or thermally sensitive ones. For this compound, HPLC provides a complementary view of purity. The key to success is selecting a stationary phase that offers unique selectivity for fluorinated compounds, as they often behave differently from traditional hydrocarbons on standard C18 columns.[12]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample.
-
Dissolve in 10 mL of the mobile phase (e.g., 90:10 Acetonitrile:Water). Ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.[13]
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector.
-
Column: A column with a fluorinated stationary phase is highly recommended for enhanced selectivity. A Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm) is an excellent choice for separating halogenated compounds and positional isomers.[14]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 70% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 228 nm, where the iodide chromophore has absorbance.[15]
-
Injection Volume: 5 µL.
-
Logical Workflow for HPLC Analysis
Caption: Logic for impurity identification and quantification by NMR.
Troubleshooting Guide & FAQs: NMR
| Question/Issue | Potential Cause & Scientific Rationale | Recommended Solution(s) |
| My baseline is rolled or distorted. | Poor Shimming / Receiver Gain: The magnetic field homogeneity across the sample is poor, or the receiver gain is set too high, causing signal clipping. | 1. Re-shim the spectrometer, focusing on Z1 and Z2 for basic correction. 2. Automatically adjust the receiver gain (rga command) before acquisition. 3. Ensure the sample is filled to the correct height in the NMR tube. |
| Integrals for known structures are not proportional. | Incomplete Relaxation: The relaxation delay (D1) is too short for the nuclei to return to equilibrium before the next pulse. This is a very common issue in ¹⁹F NMR. | 1. Increase the D1 delay. For ¹⁹F NMR, start with at least 20 seconds. [16]For ¹H NMR, 5 seconds is usually sufficient unless quaternary carbons are nearby. 2. Ensure the pulse angle is set correctly (e.g., 90° for quantitative analysis). |
| How do I identify an unknown impurity peak? | Structural Elucidation Required: The peak does not correspond to the main compound or any expected starting materials/solvents. | 1. Use the chemical shift and coupling constants (J-values) to infer the local chemical environment. 2. Run 2D NMR experiments (e.g., COSY for ¹H-¹H correlations, HSQC for ¹H-¹³C, and HMBC for long-range correlations) to build a structural fragment. 3. For fluorinated impurities, ¹H-¹⁹F coupling patterns can be highly informative. [17] |
| Can I trust the purity value from a single NMR experiment? | Method Validation: While qNMR is a primary analytical method, its accuracy depends on proper experimental setup and validation. | 1. Use a certified internal standard. 2. Ensure there is no signal overlap between the standard and the analyte/impurities. [16]3. Validate the method by analyzing a sample of known purity to confirm accuracy and precision. |
Summary: Comparison of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity; detection by mass. | Separation by polarity/solubility; detection by UV absorbance. | Detection of specific nuclei (¹H, ¹⁹F) in a magnetic field. |
| Strengths | - Excellent for volatile impurities.- High sensitivity.- Provides structural information from fragmentation. | - Versatile for a wide range of polarities.- Good for non-volatile or thermally labile impurities.- Robust and reproducible quantification. | - Absolute structural elucidation.- Quantitative without analyte-specific standards (qNMR).- ¹⁹F NMR is highly specific and sensitive for fluorinated species. [16][18] |
| Weaknesses | - Not suitable for non-volatile compounds.- Potential for on-column degradation.- Molecular ion can be absent in EI. [7] | - Requires a chromophore for UV detection.- Lower resolution than capillary GC.- Can consume significant amounts of solvent. | - Lower sensitivity than MS.- Can be complex to interpret for unknown impurities.- Requires higher sample concentration. |
| Best For... | Rapid screening for volatile solvents, starting materials, and by-products. | Quantifying known non-volatile impurities and assessing overall purity profile. | Definitive identification of unknown impurities and primary quantitative purity assessment (qNMR). |
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Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved January 20, 2026, from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved January 20, 2026, from [Link]
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Is it possible to analyze F-compounds with GCMS? (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
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Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9634-9645. Retrieved January 20, 2026, from [Link]
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Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved January 20, 2026, from [Link]
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Kuklenko, E., et al. (2005). Development of a Solid-Phase Extraction-HPLC/Single Quadrupole MS Method for Quantification of Perfluorochemicals in Whole Blood. Analytical Chemistry, 77(23), 7612-7618. Retrieved January 20, 2026, from [Link]
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Li, Y., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Journal of Analytical Atomic Spectrometry, 38(10), 2045-2052. Retrieved January 20, 2026, from [Link]
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1H,1H,7H-Dodecafluoroheptyl Pentafluorobenzoate. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
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Analytical Methods - Toxicological Profile for Iodine. (n.d.). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
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van Leeuwen, S. P. J., & de Boer, J. (2007). Recent developments in methods for analysis of perfluorinated persistent pollutants. Journal of Chromatography A, 1153(1-2), 177-185. Retrieved January 20, 2026, from [Link]
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HPLC Methods for analysis of Iodide ion. (n.d.). HELIX Chromatography. Retrieved January 20, 2026, from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved January 20, 2026, from [Link]
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Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. Retrieved January 20, 2026, from [Link]
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Practical Steps in GC Troubleshooting. (n.d.). Agilent Technologies. Retrieved January 20, 2026, from [Link]
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Quantitative NMR spectroscopy on fluorine-containing drugs. (2017). DiVA portal. Retrieved January 20, 2026, from [Link]
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Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
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A new HPLC method for the detection of iodine applied to natural samples of edible seaweeds and commercial seaweed food products. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to 1H,1H,7H-Dodecafluoroheptyl Iodide and Other Perfluoroalkyl Iodides for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated compounds, perfluoroalkyl iodides (PFAIs) stand out as versatile building blocks for the synthesis of complex molecules with tailored properties. Their utility in introducing fluorinated moieties is crucial in fields ranging from materials science to pharmaceuticals. This guide provides an in-depth comparison of 1H,1H,7H-dodecafluoroheptyl iodide, a partially fluorinated iodide, with its fully perfluorinated counterparts. We will explore their synthesis, physicochemical properties, and reactivity in key chemical transformations, supported by experimental data to inform your selection of the optimal reagent for your specific application.
The Significance of Fluorination in Modern Chemistry
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart characteristics such as enhanced thermal stability, chemical inertness, and unique lipophilicity.[1] These attributes are highly sought after in the design of advanced materials, including polymers and surfactants, as well as in the development of new pharmaceuticals with improved metabolic stability and bioavailability.
Perfluoroalkyl iodides are key reagents for introducing these desirable fluorinated chains. They are particularly valuable for their ability to participate in a variety of chemical reactions, most notably radical additions and cross-coupling reactions.
Introducing this compound: A Partially Fluorinated Alternative
This compound, with the structure F(CF₂)₅CH₂CH₂I, represents a unique class of PFAIs. Unlike its fully perfluorinated analogues, it possesses a hydrocarbon segment (-CH₂CH₂-) between the perfluorinated chain and the iodine atom. This structural feature significantly influences its physicochemical properties and reactivity, offering both advantages and disadvantages depending on the application.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a PFAI are critical determinants of its suitability for a particular reaction, influencing factors such as solubility, boiling point, and the strength of the carbon-iodine bond. The presence of the ethylene spacer in this compound leads to notable differences when compared to a fully perfluorinated iodide of similar chain length, such as perfluoroheptyl iodide (C₇F₁₅I).
| Property | This compound | Perfluorohexyl Iodide (C₆F₁₃I) | Perfluorooctyl Iodide (C₈F₁₇I) |
| Molecular Formula | C₇H₃F₁₂I | C₆F₁₃I | C₈F₁₇I |
| Molecular Weight ( g/mol ) | 441.98 | 445.95 | 545.96[2] |
| Boiling Point (°C) | 179.9 @ 760 mmHg | 138-140 | 160-161[3] |
| Density (g/cm³) | 1.93 | ~2.0 | 2.067 @ 20 °C[3] |
| C-I Bond Dissociation Energy (kcal/mol) | Estimated to be slightly lower than perfluoroalkyl iodides | ~53 | ~53 |
Note: Data for this compound is compiled from various sources.[4] Data for perfluorohexyl and perfluorooctyl iodide is for comparison.[2][3][4] The C-I bond dissociation energy for PFAIs is generally around 53 kcal/mol. The presence of the -CH₂- group adjacent to the iodine in the partially fluorinated analogue is expected to slightly weaken the C-I bond.
Synthesis of Perfluoroalkyl Iodides
The primary industrial method for synthesizing linear perfluoroalkyl iodides is through the telomerization of tetrafluoroethylene (TFE). This process involves the reaction of a telogen, typically a short-chain PFAI like pentafluoroethyl iodide (C₂F₅I), with a taxogen, TFE. The reaction proceeds via a free-radical chain mechanism and results in a mixture of PFAIs with varying chain lengths.
Typical Telomerization Reaction:
C₂F₅I + n CF₂=CF₂ → C₂F₅(CF₂CF₂)nI
The distribution of the resulting telomers can be controlled by adjusting reaction parameters such as temperature, pressure, and the molar ratio of reactants.
The synthesis of this compound typically involves a multi-step process, starting with the telomerization of vinylidene fluoride (VDF) with a suitable iodinated precursor.[5][6]
Reactivity and Performance in Key Chemical Transformations
The utility of PFAIs is largely defined by their performance in various chemical reactions. Below, we compare the reactivity of this compound with fully perfluorinated iodides in three key areas: radical addition, atom transfer radical polymerization (ATRP), and copper-catalyzed cross-coupling.
Radical Addition to Alkenes and Alkynes
Radical addition is a fundamental transformation for the formation of C-C bonds and the introduction of perfluoroalkyl groups into organic molecules. The reaction is initiated by the homolytic cleavage of the C-I bond, generating a perfluoroalkyl radical that then adds to an unsaturated bond.[7][8]
General Mechanism of Radical Addition:
graph "Radical Addition Mechanism" {
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edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Initiation [label="Initiation\n(e.g., heat, light)"];
RFI [label="RF-I"];
RF_rad [label="RF•"];
I_rad [label="I•"];
Alkene [label="R-CH=CH₂"];
Adduct_rad [label="RF-CH₂-C•H-R"];
Product [label="RF-CH₂-CHI-R"];
Initiation -> RFI [style=invis];
RFI -> RF_rad [label="Homolytic Cleavage"];
RF_rad -> Alkene [label="Addition"];
Alkene -> Adduct_rad;
Adduct_rad -> RFI [label="Iodine Transfer"];
RFI -> Product;
Adduct_rad -> Product;
Product -> I_rad [style=invis];
I_rad -> RF_rad [style=invis];
}
Caption: Simplified mechanism of ATRP initiation and propagation.
The kinetics of ATRP are influenced by the rate of initiation, which is dependent on the C-I bond strength of the initiator. The partially fluorinated structure of this compound may lead to different initiation kinetics compared to fully perfluorinated iodides, potentially offering a means to tune the polymerization rate.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-heteroatom bonds. Perfluoroalkyl iodides can be coupled with a variety of nucleophiles, including aryl and alkyl Grignard reagents, boronic acids, and amines.[9][10]
Experimental Protocol: Copper-Catalyzed Cross-Coupling of a Perfluoroalkyl Iodide with an Aryl Boronic Acid
-
Materials: Perfluoroalkyl iodide (1.0 eq.), aryl boronic acid (1.5 eq.), copper(I) catalyst (e.g., CuI, 0.1 eq.), ligand (e.g., 1,10-phenanthroline, 0.2 eq.), base (e.g., K₂CO₃, 2.0 eq.), and a suitable solvent (e.g., anhydrous DMF).
-
Procedure:
a. To a Schlenk tube, add the aryl boronic acid, base, copper catalyst, and ligand.
b. Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
c. Add the solvent and the perfluoroalkyl iodide via syringe.
d. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).
e. Monitor the reaction progress by TLC or GC-MS.
f. After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
h. Purify the crude product by column chromatography to obtain the cross-coupled product.
The presence of the -CH₂CH₂- spacer in this compound can influence the electronic and steric environment of the C-I bond, potentially affecting the efficiency and selectivity of the cross-coupling reaction.
Applications and Performance Advantages
The choice between this compound and a fully perfluorinated iodide depends on the desired properties of the final product.
-
Surfactants and Surface Coatings: The partially fluorinated nature of this compound can be advantageous in the synthesis of surfactants. The hydrocarbon segment can enhance solubility in certain media and modify the packing of the surfactant molecules at interfaces, potentially leading to different surface tension properties compared to surfactants derived from fully fluorinated alcohols.[11][12]
-
Polymers: In polymer synthesis, the choice of initiator can influence the properties of the resulting polymer. The use of this compound as an initiator in ATRP can lead to polymers with a partially fluorinated end-group, which may affect the polymer's thermal stability, solubility, and self-assembly behavior.
-
Pharmaceuticals: In drug development, the introduction of a perfluoroalkyl group can enhance a molecule's metabolic stability and lipophilicity. The specific structure of the PFAI used can fine-tune these properties. The partially fluorinated chain from this compound may offer a different balance of lipophilicity and metabolic stability compared to a fully perfluorinated chain.
Conclusion
This compound presents a valuable alternative to traditional fully perfluorinated iodides. Its unique partially fluorinated structure offers a different set of physicochemical properties and reactivity profiles. While direct comparative data is still emerging, the available information suggests that the presence of the hydrocarbon spacer can influence C-I bond reactivity and the properties of the resulting fluorinated molecules. Researchers and scientists should consider the specific requirements of their application when selecting a PFAI, weighing the potential benefits of the modified properties of partially fluorinated compounds against the well-established performance of their fully fluorinated counterparts. Further quantitative studies are needed to fully elucidate the comparative performance of these important reagents in a wider range of chemical transformations.
References
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Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. PMC. [Link]
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Synthesis and Characterization of Fluorinated Telomers Containing Vinylidene Fluoride and Hexafluoropropene from 1,6-Diiodoperfluorohexane. ResearchGate. [Link]
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Kinetics of Atom Transfer Radical Polymerization. ResearchGate. [Link]
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SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. CORE. [Link]
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Perfluorooctyl iodide | C8F17I | CID 10491. PubChem. [Link]
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High-resolution 19F and 1H NMR of a vinylidenefluoride telomer. ResearchGate. [Link]
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Copper-catalyzed arylation of 1H-perfluoroalkanes. SciSpace. [Link]
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Comparison of the Catalytic Activities of Copper(I) Iodide and Copper Nanoparticles in the N-Arylation of Adamantane-Containing Amines. ResearchGate. [Link]
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A Comparative Guide to High-Performance Coatings: Evaluating 1H,1H,7H-Dodecafluoroheptyl Acrylate Formulations
In the landscape of advanced material science, the pursuit of surfaces with exceptional durability, chemical inertness, and tailored wettability is paramount. For researchers, scientists, and professionals in drug development, the selection of an appropriate surface coating is a critical decision that can significantly impact experimental outcomes, device longevity, and product efficacy. This guide provides an in-depth performance evaluation of coatings derived from 1H,1H,7H-dodecafluoroheptyl iodide, primarily through its more readily polymerizable derivatives, 1H,1H,7H-dodecafluoroheptyl acrylate (DFHA) and 1H,1H,7H-dodecafluoroheptyl methacrylate (DFHMA).
We will objectively compare the performance of these fluorinated acrylic coatings with established alternatives, supported by experimental data and standardized testing methodologies. This analysis is designed to equip you with the necessary insights to make informed decisions for your specific applications.
The Foundation: Why Fluorination?
The exceptional properties of fluorinated polymers stem from the unique characteristics of the carbon-fluorine (C-F) bond. This bond is the strongest single bond in organic chemistry, imparting remarkable thermal, chemical, and oxidative stability to the polymer backbone. Furthermore, the low polarizability of the C-F bond results in weak intermolecular forces, leading to low surface energy. It is this low surface energy that is the primary driver for the hydrophobicity and oleophobicity of fluorinated coatings. Coatings formulated with monomers like DFHA and DFHMA are designed to leverage these properties for demanding applications.
Performance Benchmark 1: Surface Wettability and Hydrophobicity
A primary function of these coatings is to create a highly repellent surface. The effectiveness of this is quantified by measuring the contact angle of a liquid, typically water, on the coated surface. A higher contact angle indicates greater hydrophobicity.
Experimental Protocol: Contact Angle Measurement
The hydrophobicity of a coating is determined by measuring both static and dynamic contact angles.
1. Static Contact Angle Measurement:
- A goniometer is used to deposit a single, small droplet (typically 2-5 µL) of deionized water onto the coated surface.
- The angle formed between the tangent of the droplet at the three-phase (solid-liquid-gas) contact line and the solid surface is measured.
- This measurement is repeated at multiple locations on the surface to ensure statistical relevance.
2. Dynamic Contact Angle Measurement:
- Advancing Angle: A droplet is placed on the surface, and its volume is slowly increased. The advancing contact angle is the maximum angle achieved just before the contact line begins to move.
- Receding Angle: The volume of the droplet is then slowly decreased. The receding contact angle is the minimum angle observed just before the contact line retracts.
- The difference between the advancing and receding angles is the contact angle hysteresis , which provides insight into surface heterogeneity and droplet adhesion. A low hysteresis is desirable for self-cleaning surfaces.
Comparative Data: Fluorinated Acrylates vs. Alternatives
| Coating Type | Typical Static Water Contact Angle | Key Considerations |
| Poly(DFHA/DFHMA) (Expected) | > 120° | Excellent hydrophobicity and oleophobicity. |
| Silicone Acrylate | 90° - 110° | Good hydrophobicity, but generally lower than fluorinated counterparts. |
| Hydrocarbon-based Acrylic | 70° - 90° | Significantly less hydrophobic. |
| Uncoated Glass/Metal | < 30° | Hydrophilic, easily wetted. |
Performance Benchmark 2: Mechanical Durability and Abrasion Resistance
For many applications, a coating must not only provide the desired surface properties but also withstand mechanical wear and tear. The Taber Abrasion Test (ASTM D4060) is a widely accepted standard for evaluating the abrasion resistance of organic coatings.
Experimental Protocol: Taber Abrasion Test
-
A coated rigid panel is mounted on a turntable.
-
Two weighted abrasive wheels are lowered onto the surface.
-
The turntable rotates at a constant speed for a predetermined number of cycles.
-
The abrasion resistance is quantified by measuring the weight loss of the coating after a specific number of cycles (e.g., 1000 cycles). A lower weight loss indicates higher abrasion resistance.
Caption: Key steps in the chemical resistance evaluation of coatings.
Comparative Analysis:
The strong C-F bond provides coatings derived from DFHA and DFHMA with excellent resistance to a wide range of chemicals. This makes them particularly suitable for applications where exposure to corrosive or reactive substances is a concern.
| Coating Type | Acid Resistance | Base Resistance | Solvent Resistance |
| Poly(DFHA/DFHMA) | Excellent | Good to Excellent | Excellent |
| Silicone-based Coatings | Good | Fair to Good | Good |
| Epoxy Coatings | Good to Excellent | Excellent | Good |
| Standard Acrylic Coatings | Fair to Good | Fair | Fair to Good |
Conclusion and Recommendations
Coatings derived from 1H,1H,7H-dodecafluoroheptyl acrylate and methacrylate present a compelling option for applications demanding high levels of hydrophobicity and chemical resistance. Their performance in these areas is expected to be superior to many non-fluorinated alternatives. While their mechanical durability may not match that of highly cross-linked epoxy or polyurethane systems, the acrylate backbone provides a good balance of properties suitable for many scientific and industrial applications.
For researchers and professionals in drug development, the inert and repellent surface provided by these coatings can be advantageous for minimizing sample adhesion and contamination in high-throughput screening, microfluidics, and diagnostic devices.
The selection of the optimal coating will always be application-dependent. It is crucial to evaluate the specific performance requirements of your system against the comparative data presented in this guide. Whenever possible, conducting in-house testing that mimics the intended operational environment is highly recommended to validate the performance of any selected coating.
References
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1H,1H,7H-DODECAFLUOROHEPTYL ACRYLATE Three Chongqing Chemdad Co. Chemdad. Available at: [Link]
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Large-Area Deposition of Hydrophobic Poly(hexafluorobutyl Acrylate) Thin Films on Wetting-Sensitive and Flexible Substrates via Plasma-Enhanced Chemical Vapor Deposition. MDPI. Available at: [Link]
-
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. PubChem. Available at: [Link]
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2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate. PubChem. Available at: [Link]
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate. PubChem. Available at: [Link]
A Senior Application Scientist's Guide to the Validation of 1H,1H,7H-Dodecafluoroheptyl Iodide in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced material synthesis and drug delivery, the precise control over polymer architecture is paramount. Fluorinated polymers, in particular, offer a unique combination of properties including thermal stability, chemical resistance, and low surface energy. The introduction of fluorinated moieties is a key strategy in the development of novel materials. 1H,1H,7H-Dodecafluoroheptyl iodide, with the chemical formula C7H3F12I and CAS number 376-32-9, serves as a critical intermediate in the synthesis of such specialized fluorinated compounds and polymers.[1][2] This guide provides an in-depth technical comparison of this compound with alternative reagents in controlled radical polymerization, supported by representative experimental data and detailed protocols. Our focus is to equip researchers with the knowledge to make informed decisions in the selection of reagents for their specific applications.
The Role of this compound in Polymer Synthesis
This compound is a valuable chain transfer agent (CTA) in controlled radical polymerization techniques, most notably in Iodine Transfer Polymerization (ITP). The presence of a carbon-iodine bond allows for reversible deactivation of the growing polymer chain, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This level of control is crucial for applications where polymer properties are highly dependent on their microstructure, such as in drug delivery systems, advanced coatings, and nanomaterials.
The partially fluorinated nature of this compound, with a terminal hydrocarbon segment, offers a unique balance of properties. The fluorinated segment imparts the desired characteristics of hydrophobicity and chemical resistance, while the hydrocarbon portion can enhance solubility in common organic solvents and compatibility with non-fluorinated monomers.
Comparative Analysis: this compound vs. Alternatives
The selection of a chain transfer agent or initiator is a critical decision in polymer synthesis. Here, we compare the performance of this compound with other perfluoroalkyl iodides, as well as with non-fluorinated CTAs used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and alkyl halide initiators in Atom Transfer Radical Polymerization (ATRP).
Table 1: Modeled Performance Comparison in the Polymerization of Methyl Methacrylate (MMA)
| Chain Transfer Agent/Initiator | Polymerization Method | Typical Conversion (%) | PDI (Mw/Mn) | Remarks |
| This compound | ITP | 85-95 | 1.2 - 1.4 | Good control, introduces fluorinated end-group. |
| Perfluorohexyl Iodide (C6F13I) | ITP | 80-90 | 1.2 - 1.5 | Higher fluorine content, potentially lower solubility. |
| 2-Cyanoprop-2-yl dithiobenzoate | RAFT | 90-99 | 1.1 - 1.3 | Excellent control, non-fluorinated, requires careful selection of RAFT agent for the monomer.[3] |
| Ethyl α-bromoisobutyrate | ATRP | 90-98 | 1.1 - 1.3 | Well-established for MMA, requires a metal catalyst which may need to be removed from the final product.[4] |
Note: The data presented in this table is modeled based on typical results reported for these classes of compounds and polymerization techniques to provide a comparative framework.
Experimental Validation Protocols
To validate the efficacy of this compound as a chain transfer agent, we provide a detailed protocol for the Iodine Transfer Polymerization of Methyl Methacrylate (MMA). This protocol is designed to be a self-validating system, where the results can be directly compared with theoretical predictions and alternative methods.
Protocol 1: Iodine Transfer Polymerization of Methyl Methacrylate (MMA) using this compound
Objective: To synthesize poly(methyl methacrylate) (PMMA) with a controlled molecular weight and low polydispersity using this compound as a chain transfer agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Standard laboratory glassware for air-sensitive techniques (Schlenk line)
Workflow Diagram:
Caption: Experimental workflow for Iodine Transfer Polymerization.
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.442 g, 1.0 mmol) and AIBN (e.g., 0.0164 g, 0.1 mmol).
-
Degassing: Add anisole (e.g., 5 mL) to the flask. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Monomer Addition: Under a positive pressure of nitrogen or argon, add freshly purified MMA (e.g., 5.0 g, 50 mmol) via a degassed syringe.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70°C and stir.
-
Monitoring: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination: After the desired conversion is reached (e.g., 8 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol. Filter the precipitated polymer and dry it under vacuum at 40°C to a constant weight.
-
Characterization: Analyze the purified polymer by GPC to determine the number-average molecular weight (Mn) and polydispersity index (PDI). Use ¹H NMR to confirm the polymer structure and to determine the monomer conversion.
Causality Behind Experimental Choices:
-
AIBN as Initiator: AIBN is a common thermal initiator that provides a controlled source of radicals at 70°C.
-
Freeze-Pump-Thaw Cycles: This is a rigorous method to remove oxygen, which can act as a radical scavenger and inhibit the polymerization.
-
Anisole as Solvent: Anisole is a suitable solvent for both the monomer and the resulting polymer, ensuring a homogeneous reaction mixture.
-
Precipitation in Methanol: PMMA is insoluble in methanol, allowing for its effective separation from the unreacted monomer, solvent, and initiator fragments.
Comparison with Alternative Controlled Radical Polymerization Techniques
While ITP with this compound is a robust method, other techniques like RAFT and ATRP offer distinct advantages and disadvantages.
RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile method that can be applied to a wide range of monomers.[3] It typically yields polymers with very low PDIs. However, the choice of RAFT agent is crucial and monomer-specific. Also, the resulting polymers have a thiocarbonylthio end-group, which can be colored and may require post-polymerization modification for certain applications.
Caption: Simplified mechanism of RAFT polymerization.
ATRP
Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing well-defined polymers.[4] It often provides excellent control over the polymerization of acrylates, methacrylates, and styrenes.[5][6] A key drawback of ATRP is the use of a transition metal catalyst (typically copper-based), which can be difficult to completely remove from the final polymer product. This can be a significant issue in biomedical applications.
Caption: Simplified mechanism of ATRP.
Conclusion and Future Outlook
This compound is a highly effective chain transfer agent for the synthesis of well-defined fluorinated polymers via Iodine Transfer Polymerization. It offers a good balance of reactivity and control, with the added benefit of incorporating a fluorinated end-group. The choice between ITP with a fluoroalkyl iodide, RAFT, or ATRP will ultimately depend on the specific requirements of the target polymer, including the desired monomer composition, purity standards, and cost considerations. As the demand for advanced functional materials continues to grow, the development of novel and efficient polymerization techniques and reagents like this compound will remain a key area of research.
References
- Štefko, M., et al. (2015). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic study. European Polymer Journal, 69, 244-253.
- Balague, J., et al. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215-223.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- Ouchi, M., et al. (2005). Effect of Initiator and Ligand Structures on ATRP of Styrene and Methyl Methacrylate Initiated by Alkyl Dithiocarbamate. Macromolecules, 38(25), 10389-10396.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
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A Researcher's Guide to Surface Energy Modification with Fluorinated Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, control over surface properties is paramount. The surface energy of a material dictates its interaction with the surrounding environment, influencing everything from cellular adhesion on a biomedical implant to the stability of a drug formulation. Lowering surface energy is a common goal, and fluorinated compounds have emerged as the gold standard for achieving this, creating highly non-wettable and non-adhesive surfaces.
This guide provides a comparative analysis of different fluorinated compounds for surface energy modification. We will delve into the theoretical underpinnings of surface energy, the methodologies for its measurement, and a practical comparison of common fluorination strategies, supported by experimental data. This guide is designed to be a comprehensive resource, blending theoretical knowledge with actionable experimental protocols.
The Fundamental Importance of Surface Energy
In the bulk of a material, atoms and molecules experience cohesive forces from all directions, resulting in a stable, low-energy state. However, at the surface, these forces are anisotropic, leading to an excess of energy known as surface free energy. A high surface energy indicates a strong driving force for the surface to interact with its surroundings, for example, by adsorbing molecules or being wetted by a liquid. Conversely, a low surface energy surface is non-reactive and repels liquids.
The ability to precisely control surface energy is critical in numerous applications:
-
Biomedical Devices and Implants: Low surface energy coatings can prevent protein adsorption and bacterial biofilm formation, enhancing biocompatibility and reducing the risk of infection.
-
Drug Delivery: The surface properties of nanoparticles and other drug carriers influence their circulation time, cellular uptake, and interaction with biological barriers like mucus.
-
Microelectronics: Low surface energy films are used as anti-stiction coatings in microelectromechanical systems (MEMS).
-
Advanced Materials: Creating superhydrophobic and oleophobic surfaces for applications ranging from self-cleaning coatings to anti-fouling paints relies on minimizing surface energy.
Measuring Surface Energy: From Contact Angles to Quantitative Models
The most common method for probing the surface energy of a solid is through contact angle measurements. A drop of liquid placed on a solid surface will adopt a specific shape, and the angle formed at the three-phase (solid-liquid-vapor) contact line is the contact angle (θ). This angle is a manifestation of the balance between cohesive forces within the liquid and adhesive forces between the liquid and the solid.
A low contact angle (<90°) indicates good wettability (high surface energy), while a high contact angle (>90°) signifies poor wettability (low surface energy). The primary instrument for this measurement is the contact angle goniometer.
While the contact angle itself is an excellent indicator of wettability, several models are used to calculate the surface free energy of the solid (γsv).
The Zisman Plot Method
Developed by William A. Zisman, this empirical method determines the "critical surface tension" (γc) of a solid. This is the theoretical surface tension of a liquid that would just completely wet the solid (i.e., have a contact angle of 0°). A series of liquids with known surface tensions are used, and the cosine of their contact angles on the surface is plotted against their surface tensions. The data is then extrapolated to cos(θ) = 1 to find γc. While a powerful tool for comparing surfaces, the Zisman method is most accurate for non-polar surfaces.
The Owens, Wendt, Rabel, and Kaelble (OWRK) Method
For surfaces with both non-polar and polar characteristics, the OWRK method is more comprehensive. It divides the total surface free energy (γs) into a dispersive (non-polar, γs^D) and a polar (γs^P) component. By measuring the contact angles of at least two liquids with known dispersive and polar components (typically water and diiodomethane), a set of equations can be solved to determine the two components of the solid's surface free energy. This method provides deeper insight into the nature of the surface's interactions.
A Comparative Analysis of Fluorinated Surface Modifiers
The exceptional ability of fluorinated compounds to lower surface energy stems from the unique properties of the carbon-fluorine (C-F) bond. It is highly polar and very strong, yet has low polarizability, leading to weak van der Waals interactions. When a surface is terminated with fluorine atoms, particularly with trifluoromethyl (-CF3) groups, it becomes highly inert and repellent to both water (hydrophobic) and oils (oleophobic).
Here, we compare three major classes of fluorinated compounds used for surface modification.
Fluoropolymers
These are polymers containing fluorine atoms, with Polytetrafluoroethylene (PTFE) being the most well-known example. Other common fluoropolymers include Polyvinylidene fluoride (PVDF), Fluorinated ethylene propylene (FEP), and Perfluoroalkoxy alkanes (PFA).
-
Application Method: Typically applied as coatings via techniques like spin-coating, dip-coating, or spray-coating from a solution or dispersion, followed by a thermal curing step.
-
Performance: Fluoropolymers create durable, chemically resistant, and low-friction surfaces. PTFE, for instance, has a very low critical surface tension of around 18 mN/m. The wettability of different fluoropolymers can vary based on their specific chemical structure and the presence of other atoms like hydrogen or chlorine.
-
Advantages: Excellent chemical and thermal stability, readily available, and well-established application methods.
-
Limitations: Can be difficult to process, may require high curing temperatures, and achieving a uniform, thin film can be challenging. The environmental persistence of some fluoropolymers is also a growing concern.
Fluoroalkylsilanes
These molecules have a fluorinated alkyl chain and a reactive silane headgroup that can covalently bond to hydroxylated surfaces (like glass, silicon wafers, and many metal oxides). They are typically applied as self-assembled monolayers (SAMs).
-
Application Method: Solution-phase deposition (dipping the substrate in a dilute solution of the fluoroalkylsilane) or vapor-phase deposition. The silane headgroup reacts with surface hydroxyl groups to form a dense, organized monolayer.
-
Performance: Fluoroalkylsilane SAMs can produce highly ordered surfaces with extremely low surface energies, often outperforming bulk fluoropolymers. The terminal -CF3 groups pack densely at the surface, creating a highly non-wettable interface.
-
Advantages: Form very thin (nanometer-scale), uniform coatings. The covalent attachment provides good stability. The surface properties can be tuned by changing the length of the fluoroalkyl chain.
-
Limitations: The quality of the SAM is highly dependent on the cleanliness and preparation of the substrate. The long-term stability in harsh environments can be a concern compared to thick polymer coatings.
Fluorinated Diamond-Like Carbon (F-DLC) Coatings
F-DLC is an amorphous carbon material containing a significant fraction of fluorine.
-
Application Method: Plasma-enhanced chemical vapor deposition (PECVD), where a precursor gas containing carbon and fluorine is used to deposit a thin film.
-
Performance: F-DLC coatings combine the desirable properties of diamond-like carbon (high hardness, low friction) with the low surface energy of fluorocarbons. Increasing the fluorine content in the film leads to a decrease in surface energy.
-
Advantages: Excellent mechanical properties (hardness, wear resistance), tunable surface energy by controlling the fluorine content during deposition, and good adhesion to a variety of substrates.
-
Limitations: Requires specialized vacuum deposition equipment, making it a more complex and expensive process compared to solution-based methods.
Comparative Data Summary
The following table summarizes typical surface energy values for surfaces modified with these different classes of fluorinated compounds. It is important to note that these values can vary depending on the specific compound, substrate, and deposition method.
| Surface Modifier | Typical Critical Surface Tension (γc) (mN/m) | Key Features |
| Untreated Glass/Silicon | ~40-70 | High energy, hydrophilic |
| Polyethylene | ~31 | Low energy hydrocarbon surface |
| Polytetrafluoroethylene (PTFE) | ~18 | Very low energy, hydrophobic, oleophobic |
| Fluoroalkylsilane SAM | 6-15 | Extremely low energy, highly ordered surface |
| Fluorinated DLC (high F content) | ~15-25 | Low energy with excellent mechanical properties |
Experimental Protocols
To provide a practical context, we outline a general workflow for surface modification and characterization.
Workflow for Surface Modification and Analysis
Caption: General workflow for surface modification with fluoroalkylsilanes and subsequent surface energy characterization.
Detailed Protocol: Surface Modification with a Fluoroalkylsilane SAM
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer or glass slide) thoroughly. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. This process not only cleans the surface but also ensures it is fully hydroxylated (covered with -OH groups).
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the fluoroalkylsilane (e.g., (1H,1H,2H,2H-Perfluorooctyl)trichlorosilane) in an anhydrous solvent like toluene or hexane in a glovebox or desiccator to minimize exposure to atmospheric moisture.
-
Immerse the cleaned and dried substrate in the silane solution for 1-2 hours.
-
After immersion, rinse the substrate sequentially with the pure solvent (e.g., toluene), followed by ethanol or isopropanol, to remove any physisorbed molecules.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the cross-linking of the silane molecules and strengthen the monolayer.
-
Detailed Protocol: Surface Energy Measurement and Calculation
-
Contact Angle Measurement:
-
Place the modified substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (2-5 µL) of a test liquid onto the surface. Common test liquids include deionized water, glycerol, and diiodomethane.
-
Capture a high-resolution image of the droplet.
-
Use the goniometer's software to analyze the image and determine the contact angle at the liquid-solid interface.
-
Repeat the measurement at several different spots on the surface to ensure reproducibility.
-
-
OWRK Calculation:
-
Using the measured contact angles for at least two liquids with known polar and dispersive surface tension components (e.g., water and diiodomethane), apply the OWRK equation to solve for the unknown polar (γs^P) and dispersive (γs^D) components of the solid's surface free energy. The sum of these two components gives the total surface free energy.
-
Visualization of Surface Energy Concepts
The Fluorous Advantage: A Comparative Guide to 1H,1H,7H-Dodecafluoroheptyl Iodide in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the pursuit of efficiency and purity in chemical synthesis is a constant endeavor. Traditional purification methods, such as column chromatography, are often time-consuming, solvent-intensive, and can lead to significant product loss. This guide provides an in-depth technical comparison of 1H,1H,7H-dodecafluoroheptyl iodide and its non-fluorinated counterparts, demonstrating the profound advantages of leveraging fluorous chemistry for streamlined synthesis and purification.
The strategic incorporation of fluorine into molecules can dramatically alter their physical properties, a principle that underpins the power of fluorous synthesis.[1] By tagging a molecule with a perfluorinated chain, such as the dodecafluoroheptyl group, its solubility profile is uniquely modified, rendering it highly soluble in fluorinated solvents while remaining immiscible with most organic and aqueous media.[2] This partitioning behavior forms the basis of a highly efficient separation technique known as Fluorous Solid-Phase Extraction (F-SPE), which often circumvents the need for traditional chromatography.[3]
Physicochemical Properties: A Tale of Two Iodides
The distinct advantages of this compound begin at the fundamental level of its physical properties when compared to its non-fluorinated analog, heptyl iodide.
| Property | This compound | Heptyl Iodide | Rationale for Advantage |
| CAS Number | 376-32-9[4] | 4282-40-0[5] | - |
| Molecular Formula | C7H3F12I[6] | C7H15I[5] | The high fluorine content is the source of its unique properties. |
| Molecular Weight | 441.98 g/mol | 226.10 g/mol [5] | The significantly higher molecular weight of the fluorinated compound is a key factor in its distinct physical properties. |
| Density | ~1.9 - 2.044 g/cm³[7][8] | 1.379 g/mL at 25 °C[9] | The higher density facilitates phase separation from many common organic solvents. |
| Boiling Point | 78 °C[8] | 204 °C[9] | The lower boiling point of the fluorinated iodide can be advantageous for removal under reduced pressure, though its primary utility is not as a volatile component. |
| Solubility | Soluble in fluorinated solvents; Insoluble in water and many organic solvents.[10] | Soluble in benzene and ether; Insoluble in water.[5][11] | This unique solubility profile is the cornerstone of fluorous separation techniques. |
The Mitsunobu Reaction: A Case Study in Fluorous Purification
The Mitsunobu reaction is a widely used method for the conversion of alcohols to a variety of other functional groups.[12] However, a significant drawback of this reaction is the difficulty in separating the desired product from the triphenylphosphine oxide and hydrazide byproducts, which often necessitates tedious chromatographic purification.[13] Fluorous chemistry offers an elegant solution to this problem.[14]
By employing a fluorous-tagged reagent, in this case, a fluorous phosphine, the byproducts of the reaction also become fluorous-tagged. This allows for their selective removal from the non-fluorinated product using F-SPE. While this example uses a fluorous phosphine, the principle is directly applicable to syntheses where the substrate itself is tagged with a group derived from this compound.
Conceptual Workflow: Fluorous vs. Conventional Mitsunobu Reaction
Caption: Comparison of conventional and fluorous Mitsunobu reaction workflows.
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
The following is a general protocol for the purification of a non-fluorinated product from fluorous byproducts using F-SPE. This protocol is based on the principles described for the separation of products from fluorous Mitsunobu reagents.[14]
Materials:
-
Crude reaction mixture containing the non-fluorinated product and fluorous byproducts.
-
Fluorous silica gel cartridge.
-
Fluorophobic solvent (e.g., 80:20 Methanol/Water).
-
Fluorophilic solvent (e.g., Methanol or other suitable organic solvent).
Procedure:
-
Conditioning the Cartridge:
-
Wash the fluorous silica gel cartridge with the fluorophilic solvent (e.g., 3-5 column volumes of methanol) to activate the fluorous phase.
-
Equilibrate the cartridge with the fluorophobic solvent (e.g., 3-5 column volumes of 80:20 methanol/water).
-
-
Loading the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the fluorophobic solvent.
-
Load the sample onto the conditioned cartridge.
-
-
Washing (Eluting the Non-Fluorous Product):
-
Wash the cartridge with the fluorophobic solvent (e.g., 80:20 methanol/water). The non-fluorinated product will have a low affinity for the fluorous stationary phase and will elute from the column.
-
Collect the eluent containing the purified product.
-
-
Eluting the Fluorous Byproducts (Optional Regeneration):
-
Wash the cartridge with the fluorophilic solvent (e.g., methanol) to elute the retained fluorous byproducts.
-
This fraction can be collected if regeneration and recycling of the fluorous reagent are desired.
-
Logical Flow of Fluorous Solid-Phase Extraction
Caption: Step-by-step workflow for Fluorous Solid-Phase Extraction (F-SPE).
Quantitative Advantages of the Fluorous Approach
Causality Behind the Experimental Choices
The choice to employ a fluorous tag like the dodecafluoroheptyl group is driven by the desire to impart a unique physical property to a molecule that can be exploited for purification. The C-F bond is highly polarized, yet due to the symmetry of perfluorinated chains, these molecules have very low polarizability and weak intermolecular interactions with non-fluorinated molecules. This results in the observed immiscibility with both polar and non-polar organic solvents, leading to the formation of a distinct "fluorous phase".[10]
In F-SPE, the stationary phase consists of silica gel modified with a bonded fluorous phase (e.g., perfluoroalkyl chains). When a mixture of fluorous-tagged and non-tagged compounds in a "fluorophobic" solvent is passed through the cartridge, the fluorous-tagged molecules are selectively retained through strong fluorine-fluorine interactions with the stationary phase. The non-tagged molecules, having no affinity for the fluorous stationary phase, pass through unimpeded. A subsequent wash with a "fluorophilic" solvent disrupts these interactions and elutes the tagged molecules. This process is highly efficient and predictable, making it a powerful tool in modern organic synthesis.[20][21]
Conclusion
The use of this compound as a precursor for fluorous tagging represents a significant advancement over non-fluorinated alternatives for researchers seeking to enhance the efficiency and purity of their chemical syntheses. The unique physicochemical properties imparted by the dodecafluoroheptyl group enable the use of powerful purification techniques like Fluorous Solid-Phase Extraction, which can dramatically simplify workflows, reduce solvent consumption, and improve overall yields. For drug development professionals and scientists in related fields, the adoption of fluorous chemistry offers a tangible advantage in the rapid synthesis and purification of compound libraries and complex target molecules.
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Chem-Tools. (n.d.). 1H, 1H, 7H-dodecafluoroheptyl iodide. Retrieved from [Link]
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- Curran, D. P., Luo, Z., & Zhang, Q. (2012). Binary fluorous tagging enables the synthesis and separation of a 16-stereoisomer library of macrosphelides.
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- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-碘庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 11. 1-Iodoheptane, 1-Iodoheptane 4282-40-0, 1-Iodoheptane suppliers in India. [sodiumiodide.net]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. Fluorous Mitsunobu reagents and reactions [organic-chemistry.org]
- 15. youtube.com [youtube.com]
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- 21. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
case studies and literature review of 1h,1h,7h-dodecafluoroheptyl iodide applications
Starting Research on Applications
I'm kicking off my research by diving deep into Google, aiming to gather a comprehensive collection of case studies and literature reviews. My focus is on the diverse applications of 1H,1H,7H-dodecafluoroheptyl iodide, specifically targeting identifying
Analyzing Potential Applications
I'm now zeroing in on the applications of this compound, concentrating on surface modification, fluorinated compound synthesis, and materials science. I'm actively searching for comparative studies to evaluate its performance versus alternatives. I'm also hunting for specific experimental protocols, quantitative data, and insights into the mechanisms at play. This information is key to understanding its strengths, weaknesses, and unique qualities.
Defining Scope and Structure
I'm solidifying the scope and structure of the comparison guide. I'm prioritizing chemical properties and significance, then diving deep into applications. I will include data-driven comparisons and diagrams illustrating mechanisms. I'm also ensuring a comprehensive reference list with valid URLs. The final document will reflect this structure.
Defining the Scope
I've begun to define the scope by searching for relevant information on perfluoroalkyl iodides. Initial findings provide a solid foundation. However, to meet the specific prompt requirements, I must narrow my approach. I'm focusing on their applications in polymer synthesis.
Refining the Search
I'm now zeroing in on more targeted applications. While I've gathered general info on perfluoroalkyl iodides in polymer synthesis and precursors, I lack specifics on "this compound." The search is expanding to finding its case studies, alternatives, and quantitative data for comparison. Detailed experimental protocols and the rationale behind experimental choices are also the goal. My next steps involve a more focused search strategy.
Targeting Specific Applications
I'm expanding my approach to focus on specific applications of this compound, rather than broad applications of all perfluoroalkyl iodides. The initial findings have been useful for general understanding, but I need to identify detailed case studies, alternative compounds, and quantitative data. I'm focusing on finding synthesis methods and comparisons with other fluorinated iodides. My search now includes strategies that might use this iodide as an intermediate.
Gathering More Data
I've made a breakthrough in this search. The second round of searches revealed more pertinent details, though crucial data for this compound is still sparse. I located a paper on a derivative synthesis, specifically "1H,1H,7H-dodecafluoroheptyl penta."
Analyzing Found Information
I've learned that the alcohol precursor can be used to synthesize the iodide. Additionally, I now have a solid grasp on perfluoroalkyl iodides' general applications in radical reactions. I still need case studies and data on the iodide itself, comparative studies, and detailed experimental protocols.
Narrowing My Focus
I'm now zeroing in on this compound synthesis, and seeking related patents and comparative studies. My search will target detailed experimental procedures, properties like surface energy, and reactivity ratios. I aim to find review articles on fluoroalkyl iodides for structure-property insights.
Refining Search Strategies
I am now focusing on the synthesis of this compound, exploring related patents and studies of similar compounds. I need detailed procedures and property data, especially surface energy and reactivity. I am also looking for review articles on fluoroalkyl iodides. The synthesis, applications in organic synthesis and materials science will be key guide sections, but I will be transparent about the data gaps. I'm building a logical guide, using analogous data where direct comparisons are unavailable. I have a clearer picture of the guide's structure.
Analyzing Data Deficiencies
Right now, I'm focusing on the information gaps. I've gathered some data related to derivatives, but I'm missing direct case studies and comparative data concerning detailed protocols related to the core compound, this compound. The synthesis of related compounds is documented, but the focus is still off.
Evaluating Experimental Gaps
I'm now zeroing in on missing specific examples and comparisons for this compound. I've uncovered its potential precursor, the pentafluorobenzoate derivative, and general applications, but I still lack detailed protocols and direct performance comparisons. I understand structure-property relationships in fluorinated compounds, and I'm using this understanding to analyze the implications of various chain lengths.
Adapting Research Strategy
I'm acknowledging the limited data on the target compound. It's time to shift gears. Given the information I've found on similar compounds, I'll need to extrapolate. I'll focus on the known properties and applications of related perfluoroalkyl iodides and extrapolate their likely behavior. I'll be clear about this inference.
Shifting Focus, Refining Strategy
I'm now pivoting to a practical approach. Given the data limitations, I'll emphasize the relative scarcity of information on this specific iodide. I'll leverage data from analogous perfluoroalkyl iodides to infer its properties and applications. This approach will allow me to be comprehensive, and it addresses the data gaps by offering an informed perspective.
Prioritizing Resourcefulness, Refining Scope
I'm now setting a new course, given the limited specific data available. I'll acknowledge the scarcity of direct information and will focus on extrapolating from related compounds. I'll emphasize the precursor alcohol, and I will develop hypothetical protocols based on general perfluoroalkyl iodide methods. I'll also build a comparative framework using literature on structure-property relationships to offer a detailed guide.
Formulating Guide Structure
I'm now fully committed to the revised strategy. I'll clearly acknowledge the data limitations on this specific compound and will move to structure the guide. I'll cover its synthesis, draw parallels with known perfluoroalkyl iodides, and build comparative analyses to make up for the data gaps, with hypothetical protocols.
A Comparative Guide to the Long-Term Stability of Surfaces Treated with 1H,1H,7H-Dodecafluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
In the realms of advanced materials, biotechnology, and pharmaceutical development, the precise control of surface properties is paramount. The creation of stable, low-energy surfaces is critical for applications ranging from anti-fouling coatings for biomedical devices to high-performance microfluidics. Among the various methods for achieving such surfaces, the use of fluorinated compounds is prevalent due to the unique properties of the carbon-fluorine bond. This guide provides an in-depth technical assessment of the long-term stability of surfaces treated with 1H,1H,7H-dodecafluoroheptyl iodide, a member of the perfluoroalkyl iodide family.
This document moves beyond a simple recitation of facts to offer a comparative analysis against common alternative surface modification agents, principally fluoroalkylsilanes. We will delve into the underlying chemical principles governing surface attachment and degradation, present available experimental data, and provide detailed protocols for the rigorous assessment of long-term stability. Our objective is to equip researchers with the necessary knowledge to make informed decisions when selecting surface modification strategies for demanding applications.
The Foundation of Stability: Surface Attachment Chemistry
The long-term performance of any surface treatment is intrinsically linked to the nature and strength of the bond between the modifying molecule and the substrate. In the case of this compound, the primary interaction with hydroxylated surfaces (such as glass, silicon dioxide, or metal oxides) is not a covalent bond but rather a form of halogen bonding. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with the electron-rich oxygen of the surface hydroxyl groups.
In contrast, the most common alternatives, fluoroalkylsilanes (e.g., (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trichlorosilane), form robust covalent siloxane bonds (Si-O-Si) with the substrate. This fundamental difference in attachment chemistry is a critical determinant of their relative long-term stability.
Comparative Analysis of Long-Term Stability
The selection of a surface modifying agent should be based on a thorough understanding of its performance under the specific environmental stresses it will encounter. Here, we compare the stability of this compound-treated surfaces with that of surfaces treated with fluoroalkylsilanes and, to a lesser extent, fluoroalkylthiols on gold, under several key degradation vectors.
Photochemical Stability
One of the most significant environmental stressors for many materials is exposure to ultraviolet (UV) radiation. The carbon-iodine (C-I) bond in perfluoroalkyl iodides is known to be susceptible to photolysis, which can lead to the formation of perfluoroalkyl radicals. This process can be facilitated by the presence of water. While this reactivity is harnessed in certain photochemical perfluoroalkylation reactions, it represents a significant degradation pathway for surface coatings intended for long-term use in light-exposed environments.
Recent studies on a long-chain analogue, perfluorododecyl-iodide, have shown that self-assembled monolayers (SAMs) of this compound on silicon dioxide (SiO2) and titanium dioxide (TiO2) degrade upon exposure to ambient light over a period of a month.[1] This degradation manifests as a loss of fluorine from the surface, a process that is notably accelerated on the photocatalytic TiO2 substrate.[1] Samples stored in the dark, however, show minimal degradation over a three-month period.[2]
Fluoroalkylsilane coatings, on the other hand, are generally recognized for their excellent UV stability.[3] The Si-O-Si bonds that anchor the coating to the surface and the C-F bonds of the fluorinated tail are highly resistant to UV degradation, making them a more suitable choice for applications involving prolonged light exposure.
Hydrolytic Stability
Hydrolytic stability is a critical parameter for surfaces intended for use in aqueous environments, such as biomedical implants or marine coatings. The stability of the bond between the surface and the modifying agent is paramount. As previously mentioned, this compound relies on non-covalent halogen bonding for surface attachment. While these interactions can be strong for a non-covalent bond, they are inherently more susceptible to disruption by solvent molecules, particularly water, compared to covalent bonds.
Fluoroalkylsilanes, by forming a cross-linked network of covalent siloxane bonds with the substrate, offer significantly enhanced hydrolytic stability. This makes them the preferred choice for applications requiring long-term immersion in aqueous or high-humidity environments.
Thermal Stability
The performance of surface coatings at elevated temperatures is crucial for many industrial and research applications. The thermal stability of a surface coating is determined by the bond energies of its constituent chemical moieties.
While specific data for this compound is limited, studies on analogous perfluoroalkylsilane monolayers provide valuable insights. For instance, 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PTES) monolayers on SiO2 have been shown to begin decomposing at temperatures between 373 K and 423 K (100 °C and 150 °C).[4][5] This decomposition involves the breakdown of the CF3 and CF2 groups.[4][5] In contrast, octadecyltrichlorosilane (OTS), a non-fluorinated alkylsilane, is thermally stable up to 573 K (300 °C).[4][5] This suggests that while the silane linkage to the surface is robust, the fluorinated chain itself can be a point of thermal degradation. The thermal stability of the C-I bond in the iodide compound is expected to be lower than that of the C-C and C-F bonds in the silane, suggesting a lower overall thermal stability for iodide-based coatings.
Chemical Resistance
The ability of a surface to resist degradation upon exposure to various chemicals is essential for its longevity and performance. Perfluoroalkyl chains are renowned for their chemical inertness, a property that both this compound and fluoroalkylsilanes leverage.
However, the stability of the linkage to the surface remains a key differentiator. The covalent network of fluoroalkylsilanes provides superior resistance to a broader range of chemical agents, including acids and bases, compared to the halogen-bonded iodide.
Quantitative Performance Data
To facilitate a direct comparison, the following table summarizes key performance metrics for surfaces treated with this compound and a representative fluoroalkylsilane. It is important to note that the data for the iodide is based on studies of longer-chain analogues and general principles of perfluoroalkyl iodide chemistry due to a lack of specific long-term stability studies on this exact compound.
| Performance Metric | This compound Treated Surface | Fluoroalkylsilane Treated Surface | References |
| Primary Attachment Mechanism | Halogen Bonding (Non-covalent) | Covalent Siloxane Bonds (Si-O-Si) | [6] |
| Photochemical Stability (UV) | Susceptible to degradation (C-I bond cleavage, defluorination) | Excellent | [1][2][3] |
| Hydrolytic Stability | Moderate; susceptible to displacement by water over time | Excellent | [3] |
| Thermal Decomposition Onset | Estimated < 150 °C | ~100-150 °C (for the perfluoroalkyl chain) | [4][5] |
| Chemical Resistance | Good (due to perfluoroalkyl chain) | Excellent (due to covalent attachment and perfluoroalkyl chain) | [3] |
Experimental Protocols for Stability Assessment
To empower researchers to conduct their own rigorous stability assessments, we provide the following detailed experimental protocols. The rationale behind each step is explained to foster a deeper understanding of the evaluation process.
Protocol 1: Assessment of Photochemical Stability
Objective: To evaluate the degradation of the surface treatment upon exposure to UV radiation.
Methodology:
-
Sample Preparation: Prepare multiple samples of the substrate (e.g., silicon wafers with a native oxide layer) treated with this compound and the alternative coating(s) following established procedures. Prepare control samples that will be stored in the dark.
-
Initial Characterization: Characterize the initial state of all samples using:
-
Contact Angle Goniometry: Measure the static water contact angle and contact angle hysteresis. A high static contact angle and low hysteresis indicate a well-formed, hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): Obtain high-resolution spectra of the C 1s, F 1s, O 1s, Si 2p, and I 4d regions. This will provide a baseline for the elemental composition and chemical states of the surface.
-
-
UV Exposure: Place the test samples in a UV weathering chamber equipped with a lamp that simulates the solar spectrum (e.g., a xenon arc lamp). The specific wavelength and intensity should be chosen to be relevant to the intended application.
-
Periodic Characterization: At predetermined time intervals (e.g., 24, 48, 100, 500 hours), remove a sample from the chamber and re-characterize it using contact angle goniometry and XPS.
-
Data Analysis:
-
Contact Angle: A decrease in the water contact angle over time indicates a loss of hydrophobicity and thus degradation of the coating.
-
XPS: A decrease in the F/C or F/Si atomic ratio indicates defluorination. Changes in the C 1s spectrum can reveal the formation of new carbon-oxygen species, indicating oxidation. A decrease in the I/Si ratio would indicate cleavage of the C-I bond and loss of the molecule from the surface.
-
Causality Behind Experimental Choices:
-
XPS is chosen for its surface sensitivity and ability to provide quantitative elemental and chemical state information, which is crucial for identifying degradation mechanisms like defluorination and oxidation.
-
Contact angle goniometry is a simple yet highly sensitive probe of the outermost surface chemistry. Changes in wettability are a direct consequence of chemical changes in the coating.
-
Control samples stored in the dark are essential to decouple the effects of UV radiation from any potential thermal degradation or natural aging.
Protocol 2: Assessment of Hydrolytic Stability
Objective: To determine the stability of the surface treatment upon prolonged immersion in an aqueous environment.
Methodology:
-
Sample Preparation: Prepare treated substrates as described in Protocol 1.
-
Initial Characterization: Perform initial contact angle and XPS analysis.
-
Aqueous Immersion: Immerse the samples in a relevant aqueous solution (e.g., deionized water, phosphate-buffered saline, or artificial seawater) at a controlled temperature.
-
Periodic Characterization: At regular intervals, remove the samples, rinse them gently with deionized water, dry them with a stream of inert gas (e.g., nitrogen), and re-characterize them using contact angle goniometry and XPS.
-
Data Analysis: A decrease in the water contact angle and changes in the elemental ratios in the XPS spectra will indicate the desorption of the coating or its chemical degradation.
Causality Behind Experimental Choices:
-
Immersion testing directly simulates the conditions the coating would experience in many of its intended applications.
-
Controlled temperature is important as temperature can influence the rate of hydrolysis and desorption.
-
Gentle rinsing and drying are necessary to remove any physisorbed contaminants from the immersion medium without mechanically damaging the coating.
Visualization of Key Concepts
Conclusion
The long-term stability of a surface modification is a critical factor that dictates its utility in real-world applications. While this compound can impart desirable hydrophobic properties to a surface, its reliance on non-covalent halogen bonding for attachment and the inherent photosensitivity of the carbon-iodine bond render it less stable over the long term compared to covalently bound fluoroalkylsilanes.
For applications requiring robust performance under prolonged exposure to UV radiation, aqueous environments, or significant thermal stress, fluoroalkylsilane-based treatments are demonstrably superior. The choice between these surface modification agents should, therefore, be made with a clear understanding of the environmental conditions the treated surface will face. The experimental protocols provided in this guide offer a framework for conducting rigorous, comparative stability assessments to inform this critical decision-making process.
References
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Bayraktar, M., & Yüksel, O. (2023). Investigation of the effect of anti-fouling systems on meeting energy efficiency regulations. Marine Science and Technology Bulletin, 12(2), 172-181. [Link]
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Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. (2022). MDPI. [Link]
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Fluorinated Silane Self-Assembled Monolayers as Resists for Patterning Indium Tin Oxide. (2008). ResearchGate. [Link]
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Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. (2017). PubMed. [Link]
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Indoor accelerated aging behavior of two high-performance marine coatings. (2025). Engineering Science. [Link]
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Long-Term Stability of Self-Assembled Monolayers in Biological Media. (2008). ResearchGate. [Link]
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Perfluorinated Self-Assembled Monolayers enhance the Stability and Efficiency of Inverted Perovskite Solar Cells. (n.d.). Helmholtz-Zentrum Berlin. [Link]
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Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation pathway. (2017). The Journal of Chemical Physics. [Link]
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Pollutant-accelerated aging behaviors of fluorocarbon coating in tropical marine atmosphere. (2021). ResearchGate. [Link]
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SiSiB SILICONES. (n.d.). Fluoro Silanes as surface modification, fluorosilane coating. [Link]
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Testing and Accelerated Aging of Conductive Antifouling Paints for Marine Applications. (2014). VTechWorks. [Link]
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Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2. (2020). MDPI. [Link]
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Water facilitated photolysis of perfluoroalkyl iodides via halogen bonding. (2021). RSC Publishing. [Link]
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Yang, X., et al. (2020). Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2. Nanomaterials, 10(2), 210. [Link]
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Yang, X., Wang, H., Wang, P., Yang, X., & Mao, H. (2020). Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2. ResearchGate. [Link]
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The Strategic Advantage of Fluorous Tagging: A Cost-Benefit Analysis of 1H,1H,7H-Dodecafluoroheptyl Iodide in Research
For researchers at the forefront of organic synthesis, particularly in the realms of drug discovery and peptide development, the efficiency of purification is a critical determinant of project timelines and overall cost. Traditional purification methods, such as column chromatography, are often laborious, time-consuming, and can lead to significant product loss. In this guide, we will conduct an in-depth cost-benefit analysis of a powerful alternative: fluorous tagging, with a specific focus on the application of 1H,1H,7H-dodecafluoroheptyl iodide. This guide will objectively compare its performance with other alternatives, providing the supporting experimental data and protocols necessary for you, the researcher, to make an informed decision for your next project.
The Fluorous Tagging Concept: A Paradigm Shift in Purification
Fluorous chemistry leverages the unique properties of highly fluorinated compounds, which exhibit limited miscibility with both organic and aqueous solvents, to create a third phase for separation.[1] By covalently attaching a "fluorous tag," such as the 1H,1H,7H-dodecafluoroheptyl group, to a molecule of interest, the tagged compound can be selectively separated from a reaction mixture using fluorous solid-phase extraction (F-SPE).[2] This technique offers a streamlined and often more efficient alternative to traditional purification methods.[1]
The core principle lies in the "fluorophilicity" of these tags. When a reaction mixture containing a fluorous-tagged product is passed through a cartridge containing a fluorous stationary phase (like silica gel with a bonded perfluorinated layer), the tagged molecule is retained. Unwanted reagents and byproducts are simply washed away with an organic solvent. The desired, tagged product is then eluted with a fluorinated solvent. This process is illustrated in the workflow diagram below.
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Safety Operating Guide
1h,1h,7h-dodecafluoroheptyl iodide proper disposal procedures
A Comprehensive Guide to the Proper Disposal of 1H,1H,7H-Dodecafluoroheptyl Iodide
For researchers and scientists in the vanguard of drug development, meticulous laboratory practice is paramount. This extends beyond the synthesis and analysis of novel compounds to their responsible management and disposal. This compound, a member of the broader family of per- and polyfluoroalkyl substances (PFAS), requires specialized handling due to its chemical properties and persistence. The strength of the carbon-fluorine bond makes these "forever chemicals" resistant to degradation, while the presence of iodine introduces additional hazardous potential.[1]
This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in current scientific understanding and regulatory guidance. It is designed to empower laboratory professionals to manage this chemical waste stream confidently, ensuring both personal safety and environmental stewardship.
Immediate Safety & Handling Protocols
Before any disposal procedures are initiated, the primary focus must be on safe handling. Due to its classification as a skin, eye, and respiratory irritant, appropriate personal protective equipment (PPE) is mandatory.
Core Directive: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.
Personal Protective Equipment (PPE) Protocol:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A fully fastened laboratory coat is required to protect against skin contact.
-
Respiratory Protection: While handling within a fume hood should be sufficient, a vapor respirator may be required for larger quantities or in case of ventilation failure. Follow local and national regulations.[3]
Chemical Profile and Hazard Summary
Understanding the specific hazards of this compound is foundational to its safe management. The following table summarizes its key characteristics and associated risks.
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 376-32-9 | N/A |
| Molecular Formula | C₇H₃F₁₂I | N/A |
| Appearance | Liquid | [3] |
| Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [3] |
| Decomposition | Hazardous decomposition products upon heating include Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Fluoride (HF), and Hydrogen Iodide (HI). | [3][4][5] |
| Environmental | As a PFAS, it is persistent in the environment. Solutions should not be disposed of down the drain. | [1] |
In-Lab Waste Management: A Step-by-Step Protocol
Proper segregation and containment of waste at the point of generation are critical. Never dispose of this chemical or its solutions down the drain.[1][6] All materials contaminated with this compound must be collected for disposal through your institution's Environmental Health and Safety (EHS) hazardous waste program.[1]
Protocol for Liquid Waste Collection
-
Select a Compatible Container: Use a designated hazardous waste container made of glass or high-density polyethylene (HDPE). The original manufacturer's bottle, if properly labeled, is an excellent choice.[1]
-
Label the Container: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and list any other components in the waste solution.
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[1]
-
Store Appropriately: Store the sealed waste container in a secondary containment bin within a well-ventilated area, such as a satellite accumulation area or a designated cabinet for hazardous waste. Protect from light.[4]
Protocol for Solid Waste Collection (Contaminated Debris)
-
Designate a Container: Use a separate, clearly labeled container for all contaminated solid lab debris. This includes items such as pipette tips, gloves, bench paper, and empty vials. A lined 5-gallon bucket with a lid or heavy-duty, sealable plastic bags are recommended.[1]
-
Labeling: The container must be labeled "Hazardous Waste" and specify the contaminant, e.g., "Solid Debris contaminated with this compound."
-
Segregation: Ensure no free liquids are present in the solid waste container.[1]
-
Closure: Keep the solid waste container sealed at all times except when adding waste.
Disposal Decision Workflow
The following diagram illustrates the procedural logic for managing this compound from generation to final disposal.
Caption: Decision workflow for laboratory waste management.
Ultimate Disposal Pathways: The Scientific Rationale
While laboratory personnel are responsible for in-lab management, understanding the final disposal methods provides crucial context. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the disposal of PFAS, which is the most authoritative source for managing these persistent substances.[7] The current commercially available technologies with large-scale capacity are thermal destruction, landfilling, and underground injection.[8][7]
A. Thermal Treatment (Incineration)
-
Mechanism: High-temperature incineration is a promising technology for the complete destruction of PFAS.[9] The extreme heat is intended to break the formidable carbon-fluorine bonds, which is the defining characteristic of this chemical class's stability.[10]
-
Causality & Uncertainty: To achieve destruction, temperatures likely need to exceed 1100°C.[8] Incomplete combustion due to insufficient temperature or residence time can lead to the formation of new, potentially harmful PFAS or other products of incomplete combustion (PICs).[10] Due to these uncertainties, significant research is ongoing to validate the effectiveness and safety of various thermal treatment facilities.[8] The presence of iodine also necessitates controls for hazardous gases like hydrogen iodide produced during combustion.[4][5]
B. Hazardous Waste Landfills
-
Mechanism: For high-concentration PFAS waste, disposal in a permitted hazardous waste landfill is a recommended containment strategy.[9][11] These specialized landfills are engineered with liners and leachate collection systems to minimize environmental release.[11]
-
Causality & Limitations: This method does not destroy the chemical but contains it.[9] Recent EPA findings indicate that landfills can release more PFAS into the environment than previously understood, making the integrity of the containment systems crucial.[11] This remains a viable option under current guidance but is considered a containment rather than a destruction solution.
C. Underground Injection (Deep Well Injection)
-
Mechanism: This disposal method involves injecting liquid PFAS-containing waste into deep, geologically stable rock formations far below sources of drinking water.[9]
-
Causality & Reliability: The waste is trapped within impervious rock layers, effectively isolating it from the biosphere.[9] The EPA considers Class I injection wells to be a reliable method for PFAS disposal, with extensive testing and monitoring requirements in place to ensure containment.[8][10]
Emergency Procedures: Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.
-
Wear Appropriate PPE: Don all required PPE as outlined in Section 1.
-
Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[12]
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[12]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous solid waste.
-
Report: Report the spill to your institution's EHS department in accordance with your laboratory's chemical hygiene plan.
References
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Michigan State University Environmental Health & Safety. (n.d.). PFAS Waste. Retrieved from Michigan State University EHS website. [Link]
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Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS. Retrieved from Montrose Environmental Group website. [Link]
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U.S. Environmental Protection Agency. (2020, December). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from EPA.gov. [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from MCF Environmental Services website. [Link]
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Deepwater Chemicals, Inc. (n.d.). Safety Data Sheet: Iodine. Retrieved from Deepwater Chemicals website. [Link]
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Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from Collect and Recycle website. [Link]
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Biosolve. (2023, March 16). Safety data sheet: Perfluorooctyl Iodide. Retrieved from Biosolve website. [Link]
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Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine. Retrieved from Case Western Reserve University EHS website. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from ATSDR website. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from NJ.gov. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62453, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. Retrieved from PubChem. [Link]
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Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from JD Supra. [Link]
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U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from EPA.gov. [Link]
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- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. epa.gov [epa.gov]
- 8. montrose-env.com [montrose-env.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. lawbc.com [lawbc.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Unseen: A Guide to Safely Handling 1H,1H,7H-Dodecafluoroheptyl Iodide
For the modern researcher, pushing the boundaries of science requires not only intellectual curiosity but also an unwavering commitment to safety. In the intricate world of drug development and chemical synthesis, the novel compounds we handle demand a deep respect for their inherent properties. 1H,1H,7H-Dodecafluoroheptyl iodide, a valuable building block in fluorination chemistry, is one such compound. This guide provides essential, field-tested information for its safe handling and disposal, moving beyond mere procedural steps to explain the why behind each recommendation. Our goal is to empower you with the knowledge to work confidently and safely, making your laboratory a bastion of both innovation and security.
Understanding the Hazard: More Than Just a Label
Before any chemical is handled, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 376-32-9) is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): This means that direct contact can cause inflammation, redness, and discomfort. The highly fluorinated chain can interact with the lipid layers of the skin, leading to irritation.
-
Serious Eye Irritation (Category 2A): Splashes into the eye can cause significant irritation, redness, and pain, and may lead to more severe damage if not promptly addressed.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
It is crucial to recognize that these classifications are not just warnings, but directives that inform our entire approach to handling this substance, from the personal protective equipment we choose to the engineering controls we implement.
Your Armor: Selecting the Right Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the specific hazards of the chemical and the nature of the work being performed.
Hand Protection: A Critical Barrier
While general-purpose gloves offer a minimal barrier, the handling of fluorinated compounds requires more robust protection. The choice of glove material is critical to prevent permeation, where the chemical can pass through the glove material at a molecular level.
| Glove Material | Recommendation |
| Nitrile Rubber | Primary Recommendation for Splash Protection: Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for handling small quantities of this compound where only incidental contact is anticipated. Always use a minimum thickness of 4-5 mil and change gloves immediately upon contamination. |
| Neoprene | Recommended for Extended Handling: For procedures involving larger quantities or prolonged handling, neoprene gloves provide a more substantial barrier against a broader range of chemicals. |
| Butyl Rubber | Recommended for High-Risk Operations: In situations with a significant risk of immersion or when handling large volumes, butyl rubber gloves offer excellent resistance to many organic compounds. |
| Natural Rubber (Latex) | Not Recommended: Latex gloves offer poor resistance to many organic chemicals and are not a suitable choice for handling this compound. |
A Note on Double Gloving: For any procedure involving this chemical, it is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Eye and Face Protection: An Uncompromising Necessity
The risk of serious eye irritation necessitates stringent eye protection.
-
Safety Glasses with Side Shields: At a minimum, safety glasses that meet ANSI Z87.1 or equivalent standards and are equipped with side shields must be worn for all operations.
-
Chemical Splash Goggles: When there is any risk of splashing, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Respiratory Protection: Guarding Your Inhalation Pathway
Given the potential for respiratory tract irritation, the need for respiratory protection is dictated by the work environment and the scale of the operation.
-
Engineering Controls as the First Line of Defense: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is the most effective way to minimize the concentration of airborne vapors.
-
When Respirators are Necessary: In the absence of adequate engineering controls, or during emergency situations such as a spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. If aerosols may be generated, a particulate filter (N95, R95, or P95) should be added.
It is imperative that all personnel who may need to use a respirator are properly fit-tested and trained in its use and maintenance.
Protective Clothing: Shielding Your Body
-
A standard laboratory coat should be worn at all times.
-
For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is the foundation of a safe experimental workflow.
-
Preparation and Pre-Handling Check:
-
Verify that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Ensure that all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
Designate a specific area within the fume hood for the handling of the chemical.
-
Have spill cleanup materials readily available.
-
-
Handling the Chemical:
-
When weighing the chemical, do so in a fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to transfer the chemical. Avoid creating dust or aerosols.
-
Keep the container sealed when not in use.
-
If the chemical needs to be heated, do so in a well-controlled manner within the fume hood, using a heating mantle or a sand bath. Avoid open flames.
-
-
Post-Handling Procedures:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination. Always remove gloves last and wash hands thoroughly with soap and water immediately after.
-
Disposal Plan: Responsible Stewardship from Cradle to Grave
The responsible disposal of chemical waste is not just a regulatory requirement; it is a cornerstone of environmental stewardship. As a fluorinated compound, this compound requires special consideration for disposal.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Method: The primary recommended method for the disposal of this type of waste is high-temperature incineration at a licensed hazardous waste facility. This process is designed to break down the stable carbon-fluorine bonds. Alternatively, disposal in a permitted hazardous waste landfill may be an option, but this should be considered a less preferable route due to the persistence of fluorinated compounds in the environment.
-
Consult Your Institution's EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures. They will be familiar with local, state, and federal regulations.
Emergency Procedures: Preparedness is Your Best Defense
In the event of an emergency, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Do not use combustible materials like paper towels to absorb the spill.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
-
For large spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS department or emergency response team.
-
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment of your specific experimental procedures and adherence to your institution's safety policies. By integrating these principles into your laboratory practice, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you are conducting.
References
As a Senior Application Scientist, I have synthesized the information from various authoritative sources to create this guide. For further in-depth information, please consult the following:
-
Occupational Safety and Health Administration (OSHA): Provides comprehensive standards and guidance on chemical safety and personal protective equipment. [Link]
-
The National Institute for Occupational Safety and Health (NIOSH): Offers detailed information on chemical hazards and respirator selection. [Link]
- Globally Harmonized System (GHS) of Classification and Labelling of Chemicals: The international standard for hazard communication. Information can be found on the websites of regulatory bodies such as OSHA and the European Chemicals Agency (ECHA).
- Safety Data Sheets (SDS): Always refer to the specific SDS provided by the manufacturer of the this compound you are using.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
